molecular formula C40H63N5O15 B8106524 Mal-amido-PEG8-val-gly-PAB-OH

Mal-amido-PEG8-val-gly-PAB-OH

Cat. No.: B8106524
M. Wt: 854.0 g/mol
InChI Key: MYSMNFIFBSFPRJ-KDXMTYKHSA-N
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Description

Mal-amido-PEG8-val-gly-PAB-OH is a useful research compound. Its molecular formula is C40H63N5O15 and its molecular weight is 854.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-N-[2-[4-(hydroxymethyl)anilino]-2-oxoethyl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H63N5O15/c1-31(2)39(40(52)42-29-36(49)43-33-5-3-32(30-46)4-6-33)44-35(48)10-13-53-15-17-55-19-21-57-23-25-59-27-28-60-26-24-58-22-20-56-18-16-54-14-11-41-34(47)9-12-45-37(50)7-8-38(45)51/h3-8,31,39,46H,9-30H2,1-2H3,(H,41,47)(H,42,52)(H,43,49)(H,44,48)/t39-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYSMNFIFBSFPRJ-KDXMTYKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H63N5O15
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

854.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What is the structure of Mal-amido-PEG8-val-gly-PAB-OH?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Mal-amido-PEG8-val-gly-PAB-OH

Introduction

This compound is a sophisticated, cleavable linker molecule extensively utilized in the field of bioconjugation, particularly for the development of Antibody-Drug Conjugates (ADCs).[1] ADCs are a class of targeted therapeutics that leverage the specificity of an antibody to deliver a potent cytotoxic payload directly to cancer cells. The linker component is critical, ensuring the payload remains securely attached to the antibody in circulation but is efficiently released upon internalization into the target cell.

This molecule incorporates several key functional units: a maleimide (B117702) group for antibody conjugation, a hydrophilic PEG spacer, an enzymatically cleavable dipeptide sequence, and a self-immolative p-aminobenzyl alcohol (PAB) spacer for drug release.[2][3] Its design allows for stable drug conjugation, enhanced solubility, and controlled, protease-triggered payload delivery within the cellular environment.[3]

Molecular Structure and Functional Components

The structure of this compound is modular, with each component serving a distinct purpose.

  • Maleimide Group: Located at one terminus, this group provides thiol-reactivity. It selectively and covalently couples with the sulfhydryl groups of cysteine residues on proteins, such as antibodies, forming a stable thioether bond.[2][3] This reaction is most efficient at a pH range of 6.5-7.5.[4]

  • PEG8 Spacer: The polyethylene (B3416737) glycol (PEG) chain, consisting of eight ethylene (B1197577) glycol units, is a hydrophilic spacer. Its inclusion enhances the overall water solubility and flexibility of the linker-drug conjugate, which can improve pharmacokinetic properties and reduce aggregation.[2][3]

  • Val-Gly Dipeptide: This dipeptide sequence (Valine-Glycine) is specifically designed to be a substrate for cellular proteases, such as Cathepsin B, which are often overexpressed in the lysosomal compartments of tumor cells.[2][5] Cleavage of this peptide bond is the initiating trigger for drug release.

  • p-Aminobenzyl Alcohol (PAB-OH) Spacer: This unit serves as a self-immolative spacer.[3][6] It connects the cleavable dipeptide to the drug payload. Once the Val-Gly peptide is cleaved by proteases, the PAB moiety undergoes a spontaneous 1,6-elimination reaction, leading to the release of the unmodified, active drug.[2][6] The terminal hydroxyl (-OH) group is the attachment point for the drug, typically via a carbamate (B1207046) linkage.[6]

Figure 1: Functional components of the this compound linker.

Physicochemical Properties

The quantitative data for this linker are summarized below, providing key parameters for its use in experimental design.

PropertyValueReference
Chemical Formula C40H63N5O15[2]
Molecular Weight 853.95 g/mol [1]
CAS Number 2353409-52-4[2]
Purity ≥98%[2][7]
Appearance White to off-white solidN/A
Storage Conditions -20°C[2][5]

Experimental Protocols and Mechanism of Action

The primary application of this compound is in the construction of Antibody-Drug Conjugates. The general workflow involves two main stages: drug attachment and antibody conjugation, followed by the intracellular cleavage mechanism.

ADC Synthesis Protocol
  • Drug Attachment: The hydroxyl group on the PAB spacer is the point of attachment for a cytotoxic drug. This typically requires an activation step.

    • Activation (Optional but common): The PAB-OH moiety can be converted to a more reactive group, such as a p-nitrophenyl (PNP) carbonate, by reacting it with p-nitrophenyl chloroformate. This creates Mal-amido-PEG8-val-gly-PAB-PNP.[5]

    • Payload Conjugation: An amine-containing drug payload is then reacted with the activated linker (e.g., the PNP carbonate) to form a stable carbamate linkage. This reaction results in the Linker-Drug conjugate.

  • Antibody Conjugation:

    • Antibody Reduction (if necessary): To expose free cysteine residues, the antibody's interchain disulfide bonds are partially or fully reduced using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol).

    • Thiol-Maleimide Reaction: The Linker-Drug conjugate is added to the reduced antibody solution in a buffer with a pH of 6.5-7.5. The maleimide group on the linker reacts specifically with the free sulfhydryl groups on the antibody's cysteine residues.

    • Purification: The resulting ADC is purified from unreacted linker-drug and other reagents, typically using size exclusion chromatography (SEC) or dialysis.

Mechanism of Intracellular Drug Release

The controlled release of the payload is a multi-step process that occurs once the ADC is internalized by the target cell.

ADC_Cleavage_Workflow ADC 1. ADC binds to cell surface antigen Internalization 2. ADC is internalized (Endocytosis) ADC->Internalization Lysosome 3. Trafficking to Lysosome (Low pH, Proteases) Internalization->Lysosome Cleavage 4. Protease (e.g., Cathepsin B) cleaves Val-Gly bond Lysosome->Cleavage Elimination 5. PAB Spacer undergoes 1,6-Self-Immolation Cleavage->Elimination Triggers Release 6. Active Drug is released into cytoplasm Elimination->Release Apoptosis 7. Drug induces cell death (Apoptosis) Release->Apoptosis

Figure 2: Logical workflow of ADC internalization and payload release.

Workflow Description:

  • Binding and Internalization: The ADC circulates in the bloodstream until the antibody portion recognizes and binds to a specific antigen on the surface of a target cell. The cell then internalizes the ADC complex via endocytosis.

  • Lysosomal Trafficking: The internalized vesicle fuses with a lysosome, an organelle containing a variety of degradative enzymes, including proteases like Cathepsin B.

  • Enzymatic Cleavage: Inside the lysosome, the high concentration of proteases recognizes the Val-Gly dipeptide as a substrate and cleaves the amide bond between the glycine (B1666218) and the PAB moiety.[2][5]

  • Self-Immolation: The cleavage of the peptide bond initiates a spontaneous cascade of electronic rearrangements within the PAB spacer, a process known as 1,6-elimination.[2][6]

  • Payload Release: This self-immolative decomposition results in the release of the payload in its original, unmodified, and fully active form, along with carbon dioxide and an imine byproduct. The released drug can then exert its cytotoxic effect, leading to apoptosis of the cancer cell.

References

Mal-amido-PEG8-val-gly-PAB-OH chemical properties and stability

Author: BenchChem Technical Support Team. Date: December 2025

<An In-depth Technical Guide to Mal-amido-PEG8-val-gly-PAB-OH: Chemical Properties and Stability for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

The linker is a critical component in the design of efficacious and safe Antibody-Drug Conjugates (ADCs). This compound is a sophisticated, cleavable linker system engineered for targeted drug delivery. This guide provides a detailed examination of its constituent parts, focusing on the chemical properties and stability considerations that are paramount for ADC development. We will explore the reactivity of the maleimide (B117702) group, the physicochemical benefits of the PEG8 spacer, the enzymatic lability of the Val-Gly dipeptide, and the function of the self-immolative PAB moiety. Data is presented to inform the strategic design of next-generation ADCs.

Introduction

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker, which connects these two components, is pivotal to the ADC's success, dictating its stability in circulation, its drug-release mechanism, and its overall therapeutic index. The this compound linker is a multi-component system designed for lysosomal cleavage, offering a balance of plasma stability and targeted payload release.[1][2][3] This guide deconstructs the linker to analyze the properties and stability of each functional unit.

Chemical Structure and Properties

The this compound linker is comprised of four key functional units: a maleimide group for antibody conjugation, a PEG8 spacer for enhancing solubility, a Val-Gly dipeptide as an enzymatic cleavage site, and a p-aminobenzyl alcohol (PAB-OH) self-immolative spacer.[3][4]

G Chemical Structure of this compound cluster_0 Maleimide Group cluster_1 PEG8 Spacer cluster_2 Dipeptide Linker cluster_3 Self-Immolative Spacer Mal Maleimide PEG -(CH2CH2O)8- Mal->PEG -amido- Peptide Val-Gly PEG->Peptide PAB PAB-OH Peptide->PAB

Caption: Functional components of the ADC linker.

Table 1: Core Chemical Properties

PropertyValueSource
Molecular Formula C40H63N5O15[2]
Molecular Weight 853.96 g/mol [2]
Purity ≥95%[2]
CAS Number 2353409-52-4[1][2]
Appearance (Not specified, typically a white to off-white solid)-
Solubility (Not specified, PEG8 enhances aqueous solubility)[5][6]

Stability and Reactivity of Functional Moieties

Maleimide Group: Conjugation and Stability

The maleimide group is a widely used functional group for the conjugation of payloads to antibodies via the thiol group of cysteine residues.[7] This reaction, a Michael addition, is highly efficient and selective for thiols within the optimal pH range of 6.5-7.5.[8][9]

Stability Considerations:

  • Hydrolysis: The maleimide ring is susceptible to hydrolysis, which increases with pH.[8][10] This can lead to ring-opening, forming an unreactive maleic amide derivative and preventing conjugation. Therefore, storage of the linker in aqueous solutions, especially at pH > 7.5, is not recommended.[8]

  • Thioether Stability: The resulting thiosuccinimide bond, while generally stable, can undergo a retro-Michael reaction, leading to deconjugation.[11][12] This is a critical consideration for ADC stability in plasma, where endogenous thiols like glutathione (B108866) and albumin can facilitate this reaction.[13][14]

  • Stabilization via Hydrolysis: Interestingly, after conjugation, the hydrolysis of the thiosuccinimide ring is beneficial. The ring-opened succinamic acid thioether is highly stable and resistant to the retro-Michael reaction, effectively "locking" the payload onto the antibody.[11][13] Some strategies intentionally promote this post-conjugation hydrolysis to enhance long-term stability.[15][16]

Table 2: Factors Influencing Maleimide Stability

ConditionEffect on Maleimide GroupImplication
pH > 7.5 Increased rate of hydrolysis (ring-opening)Reduced conjugation efficiency if it occurs pre-conjugation.[8][10]
pH 6.5 - 7.5 Optimal for selective thiol reactionMaximizes conjugation efficiency.[9]
Presence of Thiols (e.g., Glutathione) Can induce retro-Michael reaction of the conjugatePotential for premature drug release in vivo.[12][13]
Post-conjugation Hydrolysis Forms a stable, ring-opened succinamic acid thioetherPrevents deconjugation and enhances ADC stability.[11][15]
PEG8 Spacer: Physicochemical Modulator

The inclusion of a polyethylene (B3416737) glycol (PEG) spacer is a key strategy in modern ADC design to improve the physicochemical properties of the linker-payload.[6][]

  • Enhanced Solubility: Hydrophobic payloads can lead to ADC aggregation. The hydrophilic PEG8 spacer significantly improves the aqueous solubility of the linker and the final ADC, often allowing for conjugation reactions in aqueous buffers with minimal organic co-solvents.[6][18]

  • Improved Pharmacokinetics: The hydrodynamic radius of the ADC is increased by the PEG8 spacer, which can reduce renal clearance and extend the circulation half-life.[18]

  • Steric Hindrance: The spacer provides distance between the antibody and the payload, minimizing steric hindrance and helping to ensure that the antibody's binding affinity to its target antigen is not compromised.[18]

  • Homogeneity: The use of a monodisperse PEG8 linker aids in achieving a more controlled and homogenous drug-to-antibody ratio (DAR).[18]

Val-Gly Dipeptide: Enzymatic Cleavage

The Val-Gly (Valine-Glycine) dipeptide sequence is designed to be a substrate for lysosomal proteases, most notably Cathepsin B, which are often overexpressed in tumor cells.[2][4][]

  • Mechanism of Action: After the ADC is internalized by the target cell and trafficked to the lysosome, Cathepsin B recognizes and cleaves the peptide bond.[][21] This cleavage is the initiating step for the release of the payload.

  • Specificity: While Val-Cit (Valine-Citrulline) is a more commonly cited substrate for Cathepsin B, Val-Gly also serves as a recognition sequence.[22][23] The cleavage is designed to be relatively inefficient in the bloodstream to ensure the stability of the ADC during circulation.[22] The acidic environment of the lysosome is optimal for Cathepsin B activity.

PAB-OH Spacer: Self-Immolative Release

The p-aminobenzyl alcohol (PAB-OH) group is a self-immolative spacer. Its function is to ensure the efficient release of an unmodified payload after the enzymatic cleavage of the Val-Gly linker.[22][24]

  • Release Mechanism: Cleavage of the Val-Gly peptide exposes a free amine on the PAB group. This triggers a spontaneous 1,6-elimination cascade reaction, leading to the release of the payload, carbon dioxide, and an aza-quinone methide byproduct.[22][25][26]

  • Importance: This self-immolative process is crucial because it does not rely on a second enzymatic step and ensures that the released drug is in its fully active, unmodified form.[25] The hydroxyl group (-OH) on the PAB moiety is the attachment point for the drug, typically via a carbamate (B1207046) linkage.[25][27]

G ADC Internalization and Payload Release Pathway A 1. ADC binds to target cell antigen B 2. Internalization (Endocytosis) A->B C 3. Trafficking to Lysosome B->C D 4. Cathepsin B cleaves Val-Gly linker C->D pH drop E 5. PAB spacer undergoes self-immolation D->E F 6. Active payload is released E->F G 7. Payload induces cell death F->G

Caption: Cellular processing of an ADC with the cleavable linker.

Experimental Protocols for Stability Assessment

Assessing the stability of the linker and the final ADC is a critical part of the development process.[28][29]

Protocol: Plasma Stability Assay

This protocol outlines a general method to assess the stability of an ADC in plasma, monitoring for payload deconjugation over time.[13]

Materials:

  • Antibody-Drug Conjugate (ADC)

  • Human or mouse plasma

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • LC-MS system (e.g., Q-TOF or Orbitrap) with a suitable reverse-phase or hydrophobic interaction chromatography (HIC) column.[13][28]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

Procedure:

  • Spike the ADC into plasma to a final concentration (e.g., 100 µg/mL).

  • Incubate the plasma sample at 37°C.

  • At specified time points (e.g., 0, 24, 48, 72, 144 hours), withdraw an aliquot of the sample.

  • Process the sample to stop degradation and prepare for analysis (e.g., immunocapture of the ADC or protein precipitation).[30]

  • Analyze the samples by LC-MS to determine the average Drug-to-Antibody Ratio (DAR).[31][32]

  • A decrease in the average DAR over time indicates deconjugation of the payload.

G Experimental Workflow for Plasma Stability A Spike ADC into plasma B Incubate at 37°C A->B C Collect aliquots at time points B->C D Sample preparation (e.g., Immunocapture) C->D E LC-MS Analysis D->E F Determine average DAR E->F G Plot DAR vs. Time F->G

Caption: Workflow for assessing ADC stability in plasma.

Protocol: Enzymatic Cleavage Assay

This protocol assesses the susceptibility of the linker to enzymatic cleavage.

Materials:

  • Linker-payload conjugate or ADC

  • Recombinant human Cathepsin B

  • Assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

  • Incubator at 37°C

  • HPLC or LC-MS system

Procedure:

  • Dissolve the linker-payload conjugate in the assay buffer.

  • Initiate the reaction by adding a pre-determined concentration of active Cathepsin B.

  • Incubate the reaction mixture at 37°C.

  • At various time points, take an aliquot and quench the reaction (e.g., by adding a protease inhibitor or acidifying the solution).

  • Analyze the samples by HPLC or LC-MS to quantify the amount of cleaved payload and remaining intact conjugate.

  • Calculate the rate of cleavage based on the disappearance of the substrate or the appearance of the product over time.

Conclusion

The this compound linker represents a highly engineered system for advanced ADC development. A thorough understanding of the chemical properties and stability of each of its components is essential for researchers. The maleimide group offers a reliable conjugation handle, but its stability and that of the resulting thioether bond must be carefully managed. The PEG8 spacer provides crucial benefits in terms of solubility and pharmacokinetics. Finally, the Val-Gly-PAB system ensures stable systemic circulation followed by efficient, targeted payload release within the lysosomal compartment of cancer cells. By leveraging these properties, drug developers can design more effective and safer ADC therapeutics.

References

The Mechanism of Val-Gly Dipeptide Cleavage by Cathepsin B: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cathepsin B, a lysosomal cysteine protease, plays a critical role in intracellular protein turnover and has been implicated in various pathological processes, including cancer progression and neurodegenerative diseases.[1] A hallmark of cathepsin B is its dual functionality as both an endopeptidase and a dipeptidyl carboxypeptidase (DPCP), the latter of which is responsible for the cleavage of C-terminal dipeptides from polypeptide chains.[2][3] This guide provides a comprehensive technical overview of the molecular mechanism governing the cleavage of the Val-Gly dipeptide by cathepsin B, with a focus on the enzyme's active site, catalytic machinery, the influence of pH, and substrate specificity. Detailed experimental protocols for studying this cleavage event are also provided, alongside quantitative data from related substrates to offer a framework for kinetic analysis.

Introduction to Cathepsin B and its Dual Proteolytic Activity

Cathepsin B is a member of the papain-like family of cysteine proteases.[2] Its catalytic activity resides in a catalytic triad (B1167595) composed of Cysteine (Cys29), Histidine (His199), and Asparagine (Asn219) residues within its active site.[2] A unique structural feature of cathepsin B, the "occluding loop," distinguishes it from many other cathepsins.[4][5] This loop, a 20-amino acid insertion, can physically block the active site cleft, thereby conferring its characteristic dipeptidyl carboxypeptidase activity.[3][4] The conformation of this loop is highly sensitive to pH, which in turn dictates the enzyme's substrate preference and type of proteolytic activity.[2][5]

At acidic pH, typical of the lysosomal environment (pH 4.5-5.5), the occluding loop is in a "closed" conformation, stabilized by ionic interactions, including a salt bridge between His110 in the loop and Asp22 of the enzyme body.[5][6] This conformation sterically hinders the binding of larger polypeptide substrates, favoring the binding and cleavage of C-terminal dipeptides, thus promoting exopeptidase activity.[5] As the pH approaches neutrality, these ionic interactions are disrupted, causing the occluding loop to adopt an "open" conformation, which allows for the binding and cleavage of internal peptide bonds, characteristic of endopeptidase activity.[2][5]

The Molecular Mechanism of Val-Gly Dipeptide Cleavage

The cleavage of a Val-Gly dipeptide from the C-terminus of a substrate is a prime example of cathepsin B's dipeptidyl carboxypeptidase activity. The process can be broken down into the following key steps:

  • Substrate Binding: The polypeptide substrate binds to the active site of cathepsin B. The specificity of this interaction is determined by the amino acid residues of the substrate at various positions relative to the scissile bond (the peptide bond to be cleaved). These are denoted as P positions (N-terminal to the scissile bond) and P' positions (C-terminal to the scissile bond), which interact with corresponding S and S' subsites in the enzyme's active site. For the cleavage of a C-terminal Val-Gly dipeptide, the substrate would be oriented such that the Valine residue occupies the P2 position and the Glycine residue occupies the P1 position.

  • Role of the Occluding Loop: In its closed conformation at acidic pH, the occluding loop plays a crucial role in positioning the C-terminus of the substrate for dipeptidyl cleavage. Histidine residues (His110 and His111) within the loop are thought to interact with the C-terminal carboxylate group of the substrate, anchoring it in a manner that presents the peptide bond between the P1 (Gly) and P1' residues to the catalytic triad.[4]

  • Catalytic Action: The cleavage of the peptide bond proceeds via a two-step acyl-enzyme mechanism, characteristic of cysteine proteases:

    • Acylation: The catalytic Cys29, activated by the nearby His199, performs a nucleophilic attack on the carbonyl carbon of the peptide bond between the P1 (Gly) and P1' residues. This results in the formation of a tetrahedral intermediate, which then collapses to form a covalent acyl-enzyme intermediate, releasing the C-terminal portion of the peptide (the Val-Gly dipeptide).

    • Deacylation: A water molecule, activated by His199, attacks the carbonyl carbon of the acyl-enzyme intermediate. This leads to the formation of another tetrahedral intermediate, which subsequently breaks down, releasing the N-terminal portion of the substrate and regenerating the active enzyme.

Substrate Specificity: The Importance of the P2 Valine

Multiplex substrate profiling by mass spectrometry (MSP-MS) has revealed that cathepsin B exhibits a strong preference for Valine at the P2 position at both acidic (pH 4.6) and neutral (pH 7.2) conditions.[7][8] This preference is a key determinant for the efficient cleavage of substrates with a C-terminal Val-Gly dipeptide. The S2 subsite of cathepsin B is a well-defined pocket that favorably accommodates the hydrophobic side chain of Valine.

Quantitative Analysis of Cathepsin B Activity

SubstratepHKm (μM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Abz-GIVR↓AK(Dnp)-OH4.615--[7][9]
Abz-GIVRAK(Dnp)-OH5.551--[7][9]
Abz-GIVRAK(Dnp)-OH7.2156--[7][9]
Z-VR-AMCBroad---[7]
Z-Phe-Arg-AMC7.2--High[10][11]
Z-Phe-Arg-AMC4.6--Higher[10][11]
Z-Arg-Arg-AMC7.2--Lower[10][11]
Z-Arg-Arg-AMC4.6--Lower[10][11]
Z-Nle-Lys-Arg-AMC7.2--High[10][11]
Z-Nle-Lys-Arg-AMC4.6--High[10][11]

Note: The values for kcat were not explicitly provided in the cited sources for all substrates. The table highlights the pH-dependent changes in substrate affinity (Km) and provides a qualitative assessment of catalytic efficiency (kcat/Km). The substrate Abz-GIVR↓AK(Dnp)-OH is a well-established substrate for measuring the dipeptidyl carboxypeptidase activity of cathepsin B.[7][9]

Experimental Protocols

General Fluorometric Assay for Cathepsin B Activity

This protocol is adapted from commercially available kits and can be used for general activity screening.[3][12][13]

Materials:

  • Recombinant human cathepsin B

  • Cathepsin B Assay Buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

  • Fluorogenic substrate (e.g., Z-RR-AFC or a custom substrate with a C-terminal Val-Gly)

  • Cathepsin B inhibitor (e.g., CA-074) for negative control

  • 96-well black microplate

  • Fluorescence microplate reader (Ex/Em = 400/505 nm for AFC)

Procedure:

  • Enzyme Activation: If using a pro-cathepsin B form, activate it according to the manufacturer's instructions. This typically involves incubation in an acidic buffer.

  • Assay Preparation: In a 96-well plate, add 50 µL of Assay Buffer to each well.

  • Sample and Control Wells:

    • Sample Wells: Add a known amount of activated cathepsin B.

    • Negative Control Wells: Pre-incubate the same amount of cathepsin B with a specific inhibitor (e.g., 1 µM CA-074) for 10-15 minutes before adding to the wells.

    • Blank Wells: Contain only the Assay Buffer and substrate.

  • Reaction Initiation: Add 50 µL of the fluorogenic substrate solution to all wells to initiate the reaction. The final substrate concentration should be optimized, but a starting point of 50 µM is common.

  • Incubation: Incubate the plate at 37°C, protected from light.

  • Measurement: Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 30-60 minutes) using a microplate reader.

  • Data Analysis: Subtract the fluorescence of the blank wells from all other wells. The rate of increase in fluorescence is proportional to the cathepsin B activity.

HPLC-Based Assay for Val-Gly Dipeptide Cleavage

This protocol provides a more direct method for observing the cleavage of a non-fluorogenic peptide substrate ending in Val-Gly.[14]

Materials:

  • Recombinant human cathepsin B

  • Custom peptide substrate with a C-terminal Val-Gly sequence

  • Assay Buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

  • Quenching solution (e.g., 10% trifluoroacetic acid - TFA)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the peptide substrate (e.g., final concentration of 100 µM) and activated cathepsin B in Assay Buffer. The total reaction volume can be 50-100 µL.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding an equal volume of quenching solution.

  • Sample Preparation: Centrifuge the quenched samples to pellet any precipitated protein. Transfer the supernatant to an HPLC vial.

  • HPLC Analysis:

    • Inject the sample onto the C18 column.

    • Elute the peptides using a gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).

    • Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).

  • Data Analysis:

    • Identify the peaks corresponding to the intact substrate and the cleaved products (the N-terminal fragment and the Val-Gly dipeptide) based on their retention times (which can be confirmed with standards).

    • Quantify the peak areas to determine the rate of substrate consumption and product formation over time. This data can be used to calculate kinetic parameters.

Visualizing the Mechanism and Workflows

Signaling Pathway of Cathepsin B-mediated Dipeptide Cleavage

CathepsinB_Cleavage_Mechanism cluster_enzyme Cathepsin B Active Site cluster_substrate Substrate cluster_products Products CatalyticTriad Catalytic Triad (Cys29, His199, Asn219) CleavedPeptide Cleaved Polypeptide CatalyticTriad->CleavedPeptide Forms ReleasedDipeptide Released Val-Gly Dipeptide CatalyticTriad->ReleasedDipeptide Releases OccludingLoop Occluding Loop (Closed Conformation at acidic pH) S2_Subsite S2 Subsite Peptide Polypeptide Chain P2_Val P2: Valine P2_Val->S2_Subsite Binding P1_Gly P1: Glycine P1_Gly->CatalyticTriad Cleavage ScissileBond Scissile Bond Dipeptide C-terminal Val-Gly Dipeptide Dipeptide->OccludingLoop Positioning HPLC_Workflow Start Start: Prepare Reaction Mixture (Substrate + Cathepsin B) Incubation Incubate at 37°C Start->Incubation TimePoint Withdraw Aliquot at Time 't' Incubation->TimePoint Quench Quench Reaction (e.g., with TFA) TimePoint->Quench Centrifuge Centrifuge and Collect Supernatant Quench->Centrifuge HPLC_Inject Inject Sample into HPLC Centrifuge->HPLC_Inject HPLC_Analysis Separate and Detect Peptides (C18 Column, UV Detector) HPLC_Inject->HPLC_Analysis DataAnalysis Analyze Chromatogram: Quantify Peaks HPLC_Analysis->DataAnalysis End End: Determine Cleavage Rate DataAnalysis->End

References

The Role of the PEG8 Spacer in Enhancing Antibody-Drug Conjugate Linker Hydrophilicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The design of the linker in an antibody-drug conjugate (ADC) is a critical determinant of the therapeutic's overall efficacy, stability, and safety profile. A significant challenge in ADC development is the inherent hydrophobicity of many potent cytotoxic payloads, which can lead to aggregation, poor pharmacokinetics, and reduced therapeutic index.[1][2] Hydrophilic spacers, particularly those incorporating discrete polyethylene (B3416737) glycol (PEG) units, have become an essential tool to counteract these issues. This guide provides an in-depth technical overview of the role of the PEG8 spacer, a monodisperse linker containing eight ethylene (B1197577) glycol units, in enhancing the hydrophilicity and overall performance of ADCs. We will explore its physicochemical properties, impact on ADC characteristics, and the experimental protocols used for evaluation.

The Challenge of Hydrophobicity in ADCs

Many highly potent cytotoxic drugs used as ADC payloads are hydrophobic.[3] When conjugated to a monoclonal antibody (mAb), especially at high drug-to-antibody ratios (DARs), this hydrophobicity can lead to several detrimental effects:

  • Aggregation: Hydrophobic interactions between ADC molecules can cause the formation of aggregates, which compromises therapeutic efficacy, can induce immunogenicity, and negatively impacts manufacturability and stability.[1][3][4]

  • Accelerated Clearance: Aggregated or hydrophobic ADCs are often rapidly cleared from circulation by the reticuloendothelial system, reducing their plasma half-life and limiting the amount of drug that reaches the tumor.[4][5][6]

  • Non-Specific Uptake: Increased hydrophobicity can lead to non-specific uptake by healthy tissues, contributing to off-target toxicity and a narrower therapeutic window.[7][8]

  • Limited DAR: The propensity for aggregation often limits the number of drug molecules that can be conjugated to an antibody, potentially capping the therapeutic potency.[9][10]

The PEG8 Spacer: A Hydrophilic Solution

To address the challenges posed by hydrophobic payloads, hydrophilic linkers are incorporated into the ADC design. Polyethylene glycol (PEG) is a synthetic, biocompatible, and hydrophilic polymer widely used for this purpose.[11][] A PEG8 spacer is a discrete, monodisperse PEG (dPEG®) linker, meaning it has a precisely defined length and molecular weight, consisting of eight repeating ethylene oxide units.[11] This uniformity is critical for producing homogenous ADCs with consistent and reproducible pharmacological profiles.[11][13]

Physicochemical Properties of a PEG8 Spacer

The core structure of the PEG8 spacer imparts significant hydrophilicity, allowing it to act as a "hydrophilicity reservoir" within the linker-payload construct.[11][14] This property helps to shield the hydrophobic drug, improving the overall solubility and stability of the ADC in aqueous environments.[9][11]

PropertyValueSource
Chemical Formula (Backbone) C₁₆H₃₄O₉[11]
Molecular Weight (Backbone) ~370.4 g/mol [11]
Spacer Arm Length ~29.8 Å[11]
Number of PEG Units 8[11]
Note: The exact molecular weight and formula will vary depending on the reactive functional groups at each end of the PEG8 chain (e.g., Maleimide, NHS ester).
Core Advantages of Employing PEG8 Spacers

The incorporation of a PEG8 spacer offers several strategic advantages in ADC design:

  • Enhanced Solubility and Reduced Aggregation: The PEG8 linker creates a hydration shell around the ADC, improving its solubility and physically preventing the intermolecular hydrophobic interactions that lead to aggregation.[4][11][15] This is particularly crucial for enabling high-DAR conjugates.[16]

  • Improved Pharmacokinetics (PK): The hydrophilic nature of the PEG8 spacer increases the ADC's hydrodynamic radius, which can reduce renal clearance and shield it from premature clearance mechanisms, leading to a longer circulation half-life and increased tumor accumulation.[4][5][11]

  • Enabling Higher Drug-to-Antibody Ratios (DAR): By mitigating the hydrophobicity and aggregation propensity of the payload, PEG8 linkers allow for the conjugation of more drug molecules per antibody (higher DAR) without compromising the ADC's physicochemical properties.[4][9] This can lead to enhanced potency, especially against tumors with low antigen expression.[17]

  • Reduced Immunogenicity: The flexible PEG8 chain can mask potentially immunogenic epitopes on the payload or linker, reducing the risk of an undesired immune response.[11][]

  • Optimized Spatial Separation: The defined length of the PEG8 spacer provides optimal distance between the antibody and the payload, which can minimize steric hindrance and ensure the antibody retains its ability to bind effectively to its target antigen.[11]

Quantitative Impact of PEG8 Spacers on ADC Performance

Experimental data consistently demonstrates the superior performance of ADCs containing hydrophilic PEG linkers compared to those with more hydrophobic linkers. The length of the PEG chain is a critical parameter, with PEG8 often representing an optimal balance for improving ADC properties.[5][8]

Table 1: Impact of Linker Hydrophilicity on ADC Physicochemical Properties
Linker TypePayloadTarget DARAchieved DARAggregation (%)Reference
Hydrophobic (e.g., SMCC)Auristatin43.8Moderate to High[10][18]
Hydrophobic (Val-Cit)MMAE8< 4 (due to aggregation)High (>95% at 40°C)[10][19]
Hydrophilic (PEG8) PBD Dimer 2 2 Low [20]
Hydrophilic (PEG8) Exatecan 8 8 Low (<5%) [16]
Hydrophilic (PEG8) Auristatin 8 ~7.5 Low (<10%) [17][21]
Table 2: Impact of PEG Linker Length on ADC Pharmacokinetics (PK) in Rats
PEG LengthADC Dose (mg/kg)Clearance (mL/day/kg)AUC (µg·day/mL)Reference
PEG03HighLow[5][8]
PEG23Moderately HighModerate[5]
PEG43ModerateModerate[5][8]
PEG8 3 Low High [5][8]
PEG123LowHigh[5][8]
Data synthesized from studies showing trends. Absolute values vary based on the specific ADC construct.
Table 3: Impact of PEG Linker Length on Tolerability in Mice
PEG LengthADC Dose (mg/kg)Survival Rate (after 28 days)Key FindingReference
PEG0200%Not tolerated[8]
PEG8 20 100% Well tolerated [8]
PEG12 20 100% Well tolerated [8]
PEGylated 50 Tolerated Conjugates with PEGs smaller than PEG8 were not tolerated.[5]

Mandatory Visualizations

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) cluster_Linker Hydrophilic Linker mAb Monoclonal Antibody (mAb) PEG8 PEG8 Spacer (Hydrophilicity Core) mAb->PEG8 Conjugation Site (e.g., Cysteine) Trigger Cleavable Trigger PEG8->Trigger covalent bond Payload Cytotoxic Payload (Hydrophobic) Trigger->Payload covalent bond

Caption: General structure of an Antibody-Drug Conjugate with a PEG8 linker.

Hydrophilicity_Mechanism cluster_hydrophobic Without PEG8 Spacer cluster_hydrophilic With PEG8 Spacer ADC1 ADC ADC2 ADC ADC1->ADC2 Hydrophobic Interaction ADC3 ADC ADC2->ADC3 Hydrophobic Interaction Aggregation Aggregation & Rapid Clearance ADC2->Aggregation ADC_PEG1 ADC ADC_PEG2 ADC Solubility Enhanced Solubility & Improved PK ADC_PEG2->Solubility ADC_PEG3 ADC H2O1 H₂O H2O2 H₂O H2O3 H₂O

Caption: Mechanism of PEG8 spacers in mitigating hydrophobicity and aggregation.

ADC_Workflow cluster_char Step 3: Characterization cluster_eval Step 4: Functional Evaluation start Start: mAb & Linker-Payload conjugation Step 1: Conjugation (e.g., Cysteine Alkylation) start->conjugation purification Step 2: Purification (e.g., SEC) conjugation->purification HIC HIC (Hydrophobicity) purification->HIC SEC SEC (Aggregation) purification->SEC MS Mass Spec (DAR, Identity) purification->MS invitro In Vitro Cytotoxicity MS->invitro pk In Vivo PK (Rodent) invitro->pk efficacy In Vivo Efficacy (Xenograft) pk->efficacy final_adc Characterized ADC efficacy->final_adc

Caption: Experimental workflow for ADC synthesis and characterization.

ADC_Pathway ADC 1. ADC in Circulation Binding 2. Binds to Target Antigen on Tumor Cell ADC->Binding Internalization 3. Internalization (Endocytosis) Binding->Internalization Endosome 4. Trafficking to Lysosome Internalization->Endosome Release 5. Linker Cleavage & Payload Release Endosome->Release Apoptosis 6. Induces Apoptosis Release->Apoptosis

Caption: General pathway of ADC internalization and payload release.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize ADCs and assess the impact of the PEG8 spacer.

Size Exclusion Chromatography (SEC) for Aggregation Analysis
  • Objective: To separate and quantify ADC monomers, dimers, and higher-order aggregates based on their hydrodynamic radius.[22]

  • Materials:

    • HPLC system with a UV detector.

    • SEC column (e.g., Agilent AdvanceBio SEC 300Å or equivalent).[22]

    • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or other formulation buffer.

    • ADC sample.

  • Protocol:

    • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.

    • Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.[22]

    • Injection: Inject a defined volume (e.g., 20-50 µL) of the prepared sample onto the column.

    • Chromatographic Separation: Run the separation isocratically for approximately 20-30 minutes.[22]

    • Data Acquisition: Monitor the eluent at 280 nm using the UV detector.[22]

    • Data Analysis: Integrate the peaks corresponding to high-molecular-weight species (aggregates), the main monomer peak, and any low-molecular-weight fragments. Calculate the percentage of each species relative to the total integrated peak area to determine the purity and extent of aggregation.[22]

Hydrophobic Interaction Chromatography (HIC) for Hydrophilicity Assessment
  • Objective: To assess the relative hydrophobicity of different ADC species. More hydrophilic conjugates, such as those with PEG8 linkers, will elute earlier than more hydrophobic conjugates.[19]

  • Materials:

    • HPLC system with a UV detector.

    • HIC column (e.g., Tosoh TSKgel Butyl-NPR).

    • Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0).

    • Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0).

    • ADC sample.

  • Protocol:

    • System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.

    • Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.

    • Injection: Inject the sample onto the column.

    • Chromatographic Separation: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-40 minutes. Species elute in order of increasing hydrophobicity.[22]

    • Data Acquisition: Monitor the eluent at 280 nm.[22]

    • Data Analysis: Compare the retention times of different ADC constructs. A shorter retention time indicates lower hydrophobicity (i.e., higher hydrophilicity).[19]

In Vitro Cytotoxicity Assay
  • Objective: To determine the potency (e.g., IC50 value) of the ADC against antigen-positive and antigen-negative cancer cell lines.

  • Materials:

    • Antigen-positive and antigen-negative cell lines.

    • Cell culture medium and supplements.

    • 96-well cell culture plates.

    • ADC sample, control antibody, and vehicle control.

    • Cell viability reagent (e.g., CellTiter-Glo®).

    • Luminometer or spectrophotometer.

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

    • ADC Treatment: Prepare serial dilutions of the ADC and control antibody in culture medium. Remove the old medium from the wells and add 100 µL of the ADC or control solutions.[23]

    • Incubation: Incubate the plates for a defined period (e.g., 72-120 hours) at 37°C in a humidified CO₂ incubator.

    • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal (luminescence or absorbance).

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression analysis.[23]

Conclusion

The strategic incorporation of a PEG8 spacer is a critical and effective method for overcoming the challenges associated with hydrophobic payloads in ADC development. By acting as a hydrophilic shield, the PEG8 linker enhances the solubility of the conjugate, prevents aggregation, and improves the pharmacokinetic profile, leading to a longer half-life and better tumor accumulation.[4][11] This improved biophysical profile allows for the development of ADCs with higher, more potent drug-to-antibody ratios while maintaining stability and tolerability.[16][17] The use of monodisperse PEG8 linkers ensures the production of homogenous and well-defined therapeutics with reproducible clinical outcomes.[13] Ultimately, the thoughtful application of PEG8 linker technology is a key enabler in widening the therapeutic window and realizing the full potential of antibody-drug conjugates in oncology.

References

The Linchpin of Targeted Drug Delivery: An In-depth Technical Guide to the Self-Immolative Chemistry of PAB Spacers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The p-aminobenzyl (PAB) spacer is a critical component in the design of modern drug delivery systems, particularly antibody-drug conjugates (ADCs). Its self-immolative nature allows for the controlled and efficient release of potent cytotoxic payloads within target cells, a cornerstone of targeted cancer therapy. This technical guide provides a comprehensive exploration of the PAB spacer's mechanism, the quantitative aspects of its performance, and detailed experimental protocols for its evaluation.

The Core Principle: Mechanism of PAB Self-Immolation

The primary function of the PAB self-immolative spacer is to act as a stable covalent bridge between a carrier molecule, such as an antibody, and a therapeutic agent.[1] This linkage is designed to be stable in the systemic circulation but to rapidly and irreversibly decompose upon a specific triggering event within the target cell.[1]

The most common trigger is the enzymatic cleavage of a neighboring peptide sequence, frequently a valine-citrulline (Val-Cit) dipeptide, by lysosomal proteases like cathepsin B, which are often overexpressed in tumor cells.[1][] Once the peptide is cleaved, a cascade of electronic rearrangements ensues. The newly exposed aniline (B41778) nitrogen of the PAB group initiates a 1,6-elimination reaction. This process results in the release of the unmodified active drug, carbon dioxide, and aza-p-quinone methide.[3][4] This "traceless" release is highly desirable as it ensures the payload is delivered in its most potent form, without any residual linker fragments that could alter its activity.[5]

G

Signaling pathway of ADC action with a PAB spacer.

Quantitative Analysis of PAB Spacer Performance

The efficacy of a PAB-based linker system is determined by a delicate balance between stability in circulation and efficient cleavage at the target site. The following tables summarize key quantitative data related to the performance of PAB and other relevant linkers.

Table 1: Comparative Plasma Stability of ADC Linkers

Linker TypeLinker ExampleStability in Human PlasmaKey FindingsReference(s)
Protease-Cleavable (Dipeptide)Val-Cit-PABHigh (t1/2 > 7 days for some constructs)Generally stable, but can be susceptible to premature cleavage by certain plasma enzymes.[3][6]
pH-SensitiveHydrazoneModerate (t1/2 ≈ 2 days)Less stable than dipeptide linkers, leading to faster payload release.[6]
DisulfideSPDPVariableStability can be modulated by steric hindrance around the disulfide bond.[7]
Non-CleavableThioether (MCC)HighReleases payload after complete antibody degradation.[7]

Table 2: Factors Influencing PAB Self-Immolation Kinetics

FactorObservationImpact on Cleavage RateReference(s)
Payload Acidity (for PAB-ether linkers)Electron-withdrawing groups on a phenolic payloadAccelerates immolation[8][9]
Steric HindranceRemoval of the PAB group from a Val-Cit linkerReduced cleavage rate[10]
P1 Amino Acid in DipeptideSubstitution with acidic or sterically bulky groupsIncreased resistance to esterase/protease hydrolysis[10]
Linker SubstitutionMeta-substitution on the PAB ringNot favorable for self-immolation[10]

Detailed Experimental Protocols

Robust and reproducible in vitro assays are essential for the characterization and selection of optimal PAB-based linkers for ADCs.

Cathepsin B Cleavage Assay

This assay evaluates the susceptibility of the linker to cleavage by its target enzyme.

Objective: To determine the rate of payload release from an ADC in the presence of cathepsin B.

Materials:

  • ADC with a protease-sensitive linker (e.g., Val-Cit-PAB).

  • Recombinant human cathepsin B.

  • Assay buffer (e.g., 10 mM MES buffer, pH 6.0, containing dithiothreitol).[11]

  • Quenching solution (e.g., acetonitrile (B52724) with an internal standard or 2% formic acid).[11][12]

  • LC-MS/MS system.

Procedure:

  • Prepare a reaction mixture containing the ADC (e.g., 1 µM) and cathepsin B (e.g., 20 nM) in the assay buffer.[11][12]

  • Incubate the reaction mixture at 37°C.

  • At various time points, withdraw an aliquot and quench the reaction by adding an equal volume of cold quenching solution.[11][12]

  • Centrifuge the samples to precipitate protein components.[11]

  • Analyze the supernatant by LC-MS/MS to quantify the amount of released payload.[12]

  • Plot the concentration of the released payload over time to determine the cleavage rate.[12]

G start Start prep Prepare ADC and Cathepsin B solutions start->prep mix Mix ADC and Cathepsin B in assay buffer prep->mix incubate Incubate at 37°C mix->incubate sample Withdraw aliquots at time points incubate->sample quench Quench reaction sample->quench analyze Analyze released payload by LC-MS/MS quench->analyze plot Plot concentration vs. time analyze->plot end End plot->end

Workflow for a Cathepsin B cleavage assay.
In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC linker in a physiological environment.

Objective: To determine the half-life of the ADC in plasma.

Materials:

  • ADC.

  • Human or mouse plasma.

  • Phosphate-buffered saline (PBS).

  • Protein A or Protein G affinity chromatography media.

  • LC-MS system.

Procedure:

  • Incubate the ADC in plasma at 37°C.[13][14]

  • At various time points, withdraw an aliquot of the plasma/ADC mixture.[12]

  • Immediately quench the reaction by diluting the sample in cold PBS.[12]

  • Capture the ADC from the plasma sample using Protein A or Protein G affinity chromatography.[12]

  • Wash the captured ADC to remove plasma proteins.[12]

  • Elute the ADC from the affinity matrix.[12]

  • Analyze the eluted ADC by LC-MS to determine the drug-to-antibody ratio (DAR).[12]

  • Calculate the percentage of intact ADC remaining at each time point to determine the plasma half-life.[12]

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the potency of the ADC in killing target cancer cells.

Objective: To determine the concentration of an ADC that inhibits cell growth by 50% (IC50).

Materials:

  • Target cancer cell line.

  • Complete growth medium.

  • ADC and control antibody.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO).

Procedure:

  • Seed target cells in a 96-well plate and allow them to adhere overnight.[1][15]

  • Treat the cells with serial dilutions of the ADC, a non-targeting isotype control ADC, and a vehicle control for 72-96 hours.[1][15]

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.[1][16]

  • Remove the medium and add a solubilization solution to dissolve the formazan (B1609692) crystals.[1]

  • Read the absorbance at 570 nm using a microplate reader.[1]

  • Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50.[16]

Synthesis of PAB-Containing Linkers

The synthesis of PAB-containing linkers is a multi-step process. A common example is the synthesis of the Mc-Val-Cit-PABOH linker. An improved synthetic route involves the incorporation of the p-aminobenzyl alcohol (PABOH) moiety via HATU coupling, followed by dipeptide formation, which avoids undesirable epimerization and improves the overall yield.[3]

A general synthetic scheme for a Val-Cit-PAB linker is as follows:

  • Couple Fmoc-Valine to a resin.

  • Deprotect the Fmoc group.

  • Couple Fmoc-Citrulline to the valine.

  • Deprotect the Fmoc group.

  • Couple p-aminobenzyl alcohol (PABOH) to the N-terminus of the dipeptide.[17]

  • Cleave the linker from the resin.

  • Attach a maleimide (B117702) group (e.g., via Mc-OSu) for conjugation to the antibody.[3]

Conclusion and Future Directions

The self-immolative chemistry of PAB spacers is a cornerstone of modern ADC design, enabling the targeted release of highly potent payloads.[1] A thorough understanding of the factors influencing their stability and cleavage kinetics is paramount for the rational design of next-generation ADCs with improved therapeutic windows.[8] Future research in this area will likely focus on the development of novel self-immolative systems with enhanced stability and alternative cleavage triggers to further refine the precision of targeted drug delivery.

G

Logical relationship of factors affecting PAB linker efficacy.

References

An In-depth Technical Guide on the Aqueous Solubility of Mal-amido-PEG8-val-gly-PAB-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Mal-amido-PEG8-val-gly-PAB-OH

This compound is a complex heterobifunctional linker designed for advanced ADC development.[1][2][3] Its structure incorporates several key components that dictate its function and physicochemical properties:

  • Maleimide (B117702) Group: Provides a reactive site for covalent conjugation to thiol groups, typically from cysteine residues on an antibody.[][5]

  • PEG8 Spacer: A hydrophilic polyethylene (B3416737) glycol (PEG) chain with eight repeating units enhances the overall water solubility of the ADC construct.[][6][7]

  • Val-Gly Dipeptide: A substrate for lysosomal proteases, such as Cathepsin B, enabling selective cleavage and payload release within the target cell.[2][3]

  • p-aminobenzyl alcohol (PAB) Spacer: A self-immolative unit that, upon peptide cleavage, efficiently releases the conjugated drug payload.[2][3]

The strategic combination of these elements aims to create a stable ADC in circulation with enhanced solubility, capable of targeted drug delivery. The workflow for its use in ADC synthesis is conceptually straightforward, involving the activation of the PAB-OH group for payload attachment, followed by conjugation to the antibody.

ADC_Synthesis_Workflow Linker This compound ActivatedLinker Activated Linker-Payload Linker->ActivatedLinker Activation of PAB-OH & Payload Conjugation Payload Cytotoxic Payload (e.g., MMAE, DM1) Payload->ActivatedLinker ADC Antibody-Drug Conjugate (ADC) ActivatedLinker->ADC Thiol-Maleimide Conjugation Antibody Monoclonal Antibody (with Cysteine residues) Antibody->ADC

Caption: General workflow for synthesizing an Antibody-Drug Conjugate (ADC) using the linker.

Factors Influencing Aqueous Solubility

The solubility of this compound and the resulting ADC is not a single value but is influenced by a combination of factors related to its structure and the aqueous environment.

The Role of the PEG8 Spacer

The most significant contributor to the linker's aqueous solubility is the eight-unit polyethylene glycol (PEG) spacer. PEG is a highly hydrophilic polymer that can form hydrogen bonds with water molecules, creating a hydration shell that enhances the solubility of otherwise hydrophobic molecules.[8] The inclusion of a PEG chain is a common strategy to improve the solubility and pharmacokinetic properties of ADCs, especially when conjugating highly hydrophobic cytotoxic payloads.[][10][] Increasing the length of the PEG chain generally leads to higher phase solubility.[12]

Hydrophobicity of Payloads

While the linker itself is designed to be water-soluble, its primary application is to conjugate cytotoxic drugs, which are often highly hydrophobic.[][13] The overall solubility of the final ADC is a composite of the hydrophilic nature of the antibody and PEG linker, and the hydrophobic character of the payload. A high drug-to-antibody ratio (DAR) can significantly decrease the solubility of the final ADC, potentially leading to aggregation.[] Therefore, the hydrophilic PEG8 linker helps to mitigate the poor solubility of the attached drug.[10]

pH and Buffer Composition

The pH of the aqueous buffer is a critical factor, primarily affecting the stability of the maleimide group.

  • Maleimide Hydrolysis: The maleimide ring is susceptible to hydrolysis, a reaction that opens the ring and renders it unreactive towards thiols.[14] This hydrolysis is significantly accelerated at pH values above 7.5.[14][15] For this reason, conjugation reactions involving maleimides are typically performed at a pH between 6.5 and 7.5 to ensure a balance between thiol reactivity and maleimide stability.[5][14]

  • Buffer Salts: High concentrations of salts in a buffer can decrease the solubility of PEGylated compounds, a phenomenon known as "salting out".[15][16]

The relationship between pH, stability, and reactivity is a crucial consideration for experimental design.

pH_Effects cluster_low_pH pH < 6.5 cluster_optimal_pH pH 6.5 - 7.5 cluster_high_pH pH > 7.5 Low_pH Low Thiol Reactivity High Maleimide Stability Optimal_pH Optimal Conjugation Good Thiol Reactivity Good Maleimide Stability Low_pH->Optimal_pH Increasing pH High_pH High Thiol Reactivity Rapid Maleimide Hydrolysis (Instability) Optimal_pH->High_pH Increasing pH

Caption: The effect of pH on maleimide stability and its reactivity with thiols.

Quantitative Solubility Data

As of this writing, specific solubility values (e.g., in mg/mL or mM) for this compound in common aqueous buffers are not published in readily accessible datasheets or scientific literature. A material safety data sheet for the compound explicitly states the solubility is "Not determined".[17]

Researchers must determine these values empirically based on their specific buffer systems and experimental conditions. The following table is provided as a template for documenting experimentally determined solubility.

Buffer SystempHTemperature (°C)Ionic Strength (mM)Experimentally Determined Solubility (mg/mL)Notes
Phosphate-Buffered Saline (PBS)7.425150Data not available
TRIS Buffer7.52550Data not available
HEPES Buffer7.025100Data not available
Deionized Water~7.0250Data not available

Experimental Protocol for Solubility Determination

The following protocol provides a general method for determining the aqueous solubility of this compound. The "shake-flask" method followed by analytical quantification is a standard approach.

Materials and Equipment
  • This compound

  • Selected aqueous buffers (e.g., PBS, TRIS)

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Microcentrifuge (capable of >10,000 x g)

  • Calibrated analytical balance

  • HPLC-UV system

  • pH meter

Procedure
  • Preparation of Supersaturated Solutions:

    • Accurately weigh an excess amount of the linker into several vials.

    • Add a precise volume of the desired aqueous buffer to each vial to create a slurry. The amount should be more than what is expected to dissolve.

    • Tightly cap the vials.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C).

    • Agitate the slurries for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. This allows the maximum amount of solute to dissolve.

  • Phase Separation:

    • After equilibration, centrifuge the vials at high speed (e.g., 14,000 x g) for 15-20 minutes to pellet the undissolved solid.

    • Carefully collect a known volume of the clear supernatant without disturbing the pellet.

  • Quantification:

    • Prepare a series of standard solutions of the linker with known concentrations.

    • Analyze the standards and the supernatant sample using a validated HPLC-UV method. The maleimide or PAB aromatic ring can serve as a chromophore for UV detection.

    • Construct a calibration curve from the standard solutions (Peak Area vs. Concentration).

    • Use the calibration curve to determine the concentration of the linker in the supernatant sample. This concentration represents the equilibrium solubility under the tested conditions.

Solubility_Protocol A 1. Prepare Slurry (Excess Linker + Buffer) B 2. Equilibrate (e.g., 24h at 25°C with shaking) A->B C 3. Centrifuge (Separate solid from liquid) B->C D 4. Collect Supernatant C->D E 5. Analyze via HPLC-UV (Quantify concentration) D->E F Result: Equilibrium Solubility E->F

Caption: Workflow for the experimental determination of aqueous solubility.

Conclusion

This compound is a sophisticated ADC linker engineered with a hydrophilic PEG8 spacer to enhance its aqueous solubility. This feature is critical for formulating ADCs with hydrophobic payloads and ensuring stability against aggregation. While quantitative solubility data is not publicly cataloged, the linker is expected to be soluble in common aqueous buffers used for bioconjugation (pH 6.5-7.5), such as phosphate (B84403) and HEPES buffers. However, its stability is pH-dependent, with hydrolysis of the maleimide group occurring more rapidly at pH values above 7.5. For precise formulation and process development, it is imperative for researchers to empirically determine the solubility in their specific buffer systems using standard laboratory protocols.

References

An In-Depth Technical Guide to the Maleimide-Thiol Conjugation Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of biomolecules is a fundamental process in modern biotechnology and pharmaceutical development.[1] Among the array of chemical strategies available, the reaction between a maleimide (B117702) and a thiol (sulfhydryl) group is prominent due to its high selectivity, efficiency, and mild reaction conditions.[1][2] This technical guide offers a comprehensive overview of the maleimide-thiol reaction, delving into its core chemistry, influencing factors, potential side reactions, detailed experimental protocols, and its pivotal role in creating targeted therapeutics like antibody-drug conjugates (ADCs).

The Core Mechanism: A Michael Addition Reaction

The chemical foundation of the maleimide-thiol conjugation is a Michael addition reaction.[1][3] In this process, the thiol group, acting as a nucleophile, attacks one of the carbon atoms in the electron-deficient carbon-carbon double bond of the maleimide ring.[1][3] This reaction leads to the formation of a stable, covalent thioether bond, specifically a thiosuccinimide linkage.[1][4] The reaction is highly chemoselective for thiols, especially within a pH range of 6.5 to 7.5, making it an ideal method for selectively modifying cysteine residues in proteins and peptides.[1][2][4] At a neutral pH of 7.0, the reaction rate with thiols is approximately 1,000 times faster than with amines.[2][4]

G cluster_reactants Reactants cluster_product Product Thiol Thiol (R-SH) Thioether Stable Thioether Adduct (Thiosuccinimide) Thiol->Thioether Nucleophilic Attack (Michael Addition) Maleimide Maleimide Maleimide->Thioether Maleimide_img Thioether_img

Caption: The Michael addition of a thiol to a maleimide forms a stable thioether bond.

Key Parameters Influencing the Reaction

The success and specificity of maleimide-thiol conjugation are critically dependent on several experimental parameters. Careful optimization of these factors is essential to maximize the yield and minimize unwanted side reactions.

  • pH: The pH of the reaction buffer is the most critical parameter.[5] The optimal range is between 6.5 and 7.5.[2][4] In this window, the thiol group is sufficiently nucleophilic to react efficiently, and the reaction remains highly selective for thiols over other nucleophilic groups like amines.[4] Below pH 6.5, the reaction rate decreases significantly.[5] Above pH 7.5, the maleimide group can react with primary amines (e.g., lysine (B10760008) residues), leading to a loss of selectivity, and the rate of maleimide hydrolysis increases.[4][6]

  • Temperature: The reaction rate is temperature-dependent.[7] Most conjugations are performed at room temperature (20-25°C) for 1-2 hours or at 4°C overnight.[7][8] The lower temperature is often preferred for sensitive proteins to minimize potential degradation.[7]

  • Stoichiometry: The molar ratio of maleimide to thiol significantly affects conjugation efficiency.[5] A 10 to 20-fold molar excess of the maleimide reagent is a common starting point for protein labeling.[1][5][8] However, the optimal ratio can vary. For instance, studies have shown that for a small cyclic peptide (cRGDfK), a 2:1 maleimide to thiol ratio was optimal, whereas for a larger nanobody, a 5:1 ratio yielded the best results.[9][10]

  • Reducing Agents: Cysteine residues in proteins often exist as oxidized disulfide bonds, which are unreactive towards maleimides.[6][8] Therefore, a pre-reduction step is frequently necessary to generate free thiol groups. Tris(2-carboxyethyl)phosphine (TCEP) is often the preferred reducing agent as it is odorless, effective over a wide pH range, and does not need to be removed before the conjugation step.[5][6] Dithiothreitol (DTT) is also effective but, being a thiol-containing compound, excess DTT must be removed prior to adding the maleimide reagent to prevent it from competing with the target thiol.[5]

Side Reactions and Conjugate Stability

While the maleimide-thiol reaction is robust, several side reactions can occur, potentially compromising the homogeneity and stability of the final conjugate.

  • Maleimide Hydrolysis: The maleimide ring is susceptible to hydrolysis, especially at pH values above 7.5.[1][4] This ring-opening reaction forms a maleamic acid derivative that is unreactive towards thiols.[1] To mitigate this, it is crucial to work within the optimal pH range and to use freshly prepared maleimide solutions.[1][6]

  • Retro-Michael Reaction (Thiol Exchange): The thioether bond formed is not completely irreversible and can undergo a retro-Michael reaction, particularly in the presence of other thiols like glutathione (B108866) in vivo.[1][6][11] This can lead to the transfer of the conjugated payload to other molecules, causing off-target effects, a major concern for therapeutics like ADCs.[4][6]

  • Thiazine (B8601807) Rearrangement: When conjugating to a peptide or protein with an N-terminal cysteine, the resulting thiosuccinimide adduct can undergo an intramolecular rearrangement to form a stable six-membered thiazine ring.[3][6][12] The rate of this rearrangement is influenced by the pH and the amino acid sequence adjacent to the N-terminal cysteine.[12]

  • Thiosuccinimide Hydrolysis: After conjugation, the thiosuccinimide ring itself can be hydrolyzed to a ring-opened succinamic acid thioether.[4] While this introduces structural heterogeneity, the ring-opened product is stable and no longer susceptible to the retro-Michael reaction.[4][13] This hydrolysis can be intentionally promoted by adjusting the pH to 8.5-9.0 after the initial conjugation to improve the in-vivo stability of the conjugate.[6][13]

G Maleimide Maleimide Thiosuccinimide Thiosuccinimide Adduct (Desired Product) Maleimide->Thiosuccinimide Michael Addition (pH 6.5-7.5) HydrolyzedMaleimide Hydrolyzed Maleimide (Inactive) Maleimide->HydrolyzedMaleimide Hydrolysis (High pH) AmineAdduct Amine Adduct (Loss of Selectivity) Maleimide->AmineAdduct Reaction with Amines (High pH) Thiol Thiol Thiol->Thiosuccinimide ThiolExchange Thiol Exchange Product (e.g., with Glutathione) Thiosuccinimide->ThiolExchange Retro-Michael Reaction RingOpenedAdduct Ring-Opened Adduct (Stabilized) Thiosuccinimide->RingOpenedAdduct Hydrolysis (Stabilization) Thiazine Thiazine Product (N-terminal Cys) Thiosuccinimide->Thiazine Rearrangement

Caption: Key reaction pathways in maleimide chemistry, including desired and side reactions.

Quantitative Data Summary

The following tables summarize key quantitative data related to the maleimide-thiol reaction.

Table 1: Influence of pH and Temperature on Maleimide Hydrolysis

pH Temperature (°C) Observed Rate Constant (s⁻¹) Stability
3.0 37 Very low High
5.5 37 Slowly decreases High
7.4 20 1.24 x 10⁻⁵ Moderate
7.4 37 6.55 x 10⁻⁵ Faster hydrolysis
9.0 37 Rapid decrease Low

Data adapted from a study on 8-arm PEG-maleimide.[5]

Table 2: Typical Reaction Conditions and Efficiencies

Reactants Maleimide:Thiol Molar Ratio Conditions Efficiency Reference
Nanoparticles + cRGDfK peptide 2:1 30 min, RT, 10 mM HEPES pH 7.0 84 ± 4% [9]
Nanoparticles + cRGDfK peptide 3:1 2 hours, RT ~100% [10]
Nanoparticles + 11A4 nanobody 5:1 2 hours, RT, PBS pH 7.4 58 ± 12% [9][10]

| General proteins | 10:1 - 20:1 | Varies | Recommended starting range |[1][8] |

Table 3: Comparison of Common Disulfide Reducing Agents

Feature TCEP (tris(2-carboxyethyl)phosphine) DTT (dithiothreitol)
Mechanism Thiol-free reduction Thiol-disulfide exchange
Optimal pH 1.5 - 8.5[5] > 7.0[5]
Odor Odorless[5] Pungent
Stability More resistant to air oxidation[5] Prone to oxidation
Removal before Conjugation Not required[5] Required[5]

| Interference with Maleimides | Less inhibitory[5] | Competes with the target thiol[5] |

Experimental Protocols

The following are generalized protocols for the conjugation of a maleimide-activated molecule to a thiol-containing protein.

Protocol 1: Reduction of Protein Disulfide Bonds

  • Dissolve the protein in a degassed buffer (e.g., phosphate-buffered saline (PBS), Tris, or HEPES) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL.[1][9]

  • Prepare a fresh stock solution of TCEP in the same degassed buffer.[1]

  • Add a 50-100 fold molar excess of TCEP to the protein solution.[1][9]

  • Flush the reaction vial with an inert gas (e.g., argon or nitrogen), seal, and incubate for 20-60 minutes at room temperature.[1][6]

Protocol 2: Maleimide-Thiol Conjugation

  • Immediately before use, dissolve the maleimide-activated reagent in a suitable anhydrous solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), to create a concentrated stock solution.[1][8]

  • Add a 10-20 fold molar excess of the maleimide stock solution to the reduced protein solution.[1][8]

  • Flush the reaction vial with an inert gas, seal, and mix thoroughly.[1]

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C. If using a fluorescent maleimide, protect the reaction from light.[1][8]

Protocol 3: Purification of the Conjugate

  • Purify the resulting conjugate to remove excess, unreacted maleimide and reducing agent.[1]

  • Common methods include size-exclusion chromatography (e.g., gel filtration), dialysis, or high-performance liquid chromatography (HPLC).[1][14]

Protocol 4: Characterization and Quantification

  • Ellman's Test: Use Ellman's reagent (DTNB) to quantify the number of free sulfhydryl groups before and after conjugation to help determine reaction efficiency.[5][7]

  • HPLC Analysis: Reverse-phase HPLC (RP-HPLC) can be used to separate and quantify the unconjugated protein, unreacted maleimide reagent, and the final conjugate, which will have different retention times.[7]

  • Degree of Labeling (DOL): For labeled conjugates, the DOL can be calculated using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and at the maximum absorbance wavelength for the label.[5][8]

G A 1. Prepare Protein Solution (Degassed Buffer, pH 7.0-7.5) B 2. Reduce Disulfide Bonds (Add TCEP, Incubate 20-60 min) A->B Optional, if needed D 4. Conjugation Reaction (Add Maleimide to Protein, Incubate 2h RT or O/N 4°C) B->D C 3. Prepare Maleimide Reagent (Freshly dissolve in DMSO/DMF) C->D E 5. Purify Conjugate (Size-Exclusion Chromatography / HPLC) D->E F 6. Analyze and Characterize (HPLC, Mass Spec, DOL) E->F

Caption: A typical experimental workflow for maleimide-thiol bioconjugation.

Applications in Drug Development: Antibody-Drug Conjugates (ADCs)

A prominent application of maleimide-thiol chemistry is in the development of Antibody-Drug Conjugates (ADCs).[1][2] ADCs are a class of targeted therapeutics that deliver a potent cytotoxic drug specifically to cancer cells.[1] This is achieved by linking the drug to a monoclonal antibody that recognizes a tumor-specific antigen.[1] The maleimide-thiol reaction is frequently used to attach the cytotoxic payload to the antibody.[1][] This is often accomplished by engineering cysteine residues into the antibody backbone at specific sites.[1] The thiol groups of these engineered cysteines can then be selectively targeted by a maleimide-functionalized drug linker, resulting in a homogenous ADC with a defined drug-to-antibody ratio (DAR), which is crucial for the safety and efficacy of the therapeutic.[1]

G ADC 1. ADC Administered Circulation 2. Systemic Circulation ADC->Circulation Binding 3. Antibody Binds to Tumor Antigen Circulation->Binding Internalization 4. ADC Internalized into Cancer Cell Binding->Internalization Release 5. Drug Released (Linker Cleavage) Internalization->Release Apoptosis 6. Cytotoxic Drug Induces Cell Death Release->Apoptosis

Caption: Conceptual pathway of an ADC for targeted cancer therapy.

Conclusion

The maleimide-thiol reaction is a powerful and versatile tool in bioconjugation and drug development.[1][2] Its high selectivity, rapid kinetics, and mild reaction conditions make it an invaluable method for the precise modification of biomolecules.[1][11] A thorough understanding of the reaction mechanism, critical parameters, and potential side reactions is essential for its successful implementation.[1] By following well-defined protocols and carefully controlling the reaction environment, researchers can leverage the maleimide-thiol reaction to create innovative bioconjugates for a wide range of applications, from basic research to the development of next-generation therapeutics.[1]

References

The Gatekeepers of Targeted Therapy: An In-depth Technical Guide to Enzymatically Cleavable Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Enzymatically cleavable linkers represent a cornerstone in the design of targeted therapeutics, particularly antibody-drug conjugates (ADCs). Their ability to remain stable in systemic circulation and selectively release potent cytotoxic payloads within the target cell's unique enzymatic environment is paramount to achieving a wide therapeutic window. This guide provides a comprehensive technical overview of the core characteristics, design principles, and evaluation methodologies for these critical components of modern bioconjugates.

Core Principles of Enzymatically Cleavable Linkers

The fundamental characteristic of an enzymatically cleavable linker is its susceptibility to hydrolysis by specific enzymes that are predominantly located within the target cell or the tumor microenvironment.[1][] This targeted cleavage mechanism ensures that the highly potent cytotoxic drug is released in close proximity to its intracellular target, thereby maximizing efficacy while minimizing off-target toxicity.[3][4]

Key characteristics include:

  • High Plasma Stability: The linker must be robust enough to withstand the physiological conditions of the bloodstream to prevent premature drug release, which could lead to systemic toxicity.[5][6] Enzymatically cleavable linkers generally exhibit superior plasma stability compared to chemically labile linkers like hydrazones or disulfides.[6]

  • Efficient and Specific Cleavage: Upon internalization into the target cell, the linker should be rapidly and efficiently cleaved by the target enzyme to ensure a sufficient concentration of the payload is released.[][]

  • Controlled Drug Release: The cleavage mechanism often involves a self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC), which, upon enzymatic cleavage of the primary linker, spontaneously decomposes to release the unmodified parent drug.[8]

  • Hydrophilicity: Linker hydrophilicity can influence the overall properties of the ADC, including aggregation propensity and pharmacokinetics.[9] More hydrophilic linkers can help to mitigate the aggregation often caused by hydrophobic payloads.[10]

Major Classes of Enzymatically Cleavable Linkers

The selection of an appropriate enzymatically cleavable linker is dictated by the target cell's enzymatic profile and the chemical nature of the payload. The most extensively studied and clinically validated linkers are peptide-based and β-glucuronide-based.

Peptide-Based Linkers

These linkers incorporate a short peptide sequence that is a substrate for lysosomal proteases, most notably Cathepsin B, which is often overexpressed in tumor cells.[][11]

  • Valine-Citrulline (Val-Cit): This is the most widely used dipeptide linker due to its high stability in human plasma and efficient cleavage by Cathepsin B.[][8] The cleavage occurs at the amide bond between citrulline and the PABC spacer.[8]

  • Valine-Alanine (Val-Ala): Another common dipeptide linker, Val-Ala, is also cleaved by Cathepsin B, albeit at a slower rate than Val-Cit.[11] It offers the advantage of being less hydrophobic.[11]

  • Other Peptide Sequences: A variety of other dipeptide and tripeptide sequences have been explored to modulate cleavage efficiency and stability. For instance, the Gly-Gly-Phe-Gly (GGFG) linker is susceptible to cleavage by Cathepsin L.[12]

β-Glucuronide Linkers

These linkers utilize a β-glucuronic acid moiety that is cleaved by β-glucuronidase, an enzyme abundant in the lysosomal compartment and in the necrotic regions of some tumors.[9][10]

  • Mechanism: The glycosidic bond of the β-glucuronide is hydrolyzed by β-glucuronidase, triggering the release of the payload, often through a self-immolative spacer.[9][13]

  • Advantages: β-glucuronide linkers are highly hydrophilic, which can improve the solubility and reduce the aggregation of ADCs.[9][10] They also exhibit excellent plasma stability.[9]

Emerging Enzymatically Cleavable Linkers

Research into novel linker technologies continues to expand the repertoire of available tools for ADC development.

  • Sulfatase-Cleavable Linkers: These linkers are designed to be cleaved by sulfatases, which are overexpressed in certain tumor types. They offer high stability in plasma and efficient payload release.

  • β-Galactosidase-Cleavable Linkers: Exploiting the overexpression of β-galactosidase in some cancers, these linkers provide another avenue for tumor-specific drug release.[14]

Quantitative Data on Linker Performance

The following tables summarize key quantitative data for different enzymatically cleavable linkers, providing a basis for comparison.

Table 1: In Vitro Cytotoxicity (IC50) of ADCs with Different Enzymatically Cleavable Linkers

Antibody-TargetPayloadLinker TypeCell LineIC50 (pM)
Trastuzumab-HER2MMAEβ-GalactosidaseSKBR3 (HER2+)8.8[14]
Trastuzumab-HER2MMAEVal-CitSKBR3 (HER2+)14.3[14]
Anti-CD79bMMAETandem Cleavage (proprietary)BJAB (CD79b+)~10-100
Anti-CD79bMMAEVal-CitBJAB (CD79b+)~100-1000

Table 2: Cleavage Kinetics of Enzymatically Cleavable Linkers

Linker TypeEnzymeSubstrateSpecific Activity (µmol/min/mg)
β-Glucuronideβ-GlucuronidaseCysteine-succinimide adduct of a psymberin (B1248840) A linker0.21[10]

Table 3: Plasma Stability of ADCs with Enzymatically Cleavable Linkers

ADCLinker TypeSpeciesStability MetricValue
Trastuzumab-MMAEVal-CitMouseDAR loss over 7 daysMinimal in buffer, significant in plasma[15]
Generic ADCVal-Cit-PABC-MMAEHuman, Cynomolgus Monkey, Rat, MouseAggregation and Drug ReleaseVariable depending on the antibody[16]

Detailed Experimental Protocols

Accurate and reproducible characterization of enzymatically cleavable linkers is crucial for the successful development of ADCs. The following are detailed protocols for key in vitro assays.

In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the rate of premature payload release in plasma from different species.[6][16]

Methodology:

  • Preparation:

    • Thaw frozen plasma (e.g., human, cynomolgus monkey, rat, mouse) at 37°C.[17]

    • Prepare the ADC at a stock concentration of 1-2 mg/mL in a suitable buffer (e.g., PBS).

  • Incubation:

    • Dilute the ADC into the plasma to a final concentration of approximately 100-200 µg/mL in a 96-well or 384-well plate format to minimize material usage.[6][16]

    • Incubate the plate at 37°C for a time course of up to 144 hours.[6][16]

    • At designated time points (e.g., 0, 24, 48, 72, 96, 144 hours), collect aliquots and immediately quench the reaction by freezing at -80°C.

  • Sample Analysis:

    • Intact ADC Analysis:

      • Thaw the plasma samples.

      • Capture the ADC from the plasma using an immunoaffinity method (e.g., Protein A/G magnetic beads).[15]

      • Wash the beads to remove non-specifically bound plasma proteins.

      • Elute the ADC from the beads.

      • Analyze the eluted ADC by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR).[15][18]

    • Free Payload Analysis:

      • Precipitate the plasma proteins from an aliquot of the incubation mixture using a solvent like acetonitrile.

      • Centrifuge to pellet the proteins.

      • Analyze the supernatant for the presence of the released payload using LC-MS/MS.

  • Data Analysis:

    • Plot the average DAR over time to assess the rate of drug deconjugation.

    • Quantify the concentration of free payload at each time point to determine the rate of linker cleavage.

Lysosomal Stability and Cleavage Assay

Objective: To evaluate the cleavage of the linker and release of the payload in a simulated lysosomal environment.[19][20]

Methodology:

  • Preparation of Lysosomal Lysate:

    • Obtain purified lysosomes from a relevant source (e.g., rat liver) or prepare a lysosomal fraction from cultured cells.[19]

    • Lyse the lysosomes in an appropriate acidic buffer (pH 4.5-5.5) to release the lysosomal enzymes.[20]

    • Determine the protein concentration of the lysate.

  • Incubation:

    • Incubate the ADC (at a final concentration of ~10-50 µg/mL) with the lysosomal lysate at 37°C.[20]

    • Include a control incubation of the ADC in the acidic buffer without the lysate to assess pH-dependent degradation.

    • Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours) and stop the reaction (e.g., by adding a protease inhibitor cocktail or by heat inactivation).[20]

  • Sample Analysis:

    • Analyze the samples for the released payload using LC-MS/MS.

  • Data Analysis:

    • Quantify the amount of payload released over time and calculate the rate of cleavage.

In Vitro Enzyme Cleavage Assay

Objective: To determine the kinetics of linker cleavage by a specific purified enzyme (e.g., Cathepsin B, β-glucuronidase).[8][13]

Methodology:

  • Reaction Setup:

    • Prepare a reaction buffer appropriate for the specific enzyme (e.g., an acidic buffer for Cathepsin B).[8]

    • Add the ADC or a model substrate (linker-payload conjugate) to the buffer at various concentrations.

    • Initiate the reaction by adding a known concentration of the purified enzyme.[13]

  • Incubation and Sampling:

    • Incubate the reaction at 37°C.[13]

    • Take aliquots at multiple time points and quench the reaction (e.g., by adding a specific inhibitor or by rapid pH change).

  • Analysis:

    • Quantify the amount of released payload at each time point using a suitable analytical method (e.g., HPLC, LC-MS/MS).[13]

  • Data Analysis:

    • Plot the initial reaction velocity against the substrate concentration.

    • Determine the Michaelis-Menten kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

Visualizing the Process: From Cellular Uptake to Payload Release

The following diagrams illustrate the key pathways and workflows involved in the action and evaluation of ADCs with enzymatically cleavable linkers.

ADC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen 1. Binding Endosome Early Endosome Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Target Intracellular Target (e.g., DNA, Tubulin) Lysosome->Payload_Target 4. Enzymatic Cleavage & Payload Release Apoptosis Apoptosis Payload_Target->Apoptosis 5. Cytotoxic Effect

Caption: Signaling pathway of an ADC with an enzymatically cleavable linker.

Experimental_Workflow cluster_assays In Vitro Characterization cluster_analysis Data Analysis cluster_outcome Outcome Plasma_Stability Plasma Stability Assay (Human, Rat, Mouse) DAR_Analysis DAR Analysis (LC-MS) Plasma_Stability->DAR_Analysis Payload_Quantification Payload Quantification (LC-MS/MS) Plasma_Stability->Payload_Quantification Lysosomal_Stability Lysosomal Stability Assay Lysosomal_Stability->Payload_Quantification Enzyme_Cleavage Enzyme Cleavage Assay (e.g., Cathepsin B) Enzyme_Cleavage->Payload_Quantification Lead_Candidate Lead Candidate Selection DAR_Analysis->Lead_Candidate Kinetic_Analysis Kinetic Analysis (Km, Vmax) Payload_Quantification->Kinetic_Analysis Kinetic_Analysis->Lead_Candidate Cleavage_Mechanisms cluster_valcit Val-Cit Linker cluster_glucuronide β-Glucuronide Linker ValCit_Structure Antibody Val-Cit PABC Payload ValCit_Cleavage Cathepsin B ValCit_Structure->ValCit_Cleavage Cleavage ValCit_Released Antibody-Val-Cit Released Payload ValCit_Cleavage->ValCit_Released Gluc_Structure Antibody β-Glucuronide PABC Payload Gluc_Cleavage β-Glucuronidase Gluc_Structure->Gluc_Cleavage Cleavage Gluc_Released Antibody-Glucuronide Released Payload Gluc_Cleavage->Gluc_Released

References

A Technical Guide to Mal-amido-PEG8-val-gly-PAB-OH: A Key Linker in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Mal-amido-PEG8-val-gly-PAB-OH, a crucial component in the development of next-generation antibody-drug conjugates (ADCs). This cleavable linker system is designed for targeted drug delivery, offering enhanced stability in circulation and specific payload release within the target cell.

Core Molecular Data

The fundamental properties of this compound are summarized below, providing essential information for its application in bioconjugation.

PropertyValueReference(s)
Molecular Formula C40H63N5O15[1][2]
Molecular Weight 853.96 g/mol [1][2]
CAS Number 2353409-52-4[2][3]
Purity Typically ≥95%[2]
Storage Recommended at -20°C[3][4]

Chemical Structure and Functional Components

This compound is a multi-functional molecule, with each component playing a critical role in its mechanism of action:

  • Maleimide (B117702) Group: This reactive group specifically and covalently binds to free thiol (sulfhydryl) groups, most commonly found on cysteine residues of antibodies or other proteins. This reaction forms a stable thioether bond, securely attaching the linker-drug complex to the antibody.

  • PEG8 Spacer: The polyethylene (B3416737) glycol (PEG) spacer, consisting of eight repeating ethylene (B1197577) glycol units, enhances the hydrophilicity and solubility of the linker and the resulting ADC. It also provides steric spacing, which can improve the accessibility of both the antibody to its target and the payload to its intracellular site of action.

  • Valine-Glycine (Val-Gly) Dipeptide: This dipeptide sequence serves as a cleavage site for specific intracellular proteases, particularly Cathepsin B, which is often overexpressed in the lysosomes of tumor cells. This enzymatic cleavage is a key feature of the linker's targeted release mechanism.[2]

  • p-Aminobenzyl Alcohol (PAB) Spacer: The PAB group acts as a self-immolative spacer. Following the enzymatic cleavage of the Val-Gly dipeptide, the PAB moiety undergoes a 1,6-elimination reaction, leading to the release of the conjugated drug in its active form.

General Experimental Workflow for ADC Synthesis

The following diagram illustrates a typical workflow for the conjugation of a cytotoxic drug to an antibody using this compound.

ADC_Synthesis_Workflow cluster_activation Linker-Payload Activation cluster_conjugation Antibody Conjugation cluster_purification Purification and Analysis Linker This compound Activated_Payload Activated Linker-Payload (e.g., with PNP-carbonate) Linker->Activated_Payload Activation of PAB-OH Payload Drug Payload (-OH, -NH2 reactive group) Payload->Activated_Payload ADC Antibody-Drug Conjugate (ADC) Activated_Payload->ADC Maleimide-Thiol Conjugation Antibody Thiolated Antibody (Reduced Cysteines) Antibody->ADC Purification Purification (e.g., SEC, HIC) ADC->Purification Analysis Characterization (e.g., Mass Spec, HPLC) Purification->Analysis

A generalized workflow for the synthesis of an Antibody-Drug Conjugate.

Representative Experimental Protocol

While specific protocols will vary based on the antibody and drug payload, the following provides a general methodology for the conjugation process.

1. Antibody Preparation:

  • If necessary, interchain disulfide bonds of the antibody are partially or fully reduced to generate free thiol groups. This is typically achieved using a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).
  • The reduced antibody is then purified to remove the reducing agent, often using size exclusion chromatography (SEC).

2. Linker-Payload Activation:

  • The hydroxyl group on the PAB spacer of this compound is typically activated to facilitate conjugation with the drug payload. This can involve converting it to a more reactive species like a p-nitrophenyl (PNP) carbonate.
  • The activated linker is then reacted with the drug payload, which contains a suitable nucleophilic group (e.g., an amine or hydroxyl), to form the linker-drug conjugate.

3. Conjugation Reaction:

  • The purified, thiolated antibody is reacted with the activated linker-payload construct.
  • The maleimide group on the linker reacts with the free thiol groups on the antibody to form a stable thioether linkage. The reaction is typically carried out in a buffer with a pH range of 6.5-7.5 to favor the maleimide-thiol reaction while minimizing hydrolysis of the maleimide ring.

4. Purification and Characterization of the ADC:

  • The resulting ADC is purified from unconjugated antibody, free linker-drug, and other reaction components. Common purification techniques include SEC and hydrophobic interaction chromatography (HIC).
  • The purified ADC is then thoroughly characterized to determine parameters such as the drug-to-antibody ratio (DAR), aggregation levels, and in vitro cytotoxicity. Analytical methods often include mass spectrometry, HPLC (e.g., SEC-HPLC, RP-HPLC), and UV-Vis spectroscopy.

Signaling Pathway of ADC Action

The following diagram illustrates the mechanism of action of an ADC utilizing the this compound linker, from systemic circulation to intracellular drug release.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Compartments ADC ADC in Circulation Binding ADC Binds to Target Antigen ADC->Binding Target Recognition Target_Cell Target Cancer Cell (Antigen Overexpression) Target_Cell->Binding Internalization Receptor-Mediated Endocytosis Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome (Cathepsin B) Endosome->Lysosome Trafficking Cleavage Linker Cleavage Lysosome->Cleavage Enzymatic Action Release Drug Release (Self-Immolation) Cleavage->Release Apoptosis Cell Death (Apoptosis) Release->Apoptosis Cytotoxic Effect

References

Val-Gly and Related Dipeptide Linkers in Oncology Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of targeted cancer therapy, antibody-drug conjugates (ADCs) represent a paradigm of precision medicine. These complex biotherapeutics leverage the specificity of a monoclonal antibody to deliver a potent cytotoxic payload directly to tumor cells, thereby minimizing systemic toxicity. The efficacy and safety of an ADC are critically dependent on the linker that connects the antibody to the payload. Among the various linker technologies, enzyme-cleavable linkers, particularly those containing the valine-glycine (Val-Gly) motif and its analogues like valine-citrulline (Val-Cit) and valine-alanine (Val-Ala), have become a cornerstone of ADC design. This technical guide provides an in-depth review of Val-Gly and related dipeptide linkers in oncology research, focusing on their mechanism of action, stability, and the experimental methodologies used for their evaluation.

Mechanism of Action: Protease-Mediated Payload Release

Val-Gly and similar dipeptide linkers are designed to be selectively cleaved by proteases that are highly expressed in the tumor microenvironment or within the lysosomes of cancer cells. The most prominent of these enzymes is Cathepsin B, a cysteine protease frequently overexpressed in various malignancies.

The general mechanism of action for an ADC employing a Val-Gly-based linker is a multi-step process:

  • Circulation and Targeting: The ADC circulates in the bloodstream, where the linker is designed to remain stable, preventing premature release of the cytotoxic payload. The monoclonal antibody component of the ADC specifically binds to a target antigen on the surface of a cancer cell.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through endocytosis.

  • Lysosomal Trafficking: The endosome containing the ADC fuses with a lysosome, a cellular organelle rich in degradative enzymes, including Cathepsin B.

  • Enzymatic Cleavage: Within the acidic environment of the lysosome, Cathepsin B recognizes and cleaves the peptide bond in the Val-Gly linker.

  • Payload Release: This cleavage event initiates the release of the cytotoxic payload. Often, a self-immolative spacer, such as para-aminobenzyl carbamate (B1207046) (PABC), is incorporated into the linker design. Following peptide cleavage, the PABC spacer spontaneously decomposes, ensuring the release of the payload in its active, unmodified form.[1][2]

  • Induction of Cell Death: The released payload can then exert its cytotoxic effect, for instance, by inhibiting tubulin polymerization or causing DNA damage, ultimately leading to apoptosis of the cancer cell.

Diagram: General Mechanism of Action for an ADC with a Val-Gly Linker

ADC_Mechanism cluster_bloodstream Systemic Circulation (Stable) cluster_cell Target Cancer Cell cluster_lysosome Lysosome (pH 4.5-5.0) ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen ADC->Receptor 1. Targeting CathepsinB Cathepsin B Payload_Released Active Payload CathepsinB->Payload_Released 4. Payload Release Apoptosis Apoptosis Payload_Released->Apoptosis 5. Cytotoxicity ADC_Internalized Internalized ADC ADC_Internalized->CathepsinB 3. Lysosomal Cleavage Receptor->ADC_Internalized 2. Internalization (Endocytosis)

Caption: General mechanism of action for an antibody-drug conjugate.

Linker Stability: A Critical Determinant of Therapeutic Index

The stability of the linker is a crucial factor in the therapeutic index of an ADC. An ideal linker should be highly stable in systemic circulation to prevent premature drug release and off-target toxicity, while being efficiently cleaved at the tumor site.[3] Val-Gly and related dipeptide linkers generally exhibit good stability in human plasma.[4][] However, a notable challenge in preclinical development is their susceptibility to cleavage by carboxylesterases in rodent plasma, which can lead to an overestimation of toxicity and an underestimation of efficacy in mouse models.[6][7][8]

To address this, researchers have explored various strategies, including the development of modified dipeptide and tripeptide linkers. For instance, the glutamic acid-valine-citrulline (Glu-Val-Cit) linker has been shown to have improved stability in mouse plasma while retaining its susceptibility to cathepsin-mediated cleavage within tumor cells.[7][8]

Quantitative Data on Linker Performance

The following tables summarize key quantitative data related to the stability and efficacy of ADCs featuring Val-Gly and related dipeptide linkers.

Table 1: In Vitro Plasma Stability of Various Linkers

Linker TypeSpeciesIncubation Time (days)Drug Release (%)Reference
Val-Cit-PABCHuman211-2[6]
Val-Cit-PABCMouse211-2[6]
Val-Cit-PABCRat211-2[6]
Val-AlaMouse< 1 hourHydrolyzed[9]
Val-CitMouse< 1 hourHydrolyzed[9]
Sulfatase-cleavableMouse> 7 daysHigh Stability[9]

Table 2: In Vitro Cytotoxicity of ADCs with Different Linkers

ADC Target & LinkerCell LineIC50 (pmol/L)Reference
HER2+ with Sulfatase-cleavable linkerHER2+ cells61 and 111[9]
HER2+ with Val-Ala linkerHER2+ cells92[9]
HER2+ with Non-cleavable linkerHER2+ cells609[9]
Trastuzumab-MMAE with β-galactosidase-cleavable linkerN/A8.8[9]
Trastuzumab-MMAE with Val-Cit linkerN/A14.3[9]
Kadcyla (T-DM1)N/A33[9]

Experimental Protocols for Linker Evaluation

A thorough evaluation of linker stability and cleavage is essential for the successful development of an ADC. The following are key experimental protocols employed in this assessment.

1. In Vitro Plasma Stability Assay

  • Objective: To determine the stability of the ADC and the rate of premature drug deconjugation in plasma from various species (e.g., human, mouse, rat).

  • Methodology:

    • Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma at 37°C.

    • Collect aliquots at multiple time points (e.g., 0, 6, 24, 48, 72, 168 hours).

    • Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload.

  • Quantification Methods:

    • Enzyme-Linked Immunosorbent Assay (ELISA): Use separate ELISAs to measure the concentration of the total antibody and the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.[10]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can directly measure the intact ADC, free payload, and any payload-adducts (e.g., payload-albumin). Immuno-affinity capture may be used to enrich the ADC from the plasma matrix before LC-MS analysis.[10]

2. In Vivo Stability Assessment

  • Objective: To evaluate the pharmacokinetic profile and stability of the ADC in a relevant animal model.

  • Methodology:

    • Administer a single intravenous dose of the ADC to an appropriate animal model (e.g., mice or rats).

    • Collect blood samples at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, 168, 336 hours post-dose).

    • Process the blood samples to isolate plasma.

    • Quantify the concentration of intact ADC and free payload in the plasma samples using ELISA or LC-MS/MS.[11]

Diagram: Experimental Workflow for ADC Linker Stability Assessment

Stability_Workflow cluster_invitro In Vitro Plasma Stability cluster_invivo In Vivo Pharmacokinetics cluster_analysis Analysis Methods ADC_Incubation Incubate ADC in Plasma (e.g., Human, Mouse) at 37°C Time_Points_vitro Collect Aliquots at Various Time Points ADC_Incubation->Time_Points_vitro Quant_vitro Quantify: - Intact ADC - Free Payload Time_Points_vitro->Quant_vitro ELISA ELISA Quant_vitro->ELISA LCMS LC-MS/MS Quant_vitro->LCMS ADC_Dosing Administer IV Dose of ADC to Animal Model Time_Points_vivo Collect Blood Samples at Various Time Points ADC_Dosing->Time_Points_vivo Quant_vivo Quantify: - Intact ADC - Free Payload Time_Points_vivo->Quant_vivo Quant_vivo->ELISA Quant_vivo->LCMS Data_Analysis Data Analysis: - Half-life - Clearance - Drug Release Rate ELISA->Data_Analysis LCMS->Data_Analysis

Caption: Experimental workflow for comparing ADC linker stability.

Signaling Pathways and Downstream Effects

The ultimate goal of an ADC is to induce cell death in the target cancer cell. The specific signaling pathways affected depend on the mechanism of action of the cytotoxic payload. For instance, payloads like monomethyl auristatin E (MMAE), which are commonly used with Val-Gly-based linkers, are potent inhibitors of tubulin polymerization.

The disruption of microtubule dynamics by MMAE leads to:

  • Mitotic Arrest: The cell is unable to form a proper mitotic spindle, leading to an arrest in the G2/M phase of the cell cycle.

  • Activation of Apoptotic Pathways: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, characterized by the activation of caspase cascades.

  • Cell Death: The executioner caspases cleave essential cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Diagram: Signaling Pathway for MMAE-Induced Apoptosis

Apoptosis_Pathway Payload Released MMAE Payload Tubulin Tubulin Dimers Payload->Tubulin Inhibits Microtubules Microtubule Polymerization Payload->Microtubules Disrupts Tubulin->Microtubules Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Leads to Caspase_Activation Caspase Cascade Activation G2M_Arrest->Caspase_Activation Triggers Apoptosis Apoptosis Caspase_Activation->Apoptosis Induces

Caption: Signaling pathway for MMAE-induced apoptosis.

Val-Gly and related dipeptide linkers have proven to be a robust and versatile technology in the field of oncology, enabling the development of highly effective and approved ADCs. Their ability to remain stable in circulation while undergoing specific enzymatic cleavage within cancer cells is key to their success. Continuous research into novel linker designs, such as the incorporation of additional amino acids to enhance stability and cleavage specificity, promises to further refine this critical component of ADC technology. The rigorous application of the experimental protocols outlined in this guide is paramount for the successful preclinical and clinical development of the next generation of life-saving antibody-drug conjugates.

References

Methodological & Application

Application Notes and Protocols: Conjugation of Mal-amido-PEG8-val-gly-PAB-OH to an Antibody

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent. The linker connecting the antibody and the payload is a critical component that influences the stability, pharmacokinetics, and efficacy of the ADC. This document provides a detailed protocol for the conjugation of a maleimide-functionalized, enzyme-cleavable linker, Mal-amido-PEG8-val-gly-PAB-OH, to a target antibody.

The this compound linker possesses several key features:

  • Maleimide (B117702) group: Enables covalent conjugation to thiol groups on the antibody, typically generated by the reduction of interchain disulfide bonds.

  • PEG8 spacer: A discrete polyethylene (B3416737) glycol linker with eight repeating units that enhances the hydrophilicity of the ADC, which can reduce aggregation and improve pharmacokinetic properties.[1]

  • Val-Gly dipeptide: A substrate for lysosomal proteases, such as Cathepsin B, allowing for specific cleavage and release of the payload within the target cancer cell.[2]

  • PAB (p-aminobenzyl alcohol) self-immolative spacer: Ensures the efficient and traceless release of the conjugated drug in its active form upon cleavage of the dipeptide linker.[]

This protocol outlines the materials, methods, and characterization techniques required for the successful synthesis and evaluation of an ADC using this advanced linker technology.

Experimental Protocols

Materials and Reagents
  • Antibody: Purified monoclonal antibody (e.g., Trastuzumab) at a concentration of 5-10 mg/mL in a suitable buffer (e.g., Phosphate Buffered Saline, PBS), pH 7.2-7.4.

  • Linker: this compound (pre-conjugated to a payload of interest).

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride solution (10 mM in water).

  • Conjugation Buffer: PBS, pH 7.2-7.4, degassed.

  • Quenching Reagent: N-acetylcysteine (NAC) solution (100 mM in water).

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO).

  • Purification System: Size-Exclusion Chromatography (SEC) system with a suitable column (e.g., Sephadex G-25) or Tangential Flow Filtration (TFF) system.

  • Analytical Instruments: UV-Vis spectrophotometer, Hydrophobic Interaction Chromatography (HIC) system, LC-MS system.

Antibody Reduction

This step reduces the interchain disulfide bonds of the antibody to generate free thiol groups for conjugation.

  • Prepare the antibody solution to a final concentration of 5 mg/mL in degassed Conjugation Buffer.

  • Add a 10-fold molar excess of TCEP solution to the antibody solution.

  • Incubate the reaction mixture at 37°C for 2 hours with gentle agitation.

  • After incubation, cool the reaction mixture to 4°C.

  • Remove the excess TCEP by buffer exchange into fresh, degassed Conjugation Buffer using an appropriate method such as SEC or TFF.

Linker-Payload Conjugation

This step involves the reaction of the maleimide group of the linker-payload with the newly generated thiol groups on the antibody.

  • Immediately after TCEP removal, determine the concentration of the reduced antibody using a UV-Vis spectrophotometer at 280 nm.

  • Prepare a stock solution of the Mal-amido-PEG8-val-gly-PAB-(Payload) in anhydrous DMSO.

  • Add the desired molar excess of the linker-payload solution to the reduced antibody solution. It is recommended to perform small-scale optimization experiments with varying molar ratios (e.g., 4:1, 6:1, 8:1 linker-payload to antibody) to determine the optimal ratio for the desired Drug-to-Antibody Ratio (DAR).

  • Incubate the reaction mixture at 4°C for 2 hours with gentle agitation, protected from light.

  • To quench the reaction, add a 20-fold molar excess of N-acetylcysteine (relative to the linker-payload) and incubate for an additional 30 minutes at 4°C.

Purification of the Antibody-Drug Conjugate

Purification is essential to remove unreacted linker-payload, quenching reagent, and any aggregated species.

  • Purify the ADC using a pre-equilibrated SEC column with PBS, pH 7.4.

  • Collect the fractions corresponding to the monomeric ADC peak.

  • Alternatively, a TFF system can be used for larger scale purifications.

  • Pool the purified ADC fractions and concentrate to the desired concentration.

  • Sterile filter the final ADC solution using a 0.22 µm filter.

Characterization of the Antibody-Drug Conjugate

Thorough characterization is crucial to ensure the quality and consistency of the ADC.

  • Drug-to-Antibody Ratio (DAR) Determination:

    • Hydrophobic Interaction Chromatography (HIC): HIC is a widely used method to determine the DAR and the distribution of drug-loaded species.[4] The addition of the hydrophobic linker-payload increases the retention time of the antibody on the HIC column, allowing for the separation and quantification of species with different DARs.

    • Mass Spectrometry (MS): Intact mass analysis of the ADC by LC-MS can provide a precise measurement of the mass of the conjugate, from which the DAR can be calculated.[5]

  • Purity and Aggregation Analysis:

    • Size-Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and quantify the percentage of monomer, dimer, and higher-order aggregates.

  • In Vitro Stability:

    • The stability of the ADC can be assessed by incubating it in plasma at 37°C for a defined period (e.g., 7 days) and then analyzing the DAR to determine the extent of drug deconjugation.[5]

Data Presentation

The following table provides representative data on the effect of the linker-payload to antibody molar ratio on the resulting average DAR. Optimal ratios should be determined empirically for each specific antibody and payload combination.

Linker-Payload:Antibody Molar RatioAverage DAR (by HIC)Monomer Purity (by SEC)
4:13.5>98%
6:13.8>98%
8:14.0>97%

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Antibody Preparation cluster_conjugation Conjugation cluster_purification_char Purification & Characterization antibody Monoclonal Antibody reduction Reduction with TCEP antibody->reduction purification1 Buffer Exchange (TCEP Removal) reduction->purification1 conjugation Thiol-Maleimide Reaction purification1->conjugation linker_payload Mal-amido-PEG8-val-gly-PAB-(Payload) linker_payload->conjugation quench Quenching with NAC conjugation->quench purification2 Purification (SEC/TFF) quench->purification2 characterization Characterization (DAR, Purity, Stability) purification2->characterization final_adc Purified ADC characterization->final_adc

Caption: Experimental workflow for the conjugation of this compound to an antibody.

Mechanism of Payload Release

payload_release_mechanism cluster_cell Target Cancer Cell cluster_lysosome Lysosome adc_internalized Internalized ADC cleavage Cathepsin B Cleavage of Val-Gly adc_internalized->cleavage Enzymatic Action self_immolation 1,6-Elimination of PAB Spacer cleavage->self_immolation Spontaneous payload_release Released Payload self_immolation->payload_release adc ADC in Circulation receptor Target Receptor adc->receptor Binding endocytosis Endocytosis receptor->endocytosis endocytosis->adc_internalized

Caption: Mechanism of intracellular payload release from the ADC.

References

Application Notes: Synthesis of a Cleavable Drug-Linker Conjugate for Antibody-Drug Conjugates (ADCs)

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Attaching a Cytotoxic Payload to Mal-amido-PEG8-val-gly-PAB-OH

Introduction:

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cell-killing power of a potent cytotoxic agent. The linker molecule that connects these two components is critical to the ADC's success, dictating its stability in circulation and the mechanism of payload release.

This document provides a detailed protocol for the synthesis of a drug-linker conjugate by attaching the cytotoxic payload, Monomethyl Auristatin E (MMAE), to the cleavable linker, this compound. This linker system is designed for targeted drug delivery and release within cancer cells. It features several key components:

  • Maleimide (Mal): A thiol-reactive group for site-specific conjugation to cysteine residues on a monoclonal antibody.

  • PEG8: A hydrophilic polyethylene (B3416737) glycol spacer that improves solubility and pharmacokinetic properties.[1][2]

  • Val-Gly Dipeptide: A substrate for lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells.[3][4] This ensures that the linker is cleaved and the payload is released primarily inside the target cells.[5][6]

  • PAB (p-aminobenzyl alcohol): A self-immolative spacer that, upon cleavage of the dipeptide, spontaneously releases the attached cytotoxic payload in its active form.[7][8]

The following protocols are intended for researchers, scientists, and drug development professionals with experience in synthetic and bioconjugation chemistry.

Experimental Protocols

This procedure involves a two-step process:

  • Activation of the Linker: The hydroxyl group on the PAB spacer is first activated to facilitate conjugation with the payload. A common method is to convert it into a p-nitrophenyl (PNP) carbonate.

  • Payload Conjugation: The activated linker is then reacted with the secondary amine of the cytotoxic payload, MMAE, to form a stable carbamate (B1207046) linkage.

Part 1: Activation of this compound

This protocol describes the conversion of the terminal hydroxyl group of the PAB spacer into a more reactive p-nitrophenyl (PNP) carbonate group.

Materials and Reagents:

ReagentMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC43H61N5O15900.02353409-52-4
p-nitrophenyl chloroformateC7H4ClNO4201.577693-46-1
Pyridine (B92270)C5H5N79.10110-86-1
Dichloromethane (B109758) (DCM), anhydrousCH2Cl284.9375-09-2

Protocol:

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0°C using an ice bath.

  • Add pyridine (2.0 eq) to the solution, followed by the slow, dropwise addition of a solution of p-nitrophenyl chloroformate (1.5 eq) in anhydrous DCM.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 0.1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product, Mal-amido-PEG8-val-gly-PAB-PNP, by flash column chromatography on silica (B1680970) gel to obtain the activated linker.

Part 2: Conjugation of MMAE to the Activated Linker

This protocol details the reaction between the activated PAB-PNP linker and the cytotoxic payload, MMAE.

Materials and Reagents:

ReagentMolecular FormulaMolecular Weight ( g/mol )CAS Number
Mal-amido-PEG8-val-gly-PAB-PNPC50H64N6O181065.1N/A
Monomethyl Auristatin E (MMAE)C39H67N5O7718.0474645-27-7
N,N-Diisopropylethylamine (DIPEA)C8H19N129.247087-68-5
Dimethylformamide (DMF), anhydrousC3H7NO73.0968-12-2

Protocol:

  • Under an inert atmosphere, dissolve the activated linker, Mal-amido-PEG8-val-gly-PAB-PNP (1.2 eq), in anhydrous dimethylformamide (DMF).

  • In a separate flask, dissolve MMAE (1.0 eq) in anhydrous DMF.

  • Add the MMAE solution to the activated linker solution.

  • Add DIPEA (3.0 eq) to the reaction mixture to act as a non-nucleophilic base.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction progress by LC-MS to confirm the formation of the desired drug-linker conjugate.

  • Upon completion, the crude product can be purified using preparative reversed-phase HPLC (RP-HPLC).

  • Lyophilize the pure fractions to obtain the final product: Mal-amido-PEG8-val-gly-PAB-MMAE .

Data Presentation

Table 1: Summary of Typical Reaction Conditions

ParameterPart 1: Linker ActivationPart 2: Payload Conjugation
Solvent Anhydrous DichloromethaneAnhydrous Dimethylformamide
Base PyridineDIPEA
Temperature 0°C to Room TemperatureRoom Temperature
Reaction Time 4-6 hours12-18 hours
Molar Ratio (Linker:Reagent) 1:1.5 (Linker:PNP Chloroformate)1.2:1 (Activated Linker:MMAE)

Table 2: Expected Analytical Data for Characterization

CompoundExpected [M+H]+ (m/z)Typical Analytical Method
This compound901.0LC-MS
Mal-amido-PEG8-val-gly-PAB-PNP1066.1LC-MS
Mal-amido-PEG8-val-gly-PAB-MMAE1644.0LC-MS, RP-HPLC

Note: The exact m/z values may vary slightly depending on the ionization source and conditions.

Visualizations

Workflow for Drug-Linker Synthesis

G cluster_0 Part 1: Linker Activation cluster_1 Part 2: Payload Conjugation cluster_2 Part 3: Characterization A This compound C Reaction in DCM with Pyridine A->C B p-nitrophenyl chloroformate B->C D Purification (Flash Chromatography) C->D E Activated Linker (Mal-amido-PEG8-val-gly-PAB-PNP) D->E G Reaction in DMF with DIPEA E->G F MMAE (Cytotoxic Payload) F->G H Purification (Preparative RP-HPLC) G->H I Final Drug-Linker Conjugate (Mal-amido-PEG8-val-gly-PAB-MMAE) H->I J LC-MS & RP-HPLC Analysis I->J

Caption: Overall workflow for the synthesis and purification of the drug-linker conjugate.

Simplified Conjugation Reaction Pathway

G LinkerOH Linker-PAB-OH ActivatedLinker Linker-PAB-O-PNP LinkerOH->ActivatedLinker Step 1: Activation PNP + p-nitrophenyl chloroformate FinalProduct Linker-PAB-MMAE ActivatedLinker->FinalProduct Step 2: Conjugation MMAE + MMAE

Caption: Key steps in the chemical conjugation of the payload to the PAB spacer.

References

Step-by-Step Guide for Antibody-Drug Conjugate (ADC) Synthesis Using PEGylated Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the synthesis, purification, and characterization of Antibody-Drug Conjugates (ADCs) utilizing PEGylated linkers. The inclusion of Polyethylene Glycol (PEG) chains in the linker design is a critical strategy to enhance the physicochemical and pharmacokinetic properties of ADCs, addressing challenges associated with the hydrophobicity of cytotoxic payloads.[1][2][3] PEGylation can improve an ADC's solubility, reduce aggregation, and extend its circulation half-life, ultimately leading to an improved therapeutic window.[1][2][3]

This guide details two primary conjugation strategies: cysteine-based conjugation via maleimide (B117702) chemistry and lysine-based conjugation using NHS esters. It further provides protocols for the essential purification and analytical characterization techniques required to ensure the quality and consistency of the final ADC product.

Core Concepts in ADC Synthesis with PEGylated Linkers

ADCs are complex biotherapeutics composed of a monoclonal antibody (mAb), a potent cytotoxic payload, and a chemical linker connecting the two.[] The linker is a pivotal component, ensuring the ADC remains stable in circulation and releases the payload specifically at the target tumor site.[]

The Role of PEGylated Linkers:

The conjugation of hydrophobic drugs can induce aggregation and accelerate the clearance of ADCs from circulation.[5] PEGylated linkers mitigate these issues by:

  • Increasing Hydrophilicity: The ethylene (B1197577) oxide repeats in the PEG chain create a hydration shell, improving the overall solubility of the ADC.[1][3]

  • Providing Steric Hindrance: The flexible PEG chain acts as a spacer, preventing hydrophobic interactions between ADC molecules and reducing aggregation.[1]

  • Improving Pharmacokinetics: By increasing the hydrodynamic volume, PEGylation can reduce renal clearance and extend the plasma half-life of the ADC.[3][6]

The length of the PEG chain is a critical parameter to optimize, as it can influence the ADC's stability, pharmacokinetics, and in vitro potency.[2]

Visualization of the ADC Synthesis Workflow

The general process for synthesizing a cysteine-linked ADC with a PEGylated linker is outlined below. This workflow involves the selective reduction of the antibody's interchain disulfide bonds, followed by conjugation with the PEGylated linker-payload and subsequent purification.

ADC_Synthesis_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization mAb Monoclonal Antibody (mAb) Reduction Antibody Reduction (e.g., TCEP or DTT) mAb->Reduction LinkerPayload PEGylated Linker-Payload Conjugation Thiol-Maleimide Conjugation LinkerPayload->Conjugation Reduction->Conjugation Quenching Quenching (e.g., N-acetylcysteine) Conjugation->Quenching Purification Purification (e.g., SEC) Quenching->Purification Characterization Characterization (HIC, RP-HPLC, MS, SEC) Purification->Characterization FinalADC Final ADC Product Characterization->FinalADC

General workflow for cysteine-linked ADC synthesis.

Protocol 1: Cysteine-Based ADC Synthesis via Thiol-Maleimide Chemistry

This protocol describes the conjugation of a maleimide-functionalized PEG-linker-payload to a monoclonal antibody through the reduction of interchain disulfide bonds. This method allows for the creation of ADCs with a drug-to-antibody ratio (DAR) of up to 8.[7]

Part 1.1: Antibody Reduction

This step selectively reduces the interchain disulfide bonds of the antibody to generate free thiol groups for conjugation. Tris(2-carboxyethyl)phosphine (TCEP) is a common reducing agent for this purpose.[8][9]

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • TCEP hydrochloride (TCEP-HCl)

  • Reduction Buffer: 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.5[8]

  • Desalting columns (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation: Prepare the antibody solution to a concentration of 5-10 mg/mL in the reduction buffer.

  • TCEP Addition: Add a 10-20 molar excess of TCEP-HCl to the antibody solution.[8] The exact ratio should be optimized to achieve the desired number of free thiols.

  • Incubation: Incubate the reaction mixture at 37°C for 1-3 hours.[7][8] The incubation time and temperature can be adjusted to control the extent of reduction.[7]

  • Removal of Excess TCEP: Immediately after incubation, remove the excess TCEP using a desalting column pre-equilibrated with the conjugation buffer.[10] This is a critical step to prevent re-oxidation of the thiols.

Part 1.2: Conjugation

This step involves the reaction of the free thiol groups on the reduced antibody with the maleimide group of the PEGylated linker-payload.

Materials:

  • Reduced antibody from Part 1.1

  • Maleimide-PEG-Payload dissolved in an organic solvent (e.g., DMSO or DMA)

  • Conjugation Buffer: PBS, pH 7.4, with 1 mM DTPA[10]

  • Quenching solution: N-acetylcysteine (100-fold molar excess over the linker-payload)

Procedure:

  • pH Adjustment: Ensure the pH of the reduced antibody solution is between 6.5 and 7.5.[8]

  • Linker-Payload Addition: Add the maleimide-PEG-payload solution to the reduced antibody solution. A typical molar excess of the linker-payload is 1.5 to 2.0 equivalents per free thiol. The final concentration of the organic solvent should not exceed 10% (v/v) to avoid antibody denaturation.[10]

  • Incubation: Incubate the reaction mixture at 4°C or room temperature for 1-4 hours with gentle mixing.[6]

  • Quenching: Quench the reaction by adding an excess of N-acetylcysteine to react with any unreacted maleimide groups. Incubate for an additional 20-30 minutes.

Protocol 2: Lysine-Based ADC Synthesis via NHS Ester Chemistry

This protocol describes the conjugation of an N-Hydroxysuccinimide (NHS) ester-functionalized PEG-linker-payload to the lysine (B10760008) residues of an antibody. This method typically results in a heterogeneous mixture of ADCs with varying DARs.[11][12]

Materials:

  • Monoclonal Antibody (mAb) in PBS, pH 8.0-8.5

  • NHS-PEG-Payload dissolved in an organic solvent (e.g., DMSO or DMF)[13]

  • Reaction Buffer: PBS, pH 8.0-8.5[]

  • Desalting columns or dialysis cassettes

Procedure:

  • Antibody Preparation: Exchange the antibody into the reaction buffer at a concentration of 1-10 mg/mL.[13]

  • Linker-Payload Addition: Add a 10 to 20-fold molar excess of the NHS-PEG-payload solution to the antibody solution.[13] The final organic solvent concentration should be kept below 10% (v/v).[13]

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[13]

  • Removal of Unreacted Linker-Payload: Remove the excess, unreacted linker-payload by desalting column chromatography or dialysis.[13]

Protocol 3: ADC Purification

Purification is essential to remove unconjugated antibody, free linker-payload, and aggregates. Size Exclusion Chromatography (SEC) is a common method for this purpose.[15][16][17]

Materials:

  • Crude ADC reaction mixture

  • SEC column (e.g., Superdex 200 or equivalent)

  • SEC Mobile Phase: PBS, pH 7.4

  • HPLC or FPLC system

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase.

  • Sample Loading: Load the crude ADC mixture onto the column. The loading volume should not exceed 2-5% of the total column volume.

  • Elution: Elute the ADC using an isocratic flow of the mobile phase. The ADC will typically elute as the main peak, well-separated from smaller molecules (free linker-payload) and larger species (aggregates).

  • Fraction Collection: Collect the fractions corresponding to the monomeric ADC peak.

  • Pooling and Concentration: Pool the desired fractions and concentrate the purified ADC using an appropriate method (e.g., centrifugal ultrafiltration).

Protocol 4: ADC Characterization

Thorough characterization is crucial to ensure the quality, consistency, and stability of the synthesized ADC.

Part 4.1: Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute that can be determined using several methods, with Hydrophobic Interaction Chromatography (HIC) being a primary technique.[18][19][20] Reversed-Phase HPLC (RP-HPLC) can be used as an orthogonal method.[20][21]

Hydrophobic Interaction Chromatography (HIC):

HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.[22]

  • Mobile Phase A: High salt buffer (e.g., 50 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0).[22]

  • Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0, often with a small percentage of an organic modifier like isopropanol).[23]

  • Gradient: A linear gradient from high salt to low salt concentration is used to elute the different DAR species.[22] Unconjugated antibody elutes first, followed by ADCs with increasing DAR.

  • DAR Calculation: The average DAR is calculated from the weighted average of the peak areas of the different DAR species.[20][24]

HIC_Principle cluster_hic HIC Separation of ADC Species Unconjugated mAb\n(DAR 0) Unconjugated mAb (DAR 0) ADC\n(DAR 2) ADC (DAR 2) Unconjugated mAb\n(DAR 0)->ADC\n(DAR 2) ADC\n(DAR 4) ADC (DAR 4) ADC\n(DAR 2)->ADC\n(DAR 4) ADC\n(DAR 6) ADC (DAR 6) ADC\n(DAR 4)->ADC\n(DAR 6) ADC\n(DAR 8) ADC (DAR 8) ADC\n(DAR 6)->ADC\n(DAR 8) label_hydrophobicity Increasing Hydrophobicity and Retention Time ->

References

Application Note & Protocols: Accurate Determination of Drug-to-Antibody Ratio (DAR) for ADCs Utilizing a Mal-amido-PEG8 Linker

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the field of antibody-drug conjugates (ADCs).

Introduction

Antibody-drug conjugates (ADCs) are a powerful class of biopharmaceuticals that combine the targeting specificity of monoclonal antibodies (mAbs) with the potent cell-killing ability of cytotoxic small molecules.[1] The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it directly influences the therapeutic efficacy and potential toxicity of the drug.[2][3] An optimal DAR is crucial; a low DAR may result in diminished potency, while a high DAR can negatively impact pharmacokinetics and increase toxicity.[3] This document provides detailed protocols for determining the DAR of ADCs constructed using a maleimide-amido-PEG8 (Mal-amido-PEG8) linker, a common hydrophilic linker that connects the drug to the antibody via cysteine residues.[4][5]

The Mal-amido-PEG8 linker possesses a maleimide (B117702) group that selectively reacts with free thiol groups on cysteine residues of the antibody, and a terminal carboxylic acid for conjugation to an amine-bearing drug payload, often after activation.[4][6] The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and stability of the ADC in aqueous environments.[5] This application note details three widely used analytical techniques for DAR determination: UV-Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

I. Overview of Analytical Techniques for DAR Determination

A variety of analytical methods are employed to characterize ADCs and determine their DAR. The choice of technique depends on the specific properties of the ADC, including the conjugation chemistry and the physicochemical properties of the antibody and payload.[7]

Technique Principle Advantages Limitations Reference
UV-Vis Spectroscopy Measures absorbance at two different wavelengths to determine the concentrations of the antibody and the conjugated drug based on their distinct extinction coefficients.[8][9]Simple, rapid, and convenient for determining average DAR.[][11]Requires that the drug and antibody have different maximum absorbance wavelengths. Does not provide information on the distribution of different DAR species.[11][8][9][][11][12]
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on differences in their hydrophobicity. The addition of a hydrophobic drug molecule increases the overall hydrophobicity of the antibody.[11][13]Provides information on the distribution of different DAR species (e.g., DAR0, DAR2, DAR4, etc.) and the average DAR. It is a non-denaturing technique.[13][14]May not be suitable for all types of ADCs, particularly lysine-conjugated ADCs where the change in hydrophobicity may not be sufficient for separation.[11][11][13][14][15][16]
Reversed-Phase HPLC (RP-HPLC) Separates the light and heavy chains of the reduced ADC based on their polarity. The number of conjugated drugs alters the retention time of the chains.[7][11]Provides detailed information on the drug load distribution on both the light and heavy chains.[7][17]Denaturing conditions can disrupt the native structure of the ADC.[11][7][11][17][18][19][20]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of the intact ADC or its subunits to determine the number of conjugated drug molecules.[21]Provides accurate mass information and can identify different DAR species with high resolution. Can be coupled with liquid chromatography (LC-MS).[21][22]Data analysis can be complex.[18][3][21][22][23][24]

II. Experimental Protocols

A. Protocol 1: Average DAR Determination by UV-Vis Spectroscopy

This protocol outlines the determination of the average DAR by measuring the absorbance of the ADC solution at two wavelengths, typically 280 nm (for the antibody) and a wavelength where the drug has maximum absorbance.[8]

Materials:

  • ADC sample with a Mal-amido-PEG8 linker

  • Formulation buffer (e.g., PBS, pH 7.4)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Determine Extinction Coefficients:

    • Accurately determine the molar extinction coefficients (ε) of the unconjugated antibody and the free drug-linker at 280 nm and the wavelength of maximum absorbance for the drug (λmax).

  • Sample Preparation:

    • Prepare a solution of the ADC in the formulation buffer at a known concentration (e.g., 1 mg/mL).

  • Spectrophotometric Measurement:

    • Measure the absorbance of the ADC solution at 280 nm (A280) and at the λmax of the drug (Aλmax).

  • DAR Calculation:

    • The concentrations of the antibody ([Ab]) and the drug ([Drug]) in the ADC sample can be calculated using the following equations based on the Beer-Lambert law:[]

      • A280 = εAb,280 * [Ab] + εDrug,280 * [Drug]

      • Aλmax = εAb,λmax * [Ab] + εDrug,λmax * [Drug]

    • Solve the system of two linear equations for [Ab] and [Drug].

    • The average DAR is then calculated as:

      • DAR = [Drug] / [Ab]

Data Presentation:

Parameter Value
εAb,280Value
εDrug,280Value
εAb,λmaxValue
εDrug,λmaxValue
A280 of ADCMeasured Value
Aλmax of ADCMeasured Value
Calculated [Ab]Calculated Value
Calculated [Drug]Calculated Value
Average DAR Calculated Value
B. Protocol 2: DAR Distribution Analysis by Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on their hydrophobicity, allowing for the quantification of each DAR species.[16]

Materials:

  • ADC sample with a Mal-amido-PEG8 linker

  • HIC column (e.g., Butyl, Phenyl)

  • HPLC system with a UV detector

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)

Procedure:

  • System Setup:

    • Equilibrate the HIC column with Mobile Phase A.

  • Sample Preparation:

    • Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.

  • Chromatographic Separation:

    • Inject the prepared ADC sample.

    • Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes).

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Identify the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.). The species with higher DAR values will be more hydrophobic and thus have longer retention times.[13]

    • Integrate the peak area for each DAR species.

    • Calculate the percentage of each DAR species relative to the total peak area.

    • The average DAR is calculated using the weighted average of the peak areas:[]

      • Average DAR = Σ (% Peak Area of each species * Number of drugs in that species) / 100 []

Data Presentation:

DAR Species Retention Time (min) Peak Area % of Total Area
DAR0 (Unconjugated Ab)ValueValueValue
DAR2ValueValueValue
DAR4ValueValueValue
DAR6ValueValueValue
DAR8ValueValueValue
Total Sum of Areas 100%
Average DAR Calculated Value
C. Protocol 3: DAR Analysis of Reduced ADC by Reversed-Phase HPLC (RP-HPLC)

This method involves the reduction of the interchain disulfide bonds of the ADC, followed by the separation of the resulting light and heavy chains by RP-HPLC.[7]

Materials:

  • ADC sample with a Mal-amido-PEG8 linker

  • Reducing agent (e.g., Dithiothreitol - DTT)

  • RP-HPLC column (e.g., C4, C8)

  • HPLC system with a UV detector

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

Procedure:

  • ADC Reduction:

    • Incubate the ADC sample (e.g., at 5 mg/mL) with an excess of DTT (e.g., 25 mM) at 37°C for 30 minutes to reduce the disulfide bonds.

  • System Setup:

    • Equilibrate the RP-HPLC column with a starting mixture of Mobile Phase A and B.

  • Chromatographic Separation:

    • Inject the reduced ADC sample.

    • Separate the light and heavy chains using a gradient of increasing Mobile Phase B.

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Identify the peaks corresponding to the unconjugated and drug-conjugated light chains (LC, LC-D1, etc.) and heavy chains (HC, HC-D1, HC-D2, etc.).

    • Integrate the peak area for each species.

    • Calculate the weighted average DAR using the following formula:[17][25]

      • DAR = 2 × (Σ Weighted peak area of heavy chain + Σ Weighted peak area of light chain) / 100 [17][20][25]

Data Presentation:

Chain Species Retention Time (min) Peak Area Weighted Peak Area (% Area * Drug Load)
LCValueValueValue
LC-D1ValueValueValue
HCValueValueValue
HC-D1ValueValueValue
HC-D2ValueValueValue
HC-D3ValueValueValue
Average DAR Calculated Value

III. Visualizations

experimental_workflow_uv_vis cluster_prep Sample Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis prep_adc ADC Sample in Formulation Buffer measure Measure Absorbance at 280 nm and λmax prep_adc->measure calculate_conc Calculate [Ab] and [Drug] using Beer-Lambert Law measure->calculate_conc calculate_dar Calculate Average DAR (DAR = [Drug] / [Ab]) calculate_conc->calculate_dar

Caption: Workflow for average DAR determination by UV-Vis Spectroscopy.

experimental_workflow_hic cluster_prep Sample Preparation cluster_separation HIC Separation cluster_analysis Data Analysis prep_adc Dilute ADC in High Salt Buffer inject Inject Sample onto HIC Column prep_adc->inject gradient Elute with Decreasing Salt Gradient inject->gradient integrate Integrate Peak Areas of DAR Species gradient->integrate calculate_dar Calculate Average DAR (Weighted Average) integrate->calculate_dar

Caption: Workflow for DAR distribution analysis by HIC.

experimental_workflow_rphplc cluster_prep Sample Preparation cluster_separation RP-HPLC Separation cluster_analysis Data Analysis reduce_adc Reduce ADC with DTT inject Inject Reduced Sample onto RP-HPLC Column reduce_adc->inject gradient Elute with Increasing Organic Solvent Gradient inject->gradient integrate Integrate Peak Areas of Light and Heavy Chains gradient->integrate calculate_dar Calculate Average DAR (Weighted Average) integrate->calculate_dar

Caption: Workflow for DAR analysis of reduced ADC by RP-HPLC.

Caption: Structure and reactivity of the Mal-amido-PEG8 linker.

IV. Conclusion

Accurate determination of the drug-to-antibody ratio is essential for the development of safe and effective antibody-drug conjugates.[1][2] The protocols described in this application note provide robust methods for calculating the average DAR and analyzing the distribution of drug-loaded species for ADCs utilizing a Mal-amido-PEG8 linker. The choice of the most appropriate technique will depend on the specific characteristics of the ADC and the information required. For routine and rapid average DAR measurement, UV-Vis spectroscopy is suitable.[][11] For a more detailed understanding of the heterogeneity of the ADC, HIC and RP-HPLC are the methods of choice, providing valuable information on the distribution of the cytotoxic payload.[7][11][16] Combining these orthogonal techniques can provide a comprehensive characterization of the ADC and ensure its quality and consistency.

References

Application Notes and Protocols for the Purification of Antibody-Drug Conjugates with Mal-amido-PEG8 Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the purification of antibody-drug conjugates (ADCs) synthesized using Mal-amido-PEG8 linkers. The methodologies described herein are essential for obtaining highly pure and characterized ADCs, which is a critical requirement for their therapeutic efficacy and safety.

Introduction to ADC Purification with PEGylated Linkers

Antibody-drug conjugates (ADCs) are a class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule. The linker, which connects the antibody to the payload, is a crucial component that influences the ADC's stability, solubility, and pharmacokinetic properties. Mal-amido-PEG8 linkers are frequently employed to enhance the hydrophilicity of ADCs, which can mitigate aggregation and improve their overall therapeutic profile.[1]

The purification of ADCs is a multi-step process aimed at removing process-related impurities, such as unconjugated antibody, free drug-linker, and aggregates, as well as separating ADC species with different drug-to-antibody ratios (DAR). The primary purification techniques employed are Hydrophobic Interaction Chromatography (HIC), Size Exclusion Chromatography (SEC), and Ion-Exchange Chromatography (IEX).

Purification Strategy Overview

A typical purification workflow for an ADC synthesized with a Mal-amido-PEG8 linker involves a series of chromatographic steps to achieve high purity and a well-defined DAR distribution. The hydrophilic nature of the PEG linker can influence the separation characteristics of the ADC, and thus, the purification methods need to be optimized accordingly.

G cluster_synthesis ADC Synthesis cluster_purification Purification Workflow cluster_impurities Impurity Removal mAb Monoclonal Antibody (mAb) Reduction Antibody Reduction mAb->Reduction Conjugation Conjugation Reaction Reduction->Conjugation LinkerPayload Mal-amido-PEG8 -Payload LinkerPayload->Conjugation CrudeADC Crude ADC Mixture Conjugation->CrudeADC HIC Hydrophobic Interaction Chromatography (HIC) CrudeADC->HIC SEC Size Exclusion Chromatography (SEC) HIC->SEC FreeLinker Free Drug-Linker HIC->FreeLinker UnconjugatedAb Unconjugated mAb HIC->UnconjugatedAb IEX Ion-Exchange Chromatography (IEX) SEC->IEX Aggregates Aggregates SEC->Aggregates PurifiedADC Purified ADC IEX->PurifiedADC ChargeVariants Charge Variants IEX->ChargeVariants G CrudeADC Crude ADC Mixture (ADC, Free Linker, Aggregates, Unconjugated Ab) HIC HIC Purification (Removes Free Linker & Unconjugated Ab, Separates DAR species) CrudeADC->HIC SEC SEC Purification (Removes Aggregates) HIC->SEC IEX IEX Purification (Removes Charge Variants) SEC->IEX FinalADC Final Purified ADC (High Purity, Defined DAR) IEX->FinalADC G cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell ADC ADC (Mal-amido-PEG8 Linker) Antigen Target Antigen ADC->Antigen Binding Internalization Internalization (Endocytosis) Antigen->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome PayloadRelease Payload Release Lysosome->PayloadRelease Payload Cytotoxic Payload PayloadRelease->Payload Target Intracellular Target (e.g., Microtubules, DNA) Payload->Target Inhibition Apoptosis Apoptosis (Cell Death) Target->Apoptosis

References

Application Note: In Vitro Assays for Confirming Linker Cleavage and Payload Release of Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxic activity of a small molecule payload. The linker, which connects the antibody and the payload, is a critical component that dictates the stability, efficacy, and safety of the ADC.[1][2] Cleavable linkers are designed to be stable in systemic circulation and to release the payload under specific conditions within the target tumor microenvironment or inside cancer cells.[1] Verifying the intended cleavage of the linker and the subsequent release of the payload is a crucial step in the preclinical development of ADCs. This application note provides an overview and detailed protocols for key in vitro assays used to confirm linker cleavage and payload release.

Key In Vitro Assays

A suite of in vitro assays is essential to comprehensively evaluate the performance of an ADC's linker. These assays are designed to assess linker stability in biological fluids, susceptibility to enzymatic cleavage, and the ultimate cytotoxic effect of the released payload.

Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma to predict its in vivo stability and the potential for premature payload release, which could lead to off-target toxicity.[3][4][5]

Enzymatic Cleavage Assay

For ADCs with enzyme-cleavable linkers (e.g., peptide-based linkers), this assay confirms that the linker is susceptible to cleavage by the target enzyme, which is often overexpressed in the lysosomal compartment of tumor cells.[1][6][7]

Lysosomal Stability and Cleavage Assay

To more closely mimic the intracellular environment where payload release is intended, ADCs can be incubated with lysosomal extracts or human liver S9 fractions.[8][9][10]

Glutathione-Mediated Cleavage Assay

For ADCs employing disulfide linkers, this assay confirms payload release in the presence of reducing agents like glutathione (B108866) (GSH), which is found at significantly higher concentrations inside cells compared to the bloodstream.[1][11][12][13]

In Vitro Cytotoxicity Assay

This cell-based assay provides indirect but crucial evidence of successful payload release by measuring the ADC's ability to kill target (antigen-positive) and control (antigen-negative) cancer cells.[14][15][16]

Data Presentation: Quantitative Comparison of Linker Performance

The data generated from these assays allow for a quantitative comparison of different ADC candidates. Key parameters to evaluate include the rate of payload release, ADC stability, and cytotoxic potency.

Assay Type ADC Candidate Linker Type Parameter Measured Result Reference
Plasma Stability ADC-AVal-Cit% Intact ADC after 144h in human plasma>95%[17]
Plasma Stability ADC-BDisulfide% Payload Release after 72h in human plasma<10%[3]
Enzymatic Cleavage ADC-AVal-CitRate of MMAE release by Cathepsin B (nmol/hr)~50[7][18]
Enzymatic Cleavage ADC-CGGFG% Payload release after 72h with Cathepsin LNearly 100%[19]
Lysosomal Stability ADC-DNon-cleavable% Payload-related metabolites after 24h>80%[9]
Cytotoxicity ADC-AVal-CitIC50 on BT-474 cells (HER2+)1.5 nM[20]
Cytotoxicity ADC-AVal-CitIC50 on MCF-7 cells (HER2-)>1000 nM[20]
Cytotoxicity ADC-EAzobenzene-GSHIC50 on SKBR3 cells (HER2+)~10 nM[11]
Cytotoxicity ADC-EAzobenzene-GSHIC50 on MCF7 cells (HER2-)>1000 nM[11]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of an ADC and quantify premature payload release in plasma.

Materials:

  • ADC of interest

  • Human plasma (or other species as required)

  • Phosphate-buffered saline (PBS)

  • Acetonitrile

  • LC-MS/MS system

  • Protein A or G affinity chromatography resin (optional)

Procedure:

  • Incubate the ADC (e.g., at 100 µg/mL) in human plasma at 37°C.[4]

  • Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 120, 144 hours).[4]

  • For free payload analysis: a. Precipitate plasma proteins by adding a 3-fold excess of cold acetonitrile. b. Centrifuge to pellet the precipitated proteins. c. Analyze the supernatant for the presence of released free payload using a validated LC-MS/MS method.[4]

  • For measuring intact ADC/Drug-to-Antibody Ratio (DAR): a. Immediately quench the reaction by diluting the sample in cold PBS. b. Capture the ADC from the plasma sample using Protein A or Protein G affinity chromatography. c. Wash the captured ADC to remove plasma proteins. d. Elute the ADC from the affinity matrix. e. Analyze the eluted ADC by LC-MS to determine the DAR.[1]

  • Data Analysis: Quantify the amount of released payload or calculate the percentage of intact ADC remaining at each time point to determine the plasma half-life.[1][4]

Protocol 2: Cathepsin B-Mediated Cleavage Assay (Fluorometric)

Objective: To assess the susceptibility of a peptide linker to cleavage by Cathepsin B.

Materials:

  • Peptide linker conjugated to a fluorogenic substrate (e.g., AMC)

  • Recombinant Human Cathepsin B

  • Assay Buffer (e.g., 10-25 mM MES or Sodium Acetate, pH 5.0-6.0)[7]

  • Activation Solution (e.g., 30-40 mM DTT in water)[7]

  • 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: a. Prepare a serial dilution of the peptide linker substrate in Assay Buffer. b. Activate Cathepsin B by incubating it with the Activation Solution according to the manufacturer's instructions.

  • Assay Setup: a. Add 50 µL of activated Cathepsin B solution to the appropriate wells of a 96-well plate. b. Add 50 µL of each concentration of the peptide linker substrate to the wells containing the enzyme. c. Include blank wells with the substrate and Activation Buffer but no enzyme.[6]

  • Kinetic Measurement: a. Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. b. Measure the increase in fluorescence over time (e.g., every 1-2 minutes for 30-60 minutes) at the appropriate excitation/emission wavelengths for the fluorophore.[6]

  • Data Analysis: a. Subtract the fluorescence of the blank wells. b. Determine the rate of cleavage from the slope of the fluorescence versus time plot.[7]

Protocol 3: In Vitro Cytotoxicity Assay (MTT-based)

Objective: To determine the cytotoxic potency (IC50) of an ADC on antigen-positive and antigen-negative cell lines.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • ADC, unconjugated antibody, and free payload

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: a. Seed cells in a 96-well plate at a density of 1,000-10,000 cells/well in 50 µL of media.[14] b. Incubate the plate at 37°C with 5% CO2 overnight to allow for cell attachment.[14]

  • Treatment: a. Prepare serial dilutions of the ADC, unconjugated antibody, and free payload. b. Add 50 µL of the diluted compounds to the respective wells. Include untreated control wells with fresh medium. c. Incubate the plate at 37°C for 48-144 hours, depending on the payload's mechanism of action.[14]

  • Viability Assessment: a. Add 20 µL of 5 mg/mL MTT solution to each well and incubate at 37°C for 1-4 hours.[14] b. Add 100 µL of the solubilization solution to each well and incubate at 37°C overnight in the dark.[14]

  • Data Analysis: a. Read the absorbance at 570 nm using a microplate reader.[14] b. Calculate the percentage of cell viability relative to the untreated control. c. Plot cell viability against the logarithm of the ADC concentration and determine the half-maximal inhibitory concentration (IC50).[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis reagents Prepare Reagents (ADC, Plasma, Buffers) incubate Incubate ADC in Plasma at 37°C reagents->incubate timepoints Collect Aliquots at Various Time Points incubate->timepoints process Sample Processing (Protein Precipitation or Affinity Capture) timepoints->process lcms LC-MS/MS Analysis process->lcms data_analysis Data Analysis (Quantify Free Payload or DAR) lcms->data_analysis

Caption: Workflow for an In Vitro Plasma Stability Assay.

protease_cleavage ADC Antibody-Drug Conjugate (ADC) Internalization Internalization into Target Cancer Cell ADC->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome Cleavage Cathepsin B Cleavage of Val-Cit Linker Lysosome->Cleavage Release Payload Release Cleavage->Release Self-immolation of PABC spacer Effect Cytotoxic Effect Release->Effect

Caption: Mechanism of Protease-Sensitive Linker Cleavage.

gsh_cleavage ADC ADC with Disulfide Linker (Stable in Plasma, Low GSH) Internalization Internalization into Target Cancer Cell ADC->Internalization Cytosol Exposure to High Intracellular GSH Internalization->Cytosol Reduction Reduction of Disulfide Bond Cytosol->Reduction Release Payload Release Reduction->Release Effect Cytotoxic Effect Release->Effect

Caption: Mechanism of Glutathione-Sensitive Linker Cleavage.

cytotoxicity_workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_readout Readout seed Seed Antigen-Positive & Antigen-Negative Cells adhere Allow Cells to Adhere Overnight seed->adhere treat Treat with Serial Dilutions of ADC adhere->treat incubate Incubate for 48-144h treat->incubate viability Assess Cell Viability (e.g., MTT Assay) incubate->viability analysis Calculate IC50 Values viability->analysis

Caption: Workflow for a Cell-Based Cytotoxicity Assay.

References

Application Notes and Protocols for the Characterization of Mal-amido-PEG8-val-gly-PAB-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mal-amido-PEG8-val-gly-PAB-OH is a sophisticated cleavable linker used in the development of Antibody-Drug Conjugates (ADCs).[1] ADCs are a targeted cancer therapy that combines the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug.[1][] The linker is a critical component, connecting the antibody to the payload and ensuring the stability of the ADC in circulation while enabling efficient release of the drug at the target site.[]

This molecule incorporates several key functional units:

  • A maleimide group for covalent attachment to thiol groups on cysteine residues of an antibody.[3]

  • A hydrophilic polyethylene glycol (PEG8) spacer to enhance solubility and improve pharmacokinetic properties.[3]

  • A valine-glycine (Val-Gly) dipeptide sequence that is specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are abundant in the tumor microenvironment.[4][5]

  • A p-aminobenzyl alcohol (PAB-OH) self-immolative spacer that, upon cleavage of the dipeptide, spontaneously releases the conjugated payload in its unmodified, active form.[6]

The precise characterization of this linker is paramount to ensure the quality, consistency, and performance of the resulting ADC. This document provides detailed protocols for the analytical techniques required to characterize this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for the correct interpretation of analytical results.

PropertyValueSource(s)
Molecular Formula C₄₀H₆₃N₅O₁₅[7]
Molecular Weight 853.96 g/mol
Purity (Typical) ≥95% - 98%[4][7]
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, and water
Storage Conditions -20°C, protected from light and moisture[7]

Analytical Characterization Workflow

A systematic approach is required for the comprehensive characterization of the this compound linker. The following workflow outlines the key analytical techniques and their purpose.

G cluster_0 Characterization Workflow A Linker Synthesis (this compound) B Structural Confirmation (NMR & Mass Spectrometry) A->B C Purity Assessment (HPLC) A->C D Identity Verification (LC-MS) A->D E Final Quality Control B->E C->E D->E

Caption: A general workflow for the analytical characterization of the ADC linker.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reversed-Phase HPLC (RP-HPLC) is used to determine the purity of the linker and to detect any synthesis-related impurities.

Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (B52724).

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B (linear gradient)

    • 25-30 min: 90% B

    • 30-32 min: 90% to 10% B

    • 32-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm and 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the linker in a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL.

Expected Results: A major peak corresponding to the this compound linker should be observed. Purity is calculated by the area percentage of the main peak relative to all observed peaks.

ParameterExpected Value
Retention Time 15 - 20 min (dependent on exact system)
Purity ≥98%
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry to confirm the identity and molecular weight of the linker.

Protocol:

  • Instrumentation: LC-MS system with an Electrospray Ionization (ESI) source.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive ESI.

    • Scan Range: m/z 100 - 2000.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

  • Sample Preparation: Dissolve the linker in a 50:50 mixture of water and acetonitrile with 0.1% formic acid to a final concentration of 0.1 mg/mL.

Expected Results: The mass spectrum should show ion peaks corresponding to the protonated molecule and other common adducts.

Ion SpeciesCalculated m/z
[M+H]⁺ 854.97
[M+Na]⁺ 876.95
[M+2H]²⁺ 427.99
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR are powerful techniques for the detailed structural confirmation of the linker, ensuring all components are present and correctly assembled.

Protocol:

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the linker in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Experiments:

    • ¹H NMR

    • ¹³C NMR

    • 2D NMR (COSY, HSQC) for more detailed assignments.

Expected ¹H NMR Chemical Shifts (Illustrative, in DMSO-d₆):

ProtonsApproximate Chemical Shift (ppm)
Maleimide (CH=CH) ~7.0
PAB aromatic 6.5 - 7.5
Amide (NH) 7.8 - 8.5
PEG (CH₂CH₂O) ~3.5
Valine & Glycine α-CH 3.8 - 4.5
PAB CH₂OH ~4.4
Valine CH(CH₃)₂ ~2.1 (CH), ~0.9 (CH₃)

Linker Cleavage and Payload Release Mechanism

The functionality of the Val-Gly linker relies on its cleavage by cathepsins within the lysosome of a target cancer cell. This enzymatic cleavage initiates a self-immolative cascade that releases the payload.

G cluster_0 Payload Release Mechanism A ADC in Lysosome B Cathepsin B Cleavage of Val-Gly bond A->B Enzymatic Action C Unstable Intermediate (PAB-Payload) B->C D 1,6-Elimination (Self-Immolation) C->D Spontaneous E Active Payload Released D->E F Linker Byproducts D->F

Caption: The enzymatic cleavage and self-immolation cascade of the linker.

Conclusion

The analytical methods outlined in this document provide a comprehensive framework for the characterization of the this compound ADC linker. Rigorous application of these techniques is essential to ensure the identity, purity, and structural integrity of the linker, which are critical quality attributes that directly impact the safety and efficacy of the final Antibody-Drug Conjugate. The provided protocols serve as a detailed guide for researchers in the field of drug development.

References

Application Notes and Protocols: Mal-amido-PEG8-val-gly-PAB-OH for Diagnostic Probe Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mal-amido-PEG8-val-gly-PAB-OH is a versatile heterobifunctional linker designed for the targeted delivery of molecules. While extensively utilized in the development of Antibody-Drug Conjugates (ADCs) for therapeutic applications, its unique properties also make it an ideal candidate for the construction of advanced diagnostic probes for research and clinical imaging.[1][2][3] This linker is composed of four key functional units:

  • Maleimide Group: Enables the covalent conjugation to thiol groups (-SH) present in cysteine residues of targeting moieties such as antibodies, antibody fragments, or other proteins.[1][4]

  • PEG8 Spacer: A hydrophilic polyethylene (B3416737) glycol spacer consisting of eight repeating ethylene (B1197577) glycol units. This spacer enhances the solubility and bioavailability of the resulting conjugate while providing spatial separation between the targeting moiety and the diagnostic agent.[1][5]

  • Val-Gly Dipeptide: A specific substrate for lysosomal proteases, particularly Cathepsin B, which is often overexpressed in the tumor microenvironment.[6][7] This enzymatic cleavage site ensures the targeted release of the diagnostic payload within the target cells.

  • PAB (p-aminobenzyl alcohol) Self-Immolative Spacer: Following the enzymatic cleavage of the Val-Gly dipeptide, the PAB group undergoes a 1,6-elimination reaction, leading to the efficient and traceless release of the conjugated diagnostic agent.[]

This application note provides a comprehensive overview of the use of this compound in the development of diagnostic probes, including detailed protocols and illustrative diagrams.

Principle of Action

The mechanism of action for a diagnostic probe constructed with this compound relies on a targeted delivery and activatable signal strategy. The probe, initially in a quenched or non-accumulating state in systemic circulation, is designed to specifically bind to a target cell surface antigen via its targeting moiety. Upon binding, the probe-antigen complex is internalized into the cell through endocytosis and trafficked to the lysosome. Inside the lysosome, the high concentration of enzymes such as Cathepsin B cleaves the Val-Gly dipeptide linker. This cleavage event triggers the self-immolation of the PAB spacer, releasing the diagnostic payload, which can then accumulate within the cell, leading to a detectable signal for imaging or diagnostic readout.

Diagrams

G cluster_0 Systemic Circulation (Probe Inactive) cluster_1 Target Cell Probe Targeting Moiety-Linker-Diagnostic Agent Receptor Cell Surface Receptor Probe->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Diagnostic Agent Lysosome->Payload 5. Signal Activation CathepsinB Cathepsin B CathepsinB->Lysosome 4. Cleavage

Caption: Mechanism of action for a diagnostic probe utilizing a cleavable linker.

G cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Conjugation cluster_2 Step 3: Purification and Analysis Antibody Targeting Antibody (with -S-S-) ReducingAgent Reducing Agent (e.g., TCEP) ReducedAntibody Reduced Antibody (with -SH) ReducingAgent->ReducedAntibody Reduction Linker This compound-Payload ReducedAntibody->Linker Thiol-Maleimide Reaction Probe Diagnostic Probe Conjugate Purification Purification (e.g., SEC) Probe->Purification Analysis Analysis (e.g., SDS-PAGE, MS) Purification->Analysis

Caption: General workflow for the synthesis of a diagnostic probe.

Experimental Protocols

Protocol 1: Synthesis of a Diagnostic Probe

This protocol describes a general method for conjugating the this compound linker, pre-loaded with a diagnostic agent, to a targeting antibody.

Materials:

  • Targeting antibody (e.g., IgG)

  • Mal-amido-PEG8-val-gly-PAB-Diagnostic Agent (pre-synthesized)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

  • Amicon Ultra centrifugal filter units

Procedure:

  • Antibody Reduction:

    • Dissolve the antibody in PBS at a concentration of 5-10 mg/mL.

    • Add a 10-20 fold molar excess of TCEP to the antibody solution.

    • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds, exposing free thiol groups.

    • Remove excess TCEP by buffer exchange into PBS using an SEC column or centrifugal filter units.

  • Conjugation Reaction:

    • Dissolve the Mal-amido-PEG8-val-gly-PAB-Diagnostic Agent in DMSO to prepare a stock solution (e.g., 10 mM).

    • Immediately add a 5-10 fold molar excess of the linker-payload solution to the reduced antibody solution.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

  • Purification of the Conjugate:

    • Purify the resulting diagnostic probe conjugate from unreacted linker and other small molecules using an SEC column equilibrated with PBS.

    • Alternatively, use centrifugal filter units to concentrate the conjugate and remove impurities.

  • Characterization:

    • Determine the concentration of the purified probe using a BCA protein assay.

    • Analyze the conjugate by SDS-PAGE to confirm successful conjugation.

    • Determine the diagnostic agent-to-antibody ratio (DAR) using mass spectrometry or UV-Vis spectroscopy (if the diagnostic agent has a distinct absorbance).

Protocol 2: In Vitro Evaluation of Probe Cleavage and Activation

This protocol outlines a cell-based assay to confirm the targeted cleavage of the linker and activation of the diagnostic probe.

Materials:

  • Target antigen-positive cell line

  • Target antigen-negative cell line (as a control)

  • Complete cell culture medium

  • Synthesized diagnostic probe

  • Cathepsin B inhibitor (e.g., CA-074)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding:

    • Seed the antigen-positive and antigen-negative cells in appropriate culture vessels (e.g., 96-well plates, chamber slides) and allow them to adhere overnight.

  • Probe Incubation:

    • Treat the cells with varying concentrations of the diagnostic probe (e.g., 0.1 - 10 µM) in complete culture medium.

    • For the inhibitor control group, pre-incubate the cells with a Cathepsin B inhibitor for 1 hour before adding the probe.

    • Incubate the cells for a defined period (e.g., 4-24 hours) at 37°C in a CO2 incubator.

  • Washing:

    • Wash the cells three times with PBS to remove any unbound probe.

  • Signal Detection:

    • Image the cells using a fluorescence microscope with appropriate filter sets for the diagnostic agent.

    • Alternatively, quantify the fluorescence intensity using a microplate reader.

  • Data Analysis:

    • Compare the signal intensity between the antigen-positive and antigen-negative cell lines.

    • Evaluate the effect of the Cathepsin B inhibitor on signal generation in the antigen-positive cells. A significant reduction in signal in the presence of the inhibitor confirms the Cathepsin B-mediated cleavage mechanism.

Quantitative Data Summary

The following table provides a summary of hypothetical, yet representative, quantitative data that could be obtained from the evaluation of a diagnostic probe developed using this compound. This data is for illustrative purposes and will vary depending on the specific targeting moiety, diagnostic agent, and target system.

ParameterValueMethod of Determination
Probe Characteristics
Diagnostic Agent-to-Antibody Ratio (DAR)3.8Mass Spectrometry
Binding Affinity (KD) to Target Receptor5.2 nMSurface Plasmon Resonance (SPR)
In Vitro Performance
Signal in Antigen-Positive Cells (RFU)85,000 ± 5,000Fluorescence Plate Reader
Signal in Antigen-Negative Cells (RFU)12,000 ± 1,500Fluorescence Plate Reader
Signal in Antigen-Positive Cells + Inhibitor (RFU)20,000 ± 2,000Fluorescence Plate Reader
Signal-to-Background Ratio~7Calculated
In Vivo Imaging (Hypothetical)
Tumor-to-Muscle Uptake Ratio (at 24h)6.5 ± 0.8PET Imaging

Conclusion

This compound is a highly effective linker for the development of targeted diagnostic probes. Its well-defined components allow for specific conjugation, enhanced solubility, and controlled, enzyme-mediated release of a diagnostic payload within target cells. The protocols and data presented here provide a framework for researchers to design and evaluate novel diagnostic agents with high specificity and sensitivity. The modular nature of this linker system allows for the straightforward adaptation to various targeting moieties and diagnostic agents, paving the way for the development of next-generation imaging and diagnostic tools.

References

Application Notes and Protocols for In Vitro Efficacy Testing of Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of targeted cancer therapeutics designed to selectively deliver potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity. The preclinical evaluation of ADC efficacy is a critical step in their development pipeline. This document provides a comprehensive guide to the experimental setup for testing ADC efficacy in cell culture, including detailed protocols for key assays, data presentation guidelines, and visualizations of relevant biological pathways and experimental workflows.

These protocols are intended to assist researchers in generating robust and reproducible data for the selection and characterization of promising ADC candidates.

Key In Vitro Efficacy Assays

A thorough in vitro evaluation of an ADC's efficacy involves a panel of assays designed to assess its cytotoxicity, mechanism of action, and specificity. The following are critical assays in this evaluation:

  • Cytotoxicity Assay: Determines the potency of the ADC in killing target cancer cells.

  • Internalization Assay: Confirms that the ADC is taken up by the target cells.

  • Bystander Effect Assay: Evaluates the ability of the ADC's payload to kill neighboring antigen-negative cells.

  • Apoptosis Assay: Confirms that the ADC induces programmed cell death.

Target-Dependent Cytotoxicity Assay

This assay is fundamental to determining the half-maximal inhibitory concentration (IC50) of an ADC, a key measure of its potency. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.[1][2]

Experimental Protocol: MTT Assay

Materials:

  • Target antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Antibody-Drug Conjugate (ADC)

  • Unconjugated antibody (as a control)

  • Free cytotoxic payload (as a control)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)[3]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[1][3]

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring >90% viability.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[3]

    • Incubate overnight to allow for cell attachment.[3]

  • ADC Treatment:

    • Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium at 2x the final desired concentrations.

    • Carefully remove the medium from the cell plates and add 100 µL of the ADC dilutions or control solutions to the respective wells.

    • Include wells with untreated cells (medium only) as a negative control.

  • Incubation:

    • Incubate the plates for a period appropriate for the ADC's mechanism of action (typically 72 to 120 hours).[3]

  • MTT Addition and Incubation:

    • After the treatment incubation, add 20 µL of 5 mg/mL MTT solution to each well.[3]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[1]

  • Formazan Solubilization:

    • For adherent cells, carefully aspirate the medium. For suspension cells, centrifuge the plate and then remove the supernatant.

    • Add 150 µL of solubilization solution to each well.[1]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[1]

Data Presentation: Cytotoxicity Data

Summarize the IC50 values in a table for clear comparison across different cell lines and control articles.

Compound Cell Line (Antigen Status) IC50 (nM)
Test ADCSK-BR-3 (HER2+)1.5
Test ADCMDA-MB-468 (HER2-)>1000
Unconjugated AntibodySK-BR-3 (HER2+)>1000
Free PayloadSK-BR-3 (HER2+)0.1

ADC Internalization Assay

This assay confirms that the ADC is internalized by target cells, a prerequisite for the intracellular release of the cytotoxic payload.[4][5] Flow cytometry is a powerful technique for quantifying the extent of internalization.[6][7]

Experimental Protocol: Flow Cytometry-Based Internalization Assay

Materials:

  • Target antigen-positive (Ag+) cell line

  • ADC labeled with a fluorescent dye (e.g., Alexa Fluor 488)

  • Unconjugated, fluorescently labeled antibody (as a control)

  • FACS buffer (e.g., PBS with 2% FBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Seed Ag+ cells in a 12-well plate and culture overnight.[6]

  • Antibody Binding:

    • Treat cells with the fluorescently labeled ADC or control antibody at a specific concentration (e.g., 10 µg/mL) on ice for 30-60 minutes to allow binding but prevent internalization.[6][7]

  • Internalization Induction:

    • Wash the cells with cold PBS to remove unbound antibody.

    • Add pre-warmed complete medium and transfer the plate to a 37°C incubator to initiate internalization.

    • Incubate for various time points (e.g., 0, 1, 4, and 24 hours).[6][7]

  • Cell Staining and Analysis:

    • At each time point, harvest the cells using trypsin-EDTA.

    • Wash the cells with FACS buffer.

    • Analyze the cells by flow cytometry, measuring the mean fluorescence intensity (MFI).

Data Presentation: Internalization Data

Present the internalization data as the percentage of MFI at each time point relative to the MFI at time zero (surface-bound only).

Time Point (hours) Mean Fluorescence Intensity (MFI) % Internalization
0150000%
11200020%
4750050%
24300080%

Bystander Effect Assay

The bystander effect occurs when the cytotoxic payload released from a target cell kills adjacent, non-target cells, which is particularly important in heterogeneous tumors.[8] This can be assessed using a co-culture system of antigen-positive and antigen-negative cells.[3][5]

Experimental Protocol: Co-Culture Bystander Assay

Materials:

  • Antigen-positive (Ag+) cell line

  • Antigen-negative (Ag-) cell line stably expressing a fluorescent protein (e.g., GFP)[3]

  • ADC

  • Control articles

  • 96-well plate

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Cell Co-Culture:

    • Seed a mixture of Ag+ and GFP-expressing Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1).[5]

    • As a control, seed Ag- cells alone.

    • Incubate overnight.

  • ADC Treatment:

    • Treat the co-cultures and the Ag- monoculture with serial dilutions of the ADC.

  • Incubation:

    • Incubate for 72-120 hours.[3]

  • Data Acquisition:

    • Measure the GFP fluorescence using a plate reader to determine the viability of the Ag- cells.[3]

    • Alternatively, harvest the cells and analyze the GFP-positive population by flow cytometry.[8]

Data Presentation: Bystander Effect Data

Compare the viability of the Ag- cells in the co-culture versus the monoculture to quantify the bystander killing effect.

ADC Concentration (nM) Ag- Cell Viability (Monoculture) Ag- Cell Viability (Co-culture) % Bystander Killing
0.198%95%3%
195%70%26%
1092%40%57%
10088%15%83%

Apoptosis Assay

ADCs are designed to induce apoptosis, or programmed cell death, in cancer cells.[9] The activation of caspases, key executioner enzymes in the apoptotic pathway, can be measured to confirm this mechanism of action.[10][11]

Experimental Protocol: Caspase-3/7 Activity Assay

Materials:

  • Target Ag+ cell line

  • ADC

  • Control articles

  • White-walled 96-well plates

  • Caspase-Glo® 3/7 Assay System (Promega)[10]

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed Ag+ cells in a white-walled 96-well plate and incubate overnight.

    • Treat the cells with the ADC or control articles at various concentrations for a predetermined time (e.g., 24, 48, 72 hours).

  • Assay Reagent Addition:

    • Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of the reagent to each well.[11]

  • Incubation:

    • Mix the contents of the wells by gentle shaking.

    • Incubate at room temperature for 1-2 hours, protected from light.[11]

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

Data Presentation: Apoptosis Data

Present the data as the fold change in caspase-3/7 activity relative to untreated control cells.

ADC Concentration (nM) Relative Luminescence Units (RLU) Fold Change in Caspase-3/7 Activity
0 (Untreated)50001.0
1150003.0
105000010.0
10012500025.0

Visualizations

Signaling Pathways and Experimental Workflows

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen 1. Binding Complex ADC-Antigen Complex Endosome Endosome Complex->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release Apoptosis Apoptosis Payload->Apoptosis 5. Induction of Cell Death

Caption: General mechanism of action for an antibody-drug conjugate.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell_Culture Cell Line Selection & Culture (Ag+ and Ag-) Cytotoxicity Cytotoxicity Assay (e.g., MTT) Cell_Culture->Cytotoxicity Internalization Internalization Assay (e.g., Flow Cytometry) Cell_Culture->Internalization Bystander Bystander Effect Assay (Co-culture) Cell_Culture->Bystander Apoptosis Apoptosis Assay (e.g., Caspase-3/7) Cell_Culture->Apoptosis ADC_Prep ADC & Control Preparation ADC_Prep->Cytotoxicity ADC_Prep->Internalization ADC_Prep->Bystander ADC_Prep->Apoptosis IC50 IC50 Determination Cytotoxicity->IC50 MFI MFI Analysis Internalization->MFI Viability Bystander Viability Calculation Bystander->Viability Fold_Change Fold Change Calculation Apoptosis->Fold_Change

Caption: Experimental workflow for in vitro ADC efficacy testing.

Apoptosis_Signaling_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Apoptotic Pathway ADC_Payload ADC Payload (e.g., DNA damage, Microtubule disruption) Bax_Bak Bax/Bak Activation ADC_Payload->Bax_Bak Mito Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Casp37 Caspase-3/7 (Executioner) Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway induced by an ADC payload.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Maleimide-Thiol Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals experiencing low conjugation efficiency with Mal-amido-PEG8 linkers and other maleimide-containing reagents. The following information is designed to help you identify and resolve common issues in your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a maleimide-thiol conjugation reaction?

The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5.[1][2] At this pH range, the reaction is highly selective for thiol groups. At a pH of 7.0, the reaction rate of maleimide (B117702) with thiols is approximately 1,000 times faster than its reaction with amines.[2][3] If the pH is too low, the reaction rate will decrease.[1] Conversely, at a pH above 7.5, the maleimide group can react with primary amines, such as the side chain of lysine (B10760008) residues, and the rate of maleimide hydrolysis increases.[1][2]

Q2: My maleimide linker is not reacting with the cysteine residues on my protein. What are the likely causes?

Low or no conjugation can stem from several factors:

  • Hydrolyzed Maleimide: Maleimide linkers are susceptible to hydrolysis in aqueous solutions, which renders them inactive.[1][2][] This hydrolysis is accelerated at higher pH.[2][] It is crucial to prepare aqueous solutions of maleimide-containing reagents immediately before use.[1][2] For storage, use a dry, biocompatible organic solvent such as DMSO or DMF.[1][2]

  • Inaccessible or Oxidized Cysteines: The target cysteine residues on your protein may not be available for reaction. They could be sterically hindered or, more commonly, have formed disulfide bonds.[1][5] Maleimides do not react with disulfide bonds.[1][5] A pre-reduction step is often necessary to ensure free thiol groups are available.

  • Incorrect Reaction Conditions: Suboptimal pH, temperature, or reaction time can lead to poor conjugation efficiency.

Q3: How can I prevent the re-oxidation of my thiols after reduction?

To prevent the reformation of disulfide bonds after reduction, it is recommended to:

  • Degas Buffers: Remove dissolved oxygen from your buffers by vacuum or by bubbling an inert gas like nitrogen or argon through the solution.[6]

  • Use Chelating Agents: Include a chelating agent such as EDTA (1-5 mM) in your reaction buffer to sequester metal ions that can catalyze thiol oxidation.[6]

Q4: What are some common side reactions in maleimide-thiol conjugations, and how can I minimize them?

Several side reactions can occur:

  • Reaction with Amines: As mentioned, at a pH above 7.5, maleimides can react with primary amines.[2] To avoid this, maintain the reaction pH between 6.5 and 7.5.

  • Retro-Michael Reaction: The thioether bond formed between the maleimide and thiol is reversible, which can lead to the release of the conjugated payload.[1][7] After the initial conjugation, the stability of the linkage can be enhanced by inducing hydrolysis of the thiosuccinimide ring to form a stable succinamic acid derivative.[1][7][8] This can be achieved by incubating the conjugate at a pH of 8.5-9.0.[1]

  • Thiazine (B8601807) Rearrangement: If you are conjugating to a peptide or protein with an N-terminal cysteine, the resulting conjugate can rearrange to form a stable six-membered thiazine ring.[1][9] This side reaction is more prominent at physiological or higher pH.[6][9] To minimize this, you can perform the conjugation at a more acidic pH (e.g., pH 5.0) to keep the N-terminal amine protonated and less nucleophilic.[6][9]

Troubleshooting Guide for Low Conjugation Efficiency

If you are experiencing low conjugation efficiency, follow these steps to identify and resolve the issue.

Step 1: Verify the Integrity of the Maleimide Linker

The primary suspect in low conjugation efficiency is often the maleimide linker itself.

  • Check for Hydrolysis: Maleimides are moisture-sensitive. Ensure that your Mal-amido-PEG8 linker has been stored under dry conditions. Always prepare aqueous solutions of the linker immediately before the conjugation reaction.[1][2] If you suspect hydrolysis, use a fresh batch of the linker.

  • Quantify Reactive Maleimide Groups: You can quantify the concentration of active maleimide groups in your stock solution using a reverse reaction with a known excess of a thiol-containing compound like glutathione, followed by quantification of the unreacted thiol with a reagent such as 4,4'-dithiodipyridine (4,4'-DTDP) or Ellman's reagent.[10]

Step 2: Ensure the Availability of Free Thiols

For the conjugation to be successful, your protein or peptide must have accessible, reduced cysteine residues.

  • Disulfide Bond Reduction: If your protein contains disulfide bonds, they must be reduced. Use a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol).

    • TCEP: This is often preferred as it is stable, odorless, and does not contain a thiol group, meaning it does not need to be removed before adding the maleimide reagent.[6] A 10-100 fold molar excess of TCEP can be incubated with the protein for 20-30 minutes at room temperature.[1]

    • DTT: A strong reducing agent, but any excess must be removed before the conjugation reaction to prevent it from competing with your target molecule for the maleimide.[6]

  • Confirm Reduction: You can confirm the presence of free thiols by running a sample of the reduced protein on an SDS-PAGE under non-reducing conditions or by using Ellman's reagent to quantify the free sulfhydryl groups.

Step 3: Optimize Reaction Conditions

Fine-tuning the reaction parameters can significantly improve conjugation efficiency.

  • pH: Ensure your reaction buffer is within the optimal pH range of 6.5-7.5.[1][2]

  • Molar Ratio: Increase the molar excess of the Mal-amido-PEG8 linker relative to the protein. A starting point of a 10-20 fold molar excess of the linker is common.[1][6] However, this may need to be optimized for your specific protein. For some molecules, a lower ratio may be optimal. For example, a 2:1 maleimide to thiol ratio was found to be optimal for the peptide cRGDfK, while a 5:1 ratio was better for a larger nanobody.[11][12]

  • Reaction Time and Temperature: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.[6] Gentle mixing during this time can be beneficial.

Summary of Recommended Reaction Conditions
ParameterRecommended RangeNotes
pH 6.5 - 7.5Critical for selectivity and preventing maleimide hydrolysis.[1][2]
Maleimide:Thiol Molar Ratio 10:1 to 20:1 (starting point)May require optimization for specific molecules.[1][6]
Temperature Room Temperature or 4°C
Reaction Time 2 hours to overnight
Reducing Agent (if needed) TCEP (10-100x molar excess)Does not require removal before conjugation.[1][6]
Buffer Phosphate, Tris, HEPESMust be free of thiols.[5] Degas to remove oxygen.[6]
Additives EDTA (1-5 mM)To prevent thiol re-oxidation.[6]

Experimental Protocols

Protocol 1: Standard Maleimide-Thiol Conjugation
  • Prepare the Thiol-Containing Molecule:

    • Dissolve your protein or peptide in a degassed buffer (e.g., PBS, pH 7.2) at a concentration of 1-10 mg/mL.[5]

    • If reduction is necessary, add a 10-100 fold molar excess of TCEP to the solution.[1]

    • Incubate for 20-30 minutes at room temperature.[1]

  • Prepare the Mal-amido-PEG8 Linker:

    • Immediately before use, dissolve the Mal-amido-PEG8 linker in a minimal amount of anhydrous DMSO or DMF.[1][6]

  • Conjugation Reaction:

    • Add the maleimide linker solution to the reduced protein solution to achieve the desired molar excess (e.g., a 10-20 fold excess).[1][6]

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.[6]

  • Quenching (Optional):

    • To stop the reaction, you can add a small molecule thiol like cysteine or 2-mercaptoethanol (B42355) to react with any excess maleimide.[6]

  • Purification:

    • Remove unreacted linker and other small molecules using a desalting column, dialysis, or size-exclusion chromatography (SEC).[6]

Protocol 2: Quantification of Conjugation Efficiency by HPLC
  • Sample Analysis:

    • Analyze the reaction mixture before and after purification using analytical reverse-phase HPLC (RP-HPLC) or size-exclusion HPLC (SEC-HPLC).[13]

    • Use a UV detector set to a wavelength suitable for your biomolecule (e.g., 220 nm or 280 nm).[13]

  • Peak Identification:

    • Identify the peaks corresponding to the unconjugated biomolecule and the Mal-amido-PEG8-conjugated product. The conjugated product will typically have a different retention time.

  • Calculation of Conjugation Efficiency:

    • Calculate the conjugation efficiency by comparing the peak area of the conjugated product to the total peak area of both the conjugated and unconjugated biomolecule.[13]

    • Conjugation Efficiency (%) = [Area(conjugate) / (Area(conjugate) + Area(unconjugated))] x 100[13]

Visual Guides

Maleimide_Thiol_Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Thiol_Molecule Thiol-containing Molecule Reduction Reduce Disulfide Bonds (e.g., with TCEP) Thiol_Molecule->Reduction Conjugation Conjugation Reaction (pH 6.5-7.5) Reduction->Conjugation Maleimide_Linker Prepare Maleimide Linker Solution (in DMSO/DMF) Maleimide_Linker->Conjugation Quenching Quench Reaction (Optional) Conjugation->Quenching Purification Purify Conjugate (e.g., SEC) Quenching->Purification Analysis Analyze Efficiency (e.g., HPLC, MS) Purification->Analysis Troubleshooting_Low_Conjugation_Efficiency Start Low Conjugation Efficiency Check_Maleimide Is the Maleimide Linker Active? Start->Check_Maleimide Check_Thiol Are Free Thiols Available? Check_Maleimide->Check_Thiol Yes Solution_Maleimide Use fresh linker. Prepare solution immediately before use. Check_Maleimide->Solution_Maleimide No Check_Conditions Are Reaction Conditions Optimal? Check_Thiol->Check_Conditions Yes Solution_Thiol Reduce disulfide bonds (TCEP). Prevent re-oxidation (EDTA, degas). Check_Thiol->Solution_Thiol No Solution_Conditions Adjust pH to 6.5-7.5. Increase molar excess of linker. Optimize time/temperature. Check_Conditions->Solution_Conditions No Success Improved Efficiency Check_Conditions->Success Yes Solution_Maleimide->Success Solution_Thiol->Success Solution_Conditions->Success

References

Technical Support Center: Optimizing Maleimide-Cysteine Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing pH and buffer conditions for the maleimide-cysteine reaction. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure successful and reproducible conjugation outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.

Question: Why am I observing low or no conjugation efficiency?

Answer: Low or no conjugation can be attributed to several factors, from reagent stability to suboptimal reaction conditions. A systematic approach to troubleshooting this issue is crucial.

  • Maleimide (B117702) Instability: The maleimide ring is susceptible to hydrolysis, particularly at neutral to alkaline pH, which renders it inactive. Always prepare maleimide solutions fresh in an anhydrous solvent like DMSO or DMF and add them to the reaction buffer immediately before initiating the conjugation. For short-term aqueous storage, use a slightly acidic buffer (pH 6.0-6.5) and keep it at 4°C.[1]

  • Cysteine Oxidation: Free thiols can oxidize to form disulfide bonds, which are unreactive with maleimides.[2][3] To prevent this, degas your buffers and consider adding a chelating agent like EDTA (1-5 mM) to sequester metal ions that can catalyze oxidation.[1]

  • Incomplete Disulfide Reduction: If your protein has existing disulfide bonds, they must be reduced to free the cysteine thiols for reaction. Use a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine), which is effective over a broad pH range and does not need to be removed prior to conjugation.[1][4] DTT (dithiothreitol) can also be used, but it is a thiol-containing compound and must be removed before adding the maleimide reagent to prevent it from competing with your target molecule.[1]

  • Suboptimal pH: The pH of the reaction is critical. The optimal range for maleimide-thiol conjugation is typically 6.5-7.5.[1][5][6] Below pH 6.5, the reaction rate slows as the thiol is less likely to be in its reactive thiolate anion form. Above pH 7.5, maleimide hydrolysis and side reactions with primary amines (e.g., lysine (B10760008) residues) become more prevalent.[1][6] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[4][5][6]

  • Incorrect Stoichiometry: An excess of the maleimide reagent is often used to drive the reaction to completion. A 10-20 fold molar excess is a common starting point for labeling proteins.[1][7] However, for larger molecules or nanoparticles, steric hindrance can be a factor, and the optimal ratio may be lower.[1][8] For instance, a 2:1 maleimide to thiol ratio was found to be optimal for a small peptide, while a 5:1 ratio was better for a larger nanobody.[1][8]

Question: I am observing unexpected side products. How can I identify and minimize them?

Answer: The appearance of unexpected side products can compromise the purity and homogeneity of your final conjugate. Here are some common side reactions and how to mitigate them:

  • Reaction with Other Nucleophiles: At pH values above 7.5, maleimides can lose their selectivity for thiols and begin to react with other nucleophilic groups, most notably the primary amine of lysine residues.[6] To avoid this, maintain the reaction pH within the optimal 6.5-7.5 range.[1][6]

  • Thiazine (B8601807) Rearrangement: When conjugating to a peptide or protein with an N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide (B58015) ring, leading to a thiazine rearrangement.[9] This is more prominent at neutral and basic pH.[9][10] To minimize this, perform the conjugation at a more acidic pH (e.g., pH 5.0) to keep the N-terminal amine protonated and less nucleophilic.[9] If possible, avoiding N-terminal cysteines or acetylating the N-terminus can also prevent this side reaction.[9]

  • Isomerization of the Thiol-Maleimide Adduct: Recent studies have shown that the initial Michael addition product can undergo isomerization, particularly when the reaction is with a molecule containing a primary amine near the thiol, like cysteine. This can lead to a mixture of products where the maleimide is linked through either the sulfur or the nitrogen atom. Performing the reaction at a lower pH may help to favor the desired thioether linkage.

Question: My final conjugate is unstable. What could be the cause and how can I improve its stability?

Answer: The stability of the thiosuccinimide linkage in the final conjugate can be a concern, as it is susceptible to a retro-Michael reaction, leading to deconjugation.

  • Retro-Michael Reaction: This reversible reaction can lead to the detachment of the conjugated molecule, especially in the presence of other thiols. To improve stability, the thiosuccinimide ring can be hydrolyzed post-conjugation by a short incubation at a more alkaline pH (e.g., pH 9.0).[1] The resulting ring-opened product is more stable and not susceptible to the retro-Michael reaction.[1]

  • Maleimide Structure: The stability of the conjugate can be influenced by the structure of the maleimide itself. Maleimides with electron-withdrawing N-substituents can have faster rates of this stabilizing ring-opening hydrolysis.[1]

Frequently Asked Questions (FAQs)

What is the optimal pH for the maleimide-cysteine reaction?

The optimal pH range is 6.5-7.5.[1][5][6] In this range, the thiol group is sufficiently deprotonated to its reactive thiolate form, while minimizing side reactions like maleimide hydrolysis and reaction with amines.[1][4][6]

What buffers can I use for the conjugation reaction?

Phosphate-buffered saline (PBS), Tris, and HEPES are commonly used buffers, provided they do not contain any free thiols.[2][7] It is important to degas the buffer before use to prevent oxidation of the cysteine residues.[1][2]

How should I prepare and store my maleimide reagents?

Maleimide reagents should be dissolved in an anhydrous solvent such as DMSO or DMF immediately before use.[1][7] Aqueous solutions of maleimides are not recommended for long-term storage due to hydrolysis.[1]

Do I need to reduce disulfide bonds in my protein before conjugation?

Yes, maleimides react with free sulfhydryl (-SH) groups, not with disulfide bonds (S-S).[4] Therefore, any disulfide bonds involving the cysteine residues you wish to label must be reduced prior to the conjugation reaction.

How can I remove excess unreacted maleimide after the reaction?

Excess maleimide can be quenched by adding a small molecule thiol like cysteine or 2-mercaptoethanol (B42355).[1] The unreacted maleimide and the quenching agent can then be removed by size-exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration (TFF).[1][4]

Quantitative Data

The following tables summarize key quantitative data to aid in the optimization of your maleimide-cysteine conjugation reaction.

Table 1: Effect of pH on the Rate of Maleimide-Cysteine Reaction

pHSecond-Order Rate Constant (M⁻¹s⁻¹)Notes
< 5.4Slower reaction rateAt lower pH, the concentration of the reactive thiolate anion is reduced, slowing down the reaction.[9]
5.4Fast (completion in < 2 min)Reaction between N-ethylmaleimide and L-cysteine hydrochloride is very rapid.[9]
6.0Fast (completion in < 2 min)Similar rapid reaction observed as at pH 5.4.[9]
6.6Fast (completion in < 2 min)The reaction remains very fast at this pH.[9]
7.0~1000x faster than with aminesThis pH offers a good balance of fast reaction with thiols and high selectivity over amines.[4][5][6]
> 7.5Increased reaction with aminesAbove this pH, the reaction with primary amines (e.g., lysine) becomes more significant, reducing the selectivity for cysteine.[6]

Table 2: Stability of Maleimide and Thiosuccinimide Linkage at Different pH Values

CompoundpHConditionHalf-life (t₁/₂)Notes
N-aryl maleimide7.437°C~55 minUnconjugated N-phenyl maleimides hydrolyze relatively quickly at physiological pH.[1]
N-alkyl thiosuccinimide7.437°C27 hThe conjugate formed from an N-alkyl maleimide is more stable than the corresponding N-aryl maleimide conjugate.[1]
N-aryl thiosuccinimide7.437°C1.5 hThe conjugate of an N-aryl maleimide hydrolyzes significantly faster than the N-alkyl counterpart.[1]
CGF-MPA conjugate5.024 h> 24 hAt acidic pH, the thiosuccinimide linkage is stable with negligible hydrolysis observed.[10]
CGF-MPA conjugate8.424 h< 24 hAt basic pH, significant conversion to the thiazine isomer (for N-terminal cysteine) and hydrolysis can occur.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments.

Protocol 1: General Procedure for Protein Labeling with a Maleimide Dye
  • Protein Preparation and Disulfide Bond Reduction:

    • Dissolve the protein in a degassed reaction buffer (e.g., 1x PBS, 100 mM Tris, or 100 mM HEPES at pH 7.0-7.5) to a final concentration of 1-10 mg/mL.[2][7]

    • To reduce disulfide bonds, add a 10- to 100-fold molar excess of TCEP to the protein solution.[7] Incubate at room temperature for 20-30 minutes.[7]

  • Maleimide Dye Preparation:

    • Prepare a 10 mM stock solution of the maleimide dye in anhydrous DMSO or DMF.[7]

  • Conjugation Reaction:

    • Add the maleimide dye solution to the reduced protein solution to achieve a 10-20 fold molar excess of the dye.[7]

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[7]

  • Quenching and Purification:

    • (Optional) Quench the reaction by adding a small molecule thiol like cysteine or 2-mercaptoethanol to react with any excess maleimide.[1]

    • Purify the conjugate using a desalting column, dialysis, or TFF to remove unreacted dye and quenching agent.[1][4]

  • Characterization:

    • Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for the protein) and the maximum absorbance wavelength of the dye.[7]

Protocol 2: Buffer Preparation for Maleimide Conjugation
  • Phosphate-Buffered Saline (PBS), pH 7.2:

    • Prepare a 10x stock solution containing 1.37 M NaCl, 27 mM KCl, 100 mM Na₂HPO₄, and 18 mM KH₂PO₄ in deionized water.

    • Dilute the 10x stock 1:10 with deionized water to make a 1x working solution.

    • Adjust the pH to 7.2 if necessary.

    • Degas the buffer by applying a vacuum for several minutes or by bubbling with an inert gas like nitrogen or argon before use.[1][2]

    • Add EDTA to a final concentration of 1-5 mM to chelate metal ions.[1]

Visualizations

Diagram 1: General Workflow for Maleimide-Cysteine Conjugation

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Prep Protein Preparation (Dissolve in degassed buffer) Reduction Disulfide Reduction (Add TCEP) Protein_Prep->Reduction Conjugation Conjugation (Mix protein and maleimide) Reduction->Conjugation Maleimide_Prep Maleimide Preparation (Dissolve in DMSO/DMF) Maleimide_Prep->Conjugation Incubation Incubation (2h @ RT or O/N @ 4°C) Conjugation->Incubation Quenching Quenching (Add excess thiol) Incubation->Quenching Purification Purification (SEC, Dialysis) Quenching->Purification Analysis Analysis (Spectrophotometry, SDS-PAGE) Purification->Analysis

Caption: A general experimental workflow for maleimide-cysteine conjugation.

Diagram 2: Key Factors Influencing Maleimide-Cysteine Reaction

G center Maleimide-Cysteine Reaction Side_Reactions Side Reactions center->Side_Reactions Influences pH pH (6.5 - 7.5) pH->center Buffer Buffer Composition (Thiol-free, Degassed, EDTA) Buffer->center Stoichiometry Stoichiometry (Maleimide Excess) Stoichiometry->center Maleimide_Stability Maleimide Stability (Freshly Prepared) Maleimide_Stability->center Thiol_State Thiol State (Reduced) Thiol_State->center

Caption: Key factors that critically influence the success of the maleimide-cysteine reaction.

Diagram 3: Troubleshooting Logic for Low Conjugation Yield

G Start Low Conjugation Yield Check_Maleimide Check Maleimide (Fresh? Hydrolyzed?) Start->Check_Maleimide Check_Thiol Check Thiol (Reduced? Oxidized?) Check_Maleimide->Check_Thiol Maleimide OK Optimize Optimize Conditions Check_Maleimide->Optimize Issue Found Check_pH Check Reaction pH (Optimal Range?) Check_Thiol->Check_pH Thiol OK Check_Thiol->Optimize Issue Found Check_Stoichiometry Check Stoichiometry (Sufficient Excess?) Check_pH->Check_Stoichiometry pH OK Check_pH->Optimize Issue Found Check_Stoichiometry->Optimize Stoichiometry OK Check_Stoichiometry->Optimize Issue Found

Caption: A logical workflow for troubleshooting low conjugation yield in maleimide-cysteine reactions.

References

Technical Support Center: Strategies to Reduce ADC Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Antibody-Drug Conjugate (ADC) aggregation. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to ADC aggregation post-conjugation.

Frequently Asked Questions (FAQs)

Q1: What is ADC aggregation and why is it a critical issue?

Antibody-Drug Conjugate (ADC) aggregation is the process where individual ADC molecules cluster together to form larger, higher-molecular-weight species.[1][2] This phenomenon is a significant hurdle in ADC development because it can negatively impact the drug's stability, efficacy, and safety.[1] Aggregates can lead to reduced solubility, altered physicochemical properties, and a shorter shelf life for the drug product.[3] From a safety perspective, ADC aggregates can elicit immunogenic reactions and cause off-target toxicity by being internalized by immune cells.[3][4] Furthermore, aggregation can lead to product loss during manufacturing, requiring additional purification steps that increase costs and reduce the overall yield.[3][5]

Q2: What are the primary causes of ADC aggregation after conjugation?

ADC aggregation is a multifaceted issue stemming from the intricate structure of these molecules.[1] The primary driver is often the increased hydrophobicity of the ADC after attaching a typically hydrophobic cytotoxic payload to the antibody.[5][6] This modification can expose hydrophobic regions on the antibody's surface, promoting self-association to minimize contact with the aqueous environment.[3][5]

Other significant causes include:

  • Conjugation Conditions: The chemical process of conjugation can be stressful for the antibody. Unfavorable conditions such as pH, temperature, and the use of organic co-solvents to dissolve the payload-linker can disrupt the antibody's structure and induce aggregation.[3][5]

  • High Drug-to-Antibody Ratio (DAR): A higher number of drug molecules per antibody increases the overall hydrophobicity, which directly correlates with a higher propensity for aggregation.[3][7]

  • Formulation and Storage: Sub-optimal buffer conditions (pH, salt concentration), exposure to physical stress like agitation, freeze-thaw cycles, and light exposure can all accelerate product degradation and lead to aggregation.[3][8][9]

  • Inherent Antibody Properties: Some monoclonal antibodies (mAbs) are naturally more prone to aggregation due to their specific amino acid sequences and structural characteristics.[2][5]

Q3: How does the Drug-to-Antibody Ratio (DAR) influence aggregation?

The Drug-to-Antibody Ratio (DAR), which is the average number of drug molecules conjugated to a single antibody, is a critical factor in ADC development.[] Generally, a higher DAR leads to increased potency. However, it also significantly increases the ADC's surface hydrophobicity, making it more prone to aggregation.[3][7] High-DAR species (e.g., DAR6, DAR8) have been shown to be more susceptible to forming aggregates, especially under stress conditions like elevated temperatures, compared to species with lower DAR values.[7] This increased hydrophobicity can also lead to faster clearance from the bloodstream, potentially reducing the therapeutic window. Therefore, achieving an optimal DAR is a delicate balance between maximizing efficacy and minimizing aggregation and other undesirable pharmacokinetic properties.[3][]

Q4: What is the role of the linker and payload in ADC aggregation?

The linker and payload are central to the aggregation problem. Most cytotoxic payloads used in ADCs are highly hydrophobic.[6][8] When these molecules are attached to the antibody, they create hydrophobic patches on its surface, which is a primary cause of aggregation.[5]

The linker chemistry also plays a crucial role:

  • Hydrophobicity: The linker itself can contribute to the overall hydrophobicity of the ADC.

  • Hydrophilicity: To counteract the payload's hydrophobicity, hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG) groups, can be used.[3][11] These linkers can improve solubility, reduce the likelihood of aggregation, and enhance the ADC's stability and circulation time.[3][11][12] The placement and structure of the hydrophilic polymer within the linker are also important design considerations.[11]

Q5: How can formulation and storage conditions help mitigate aggregation?

Proper formulation and storage are critical for maintaining ADC stability. Lyophilization (freeze-drying) is a common strategy to improve long-term stability by removing water and immobilizing the ADC in a solid state.[13][14]

Key formulation strategies include:

  • pH and Buffer Selection: Identifying the optimal pH and buffer system where the ADC is most stable is fundamental.[5][14] Histidine buffers around pH 6 are often found to be effective.[14]

  • Use of Stabilizing Excipients: Various excipients can be added to the formulation to prevent aggregation.[13] These include sugars (e.g., sucrose, trehalose), polyols, amino acids (e.g., arginine, glycine), and surfactants like polysorbates (e.g., Polysorbate 20 or 80), which prevent surface-induced aggregation.[13][15]

  • Specialized Stabilizing Buffers: Proprietary buffers containing stabilizers are available that prevent hydrophobic interactions and allow for storage at freezing temperatures or as a lyophilized powder without promoting aggregation.[16]

For storage, ADCs should be kept at recommended temperatures (often ultra-cold, between -20°C and -80°C) and protected from light and physical agitation to maintain their integrity.[3][17]

Troubleshooting Guide

Problem 1: I observe immediate precipitation or severe aggregation right after adding the payload-linker during the conjugation reaction.
  • Likely Causes & Solutions

    • High Payload/Linker Hydrophobicity: The payload-linker is too hydrophobic, causing it to crash out of solution or induce rapid antibody aggregation upon conjugation.

      • Solution: Consider using a more hydrophilic linker, such as one containing a PEG moiety, to improve the overall solubility of the ADC.[3][11]

    • Solvent Incompatibility: The organic solvent (e.g., DMSO) used to dissolve the payload-linker is destabilizing the antibody.[5]

      • Solution 1: Minimize the percentage of organic co-solvent in the final reaction mixture. A common recommendation is to keep it below 5-10% v/v.[18]

      • Solution 2: Add the payload-linker solution to the antibody solution slowly and with gentle mixing to avoid localized high concentrations of the organic solvent.[3]

    • Unfavorable Reaction Conditions: The pH, temperature, or buffer composition of the reaction is promoting protein instability.

      • Solution: Optimize the conjugation conditions. Perform small-scale experiments to screen for the optimal pH and temperature that support both the conjugation chemistry and antibody stability.[5][14]

    • Immobilization Strategy: A highly effective, though more complex, solution is to prevent aggregation at its source by physically separating the antibodies during conjugation.

      • Solution: Immobilize the antibodies on a solid support, such as an affinity resin. The conjugation is then performed while the antibodies are bound to the support, preventing them from interacting and aggregating.[5]

Problem 2: My ADC aggregates significantly during purification (e.g., by SEC or HIC).
  • Likely Causes & Solutions

    • On-Column Aggregation: Interactions between the ADC and the chromatography resin may be inducing aggregation.

      • Solution: Screen different types of chromatography resins. For SEC, columns with different base materials and pore sizes might behave differently.

    • Mobile Phase Mismatch: The mobile phase buffer is causing instability. The shift from the formulation buffer to the mobile phase can alter protein-protein interactions.[3]

      • Solution 1: Optimize the mobile phase composition. Adjust the pH, ionic strength, or consider adding stabilizing excipients like arginine to the mobile phase to improve ADC solubility and stability during the run.[2]

      • Solution 2: For HIC, which separates based on hydrophobicity, the high salt concentrations used can sometimes promote aggregation. Carefully optimize the salt type and gradient.

    • High Protein Concentration: The concentration of the ADC being loaded onto the column is too high, increasing the likelihood of molecular interactions.[3]

      • Solution: Dilute the sample before loading it onto the column, if feasible for the specific application and detection method.

Problem 3: The purified ADC looks good initially, but shows increasing aggregation during storage.
  • Likely Causes & Solutions

    • Sub-optimal Formulation: The storage buffer is not adequately stabilizing the ADC.

      • Solution 1: Conduct a formulation screening study to identify the optimal buffer, pH, and excipients. Test a range of pH values and screen stabilizers such as sugars (sucrose), polyols (mannitol), amino acids (arginine, glycine), and surfactants (polysorbates).[13][14]

      • Solution 2: Consider lyophilization for long-term storage. This requires developing a specific formulation that protects the ADC during the freezing and drying processes.[13][16]

    • Inappropriate Storage Conditions: The ADC is being stored at the wrong temperature or is being subjected to physical stress.

      • Solution 1: Ensure storage at the correct temperature, which is often ultra-cold (-20°C to -80°C) for ADCs.[17] Avoid repeated freeze-thaw cycles, as these are a major cause of aggregation.[8] Aliquot the ADC into single-use volumes before freezing.

      • Solution 2: Protect the ADC from light, as some payloads are photosensitive, and light exposure can trigger degradation and subsequent aggregation.[3]

      • Solution 3: Minimize agitation and shear stress during handling and transportation.[3]

Quantitative Data Summary

Table 1: Common Causes of ADC Aggregation & Mitigation Strategies
Cause of AggregationMitigation StrategyReference
High Hydrophobicity - Use hydrophilic linkers (e.g., PEG).- Select more hydrophilic payloads.- Optimize Drug-to-Antibody Ratio (DAR).[3][5][11]
Unfavorable Conjugation Conditions - Optimize pH, temperature, and buffer.- Minimize organic co-solvents.- Immobilize antibody on a solid support during conjugation.[3][5][18]
High Drug-to-Antibody Ratio (DAR) - Target a lower, optimal DAR.- Employ site-specific conjugation for a homogenous DAR profile.[3][7]
Sub-optimal Formulation - Screen for optimal pH and buffer system.- Add stabilizing excipients (e.g., sugars, surfactants, amino acids).- Consider lyophilization for long-term storage.[13][14]
Inappropriate Storage/Handling - Store at recommended ultra-cold temperatures.- Avoid repeated freeze-thaw cycles.- Protect from light and physical agitation.[3][8][17]
Table 2: Analytical Techniques for Measuring ADC Aggregation
TechniquePrincipleInformation ProvidedPros & ConsReference
Size Exclusion Chromatography (SEC) Separation based on hydrodynamic volume.Quantifies monomers, dimers, and higher-order aggregates.Pro: Industry standard, robust, quantitative. Con: Potential for on-column interactions altering results.[3][9][19]
SEC with Multi-Angle Light Scattering (SEC-MALS) SEC coupled with a light scattering detector.Provides absolute molecular weight of eluting species.Pro: More accurate characterization of aggregates than SEC-UV alone. Con: More complex setup and data analysis.[3][20]
Analytical Ultracentrifugation (AUC) Measures the sedimentation rate of molecules in a strong centrifugal field.Provides high-resolution data on the size, shape, and distribution of species in their native buffer.Pro: Gold standard for aggregation analysis, no column interaction. Con: Requires specialized equipment and expertise.[3][21]
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light intensity due to particle movement.Estimates average size, size distribution, and can track aggregation over time.Pro: Rapid, low sample volume, good for monitoring stability. Con: Not a separation technique, less sensitive to small amounts of aggregate.[3][7]
Flow Imaging Images and counts particles in a liquid sample.Quantifies and characterizes sub-visible particles.Pro: Useful for analyzing aggregation behavior under stress conditions. Con: May not detect smaller, soluble aggregates.[3]

Key Experimental Protocols

Protocol 1: Quantification of ADC Aggregation using Size Exclusion Chromatography (SEC-HPLC)

Objective: To separate and quantify the monomer, dimer, and higher-order aggregate content of an ADC sample.

Methodology:

  • System Preparation:

    • Instrument: An HPLC or UHPLC system with a UV detector (e.g., Agilent 1260 Infinity Bio-inert LC).[19]

    • Column: A size exclusion column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å, 2.7 µm).[19]

    • Mobile Phase: A buffered saline solution, typically phosphate-buffered saline (PBS) at a pH between 6.0 and 7.4. The exact composition may need optimization to prevent on-column interactions.

  • Sample Preparation:

    • Dilute the ADC sample to a concentration within the linear range of the detector (e.g., 0.5 - 2.0 mg/mL) using the mobile phase.

    • Filter the sample through a low-protein-binding 0.22 µm syringe filter if any visible particulates are present.

  • Chromatographic Run:

    • Equilibrate the column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.

    • Inject a defined volume of the prepared sample (e.g., 10-20 µL).

    • Run the method isocratically for a sufficient time to allow for the elution of all species (typically 15-30 minutes).

    • Monitor the chromatogram at 280 nm.

  • Data Analysis:

    • Identify the peaks corresponding to high-molecular-weight (HMW) species (aggregates), the main monomer peak, and low-molecular-weight (LMW) species (fragments). Aggregates will elute first, followed by the monomer, and then fragments.

    • Integrate the area of each peak.

    • Calculate the percentage of aggregation as: (% Aggregation) = (Area of all Aggregate Peaks / Total Area of All Peaks) * 100.[19]

Protocol 2: Assessment of ADC Hydrophobicity by Hydrophobic Interaction Chromatography (HIC-HPLC)

Objective: To assess the overall hydrophobicity of the ADC and analyze the distribution of different DAR species. An increase in hydrophobicity is a key indicator of aggregation propensity.

Methodology:

  • System Preparation:

    • Instrument: An HPLC or UHPLC system with a UV detector.

    • Column: A HIC column suitable for proteins (e.g., TSKgel Butyl-NPR).

    • Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0).

    • Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0).

  • Sample Preparation:

    • Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.

  • Chromatographic Run:

    • Equilibrate the column with 100% Mobile Phase A.

    • Inject the prepared sample.

    • Elute the bound species using a decreasing salt gradient (e.g., a linear gradient from 100% A to 100% B over 30 minutes). More hydrophobic species will elute later at lower salt concentrations.

    • Monitor the chromatogram at 280 nm.

  • Data Analysis:

    • The resulting chromatogram will show multiple peaks. For a cysteine-linked ADC, these often correspond to species with different DAR values (e.g., DAR0, DAR2, DAR4, etc.).[22]

    • A significant shift in retention times to later elution for the ADC compared to the unconjugated antibody indicates a higher overall hydrophobicity imparted by the conjugation.[22] This provides a qualitative and quantitative measure of the hydrophobicity that can be correlated with aggregation risk.

Visualizations

Factors Contributing to ADC Aggregation cluster_A Physicochemical Drivers cluster_B External Stressors A Physicochemical Properties A1 Payload Hydrophobicity A2 Linker Chemistry A3 High DAR A4 Antibody Hotspots B Process & Formulation B1 Conjugation Conditions (pH, Temp, Solvent) B2 Purification Stress B3 Freeze-Thaw Cycles B4 Storage Conditions (Light, Agitation) C ADC Aggregation A1->C A2->C A3->C A4->C B1->C B2->C B3->C B4->C

A diagram of factors contributing to ADC aggregation.

Experimental Workflow for Troubleshooting ADC Aggregation start Aggregation Observed quantify Quantify Aggregation (SEC, DLS, AUC) start->quantify char_hydro Characterize Hydrophobicity (HIC) quantify->char_hydro assess_cond Assess Conjugation & Purification Conditions char_hydro->assess_cond assess_form Assess Formulation & Storage Conditions char_hydro->assess_form optimize_mol Optimize ADC Molecule (Linker, DAR, Site) char_hydro->optimize_mol optimize_proc Optimize Process (Buffer, Temp, Purification) assess_cond->optimize_proc optimize_form Optimize Formulation (pH, Excipients, Lyophilization) assess_form->optimize_form end Stable ADC optimize_mol->end optimize_proc->end optimize_form->end

A workflow for identifying and addressing ADC aggregation.

Decision Guide for Aggregation Reduction Strategy d1 Aggregation during conjugation? d2 Aggregation during storage? d1->d2 No s1 Modify Conjugation: - Immobilize Antibody - Reduce Co-solvent - Optimize pH/Temp d1->s1 Yes d3 High DAR correlation? d2->d3 No s2 Formulation Dev: - Screen Excipients - Optimize pH - Lyophilize d2->s2 Yes s3 Molecular Re-design: - Use Hydrophilic Linker - Optimize DAR - Site-Specific Conjugation d3->s3 Yes s4 Purification Optimization: - Screen Resins - Modify Mobile Phase d3->s4 No start Start start->d1

References

Technical Support Center: Antibody-Drug Conjugate (ADC) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize common side reactions encountered during the synthesis of Antibody-Drug Conjugates (ADCs).

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in ADC synthesis and why are they problematic?

A1: The most common side reactions in ADC synthesis include drug-to-antibody ratio (DAR) heterogeneity, aggregation, linker instability, and off-target conjugation. These are problematic because they can negatively impact the ADC's efficacy, safety, and pharmacokinetic profile.[1][2][3] For instance, an inconsistent DAR can lead to variable potency and toxicity, while aggregation can reduce efficacy and induce an immunogenic response.[2][4][5] Linker instability can cause premature drug release, leading to off-target toxicity.[6][][8]

Q2: What is the Drug-to-Antibody Ratio (DAR) and why is it a critical quality attribute (CQA)?

A2: The Drug-to-Antibody Ratio (DAR) is the average number of drug molecules conjugated to a single antibody.[9][10] It is a critical quality attribute (CQA) because it directly influences the ADC's therapeutic window. A low DAR may result in reduced potency, while a high DAR can increase toxicity and lead to faster clearance from circulation.[10] An optimal DAR, typically between 2 and 4, balances efficacy and safety.[2]

Q3: What causes ADC aggregation and what are its consequences?

A3: ADC aggregation is primarily caused by the increased hydrophobicity of the antibody surface after conjugation with a hydrophobic payload-linker.[4][11][12] Other factors include unfavorable buffer conditions (pH and salt concentration), the use of organic co-solvents, and physical stressors like temperature changes or agitation.[5][11][13] Aggregation is a significant issue as it can reduce the ADC's efficacy by hindering its ability to bind to the target antigen, induce unwanted immunogenic reactions, and cause non-specific toxicity due to accumulation in organs like the liver and kidneys.[4][5]

Q4: What leads to linker instability and why is it a concern?

A4: Linker instability refers to the premature cleavage of the linker in systemic circulation before the ADC reaches the target tumor cells.[6][] This can be caused by the linker's susceptibility to enzymatic cleavage in plasma or unfavorable chemical conditions.[6][8] For example, some maleimide-based linkers can undergo retro-Michael addition, leading to payload deconjugation.[14] This is a major concern as it results in the non-specific release of the potent cytotoxic payload, which can cause significant off-target toxicity and reduce the overall therapeutic efficacy of the ADC.[6][][8]

Q5: What is off-target conjugation and how does it occur?

A5: Off-target conjugation is the attachment of the drug-linker to amino acid residues other than the intended site on the antibody.[15] For example, in cysteine-based conjugation, if the reaction conditions are not optimal, the linker may react with lysine (B10760008) residues. In lysine-based conjugation, the high abundance of lysine residues on the antibody surface can lead to a heterogeneous product with conjugations at various locations.[16] This lack of control can impact the ADC's homogeneity, stability, and biological activity. Site-specific conjugation technologies have been developed to address this issue.[9][17]

Section 2: Troubleshooting Guides

This section provides a question-and-answer formatted guide to troubleshoot specific issues encountered during ADC synthesis.

Issue 1: High DAR Heterogeneity

Q: My Hydrophobic Interaction Chromatography (HIC) analysis shows a wide distribution of DAR species. What could be the cause and how can I achieve a more homogeneous product?

A: High DAR heterogeneity is a common challenge, especially with lysine-based conjugations. The primary causes include suboptimal reaction conditions and the inherent reactivity of multiple surface-exposed lysine residues.

Troubleshooting Steps & Solutions:

  • Optimize Reaction Stoichiometry: Carefully control the molar ratio of the linker-payload to the antibody. A lower molar excess of the drug-linker will generally result in a lower average DAR.

  • Control Reaction Parameters:

    • pH: The pH of the reaction buffer can influence the reactivity of target amino acids. For lysine conjugation, a pH around 8.0 is common, but slight adjustments can modulate the reaction rate and distribution.[18]

    • Temperature and Time: Reduce the reaction temperature (e.g., 4°C) and time to slow down the conjugation reaction, allowing for better control.[1] Real-time monitoring of the DAR can help determine the optimal endpoint.[18]

  • Purification Strategy: Employ purification techniques like Hydrophobic Interaction Chromatography (HIC) or Size Exclusion Chromatography (SEC) to isolate ADC species with the desired DAR.[1][19]

  • Consider Site-Specific Conjugation: For the most homogeneous product, utilize site-specific conjugation methods. These techniques involve engineering specific conjugation sites into the antibody, such as incorporating non-natural amino acids or using enzymatic ligation, to ensure precise control over the conjugation location and stoichiometry.[9]

Issue 2: ADC Aggregation

Q: I'm observing significant precipitation of my ADC immediately after conjugation or during storage. How can I prevent this aggregation?

A: ADC aggregation is often driven by increased hydrophobicity. Immediate aggregation suggests issues with the conjugation process itself, while gradual aggregation points to formulation or storage instability.[4]

Troubleshooting Steps & Solutions:

  • Optimize Conjugation Conditions:

    • Minimize Organic Co-solvents: If a co-solvent like DMSO is used to dissolve the payload, keep its final concentration to a minimum (ideally <5% v/v).[4]

    • Buffer pH: Avoid pH values near the antibody's isoelectric point, as this is where solubility is lowest.[4][11]

  • Formulation and Storage Best Practices:

    • Optimize Buffer: Screen different buffer systems and pH to find conditions that maximize ADC stability.

    • Use Stabilizing Excipients: Include excipients such as polysorbates (e.g., Polysorbate 20 or 80) to prevent surface-induced aggregation and sugars (e.g., sucrose, trehalose) as cryoprotectants for frozen storage.

    • Control Storage Conditions: Store the ADC at the recommended temperature (e.g., 2-8°C or frozen at -80°C) and protect it from light and agitation.[5]

  • Employ Aggregation-Reducing Technologies:

    • Hydrophilic Linkers: Incorporate hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG), to counteract the hydrophobicity of the payload.[5][20]

    • Solid-Phase Conjugation: Immobilize the antibody on a solid support during conjugation. This physical separation prevents the newly formed hydrophobic ADCs from interacting and aggregating.[4][11]

Issue 3: Linker Instability and Premature Drug Release

Q: My in vitro or in vivo studies suggest that the payload is being released prematurely. How can I improve the stability of my linker?

A: Premature payload release is a critical issue that can lead to off-target toxicity. The stability of the linker is paramount to ensuring the drug is delivered specifically to the target cells.

Troubleshooting Steps & Solutions:

  • Select a More Stable Linker Chemistry:

    • Non-Cleavable Linkers: If the ADC is readily internalized and the payload can be released upon lysosomal degradation of the antibody, a non-cleavable linker can provide high plasma stability.

    • Enzymatically Cleavable Linkers: For linkers designed to be cleaved by specific enzymes (e.g., cathepsins) within the tumor cell, ensure the linker sequence is optimized for selective cleavage and is resistant to plasma proteases.[6] Small modifications to the linker can protect it from extracellular cleavage without affecting intracellular processing.[6]

    • pH-Sensitive Linkers: If using a pH-sensitive linker, ensure it is stable at physiological pH (7.4) and efficiently cleaved in the acidic environment of endosomes and lysosomes.

  • Optimize Conjugation Site: The location of conjugation can influence linker stability due to steric hindrance provided by the antibody structure.[21] Certain sites may offer more protection from enzymatic degradation.

  • Modify Linker Design: Introducing steric hindrance near the cleavage site can modulate the linker's stability.[21][22]

Section 3: Experimental Protocols & Data

Protocol 1: Determination of Average DAR and Drug Distribution by HIC

Hydrophobic Interaction Chromatography (HIC) is a widely used method for determining the average DAR and the distribution of different drug-loaded species.[23] The separation is based on the principle that hydrophobicity increases with the number of conjugated drug molecules.[1]

Methodology:

  • Sample Preparation:

    • Dilute the ADC sample to a concentration of 1 mg/mL in Mobile Phase B.

    • If necessary, adjust the salt concentration of the sample to match the initial mobile phase conditions.

  • Chromatographic Conditions:

    • Column: TSKgel Butyl-NPR or similar HIC column.

    • Mobile Phase A: 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0.[19]

    • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0.[19]

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV at 280 nm.

    • Gradient: A linear gradient from a high concentration of Mobile Phase A to a high concentration of Mobile Phase B is used to elute the ADC species. A typical gradient might be from 100% A to 100% B over 30 minutes.[1]

  • Data Analysis:

    • Identify the peaks corresponding to different DAR species. The unconjugated antibody (DAR0) will elute first, followed by species with increasing DAR values.

    • Integrate the peak area for each species.

    • Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each DAR species * DAR value) / Σ (Total Peak Area)

Quantitative Data Summary:

DAR SpeciesRetention Time (min)Peak Area (%)
DAR08.510.2
DAR212.135.5
DAR415.345.8
DAR618.28.5
Average DAR 3.5
Protocol 2: Analysis of ADC Aggregation by SEC

Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius and is the standard method for quantifying aggregates.[5]

Methodology:

  • Sample Preparation:

    • Dilute the ADC sample to a concentration of 1 mg/mL in the mobile phase.

  • Chromatographic Conditions:

    • Column: TSKgel G3000SWxl or similar SEC column.

    • Mobile Phase: 100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 6.8.

    • Flow Rate: 0.5 mL/min.

    • Detection: UV at 280 nm.

  • Data Analysis:

    • Identify the peaks corresponding to high molecular weight species (aggregates), the monomer, and any low molecular weight species (fragments).

    • Integrate the peak areas to determine the percentage of each species.

Quantitative Data Summary:

SpeciesRetention Time (min)Peak Area (%)
Aggregates10.24.5
Monomer12.595.1
Fragments14.80.4
Protocol 3: Characterization of ADC by Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for obtaining precise mass information of the intact ADC and its subunits, which can be used to confirm the DAR and identify different drug-loaded species.[24]

Methodology:

  • Sample Preparation:

    • For intact mass analysis under denaturing conditions, dilute the ADC in a buffer containing an organic solvent (e.g., acetonitrile) and an acid (e.g., formic acid).

    • For analysis of subunits, reduce the ADC using a reducing agent like DTT or TCEP to separate the light and heavy chains.

    • Deglycosylation with PNGase F may be performed to simplify the mass spectrum.[25]

  • LC-MS Conditions:

    • LC: A reverse-phase column (e.g., C4) is typically used with a water/acetonitrile gradient containing formic acid.

    • MS: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap is used for accurate mass measurement.

  • Data Analysis:

    • The raw mass spectrum is deconvoluted to obtain the zero-charge mass of the different species.

    • The masses of the different DAR species on the light and heavy chains (for reduced samples) or the intact ADC can be determined.

    • The average DAR can be calculated from the relative abundance of the different species.[26]

Quantitative Data Summary (Reduced Heavy Chain):

SpeciesObserved Mass (Da)Relative Abundance (%)
HC + 0 Drugs50125.415.3
HC + 1 Drug51083.265.1
HC + 2 Drugs52041.019.6

Section 4: Visualizations

ADC_Synthesis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization Antibody Antibody Conjugation Conjugation Antibody->Conjugation Linker_Payload Linker_Payload Linker_Payload->Conjugation Crude_ADC Crude_ADC Conjugation->Crude_ADC Purification Purification Crude_ADC->Purification Purified_ADC Purified_ADC Purification->Purified_ADC HIC HIC Purified_ADC->HIC SEC SEC Purified_ADC->SEC MS MS Purified_ADC->MS DAR_Analysis DAR_Analysis HIC->DAR_Analysis Aggregation_Analysis Aggregation_Analysis SEC->Aggregation_Analysis Mass_Confirmation Mass_Confirmation MS->Mass_Confirmation

Caption: A general workflow for ADC synthesis, purification, and analytical characterization.

Troubleshooting_Logic cluster_DAR High DAR Heterogeneity cluster_Aggregation ADC Aggregation cluster_Instability Linker Instability Problem Problem Cause Cause Problem->Cause Identify Solution Solution Cause->Solution Address Problem_DAR High DAR Heterogeneity Cause_DAR Suboptimal Reaction Conditions Problem_DAR->Cause_DAR Solution_DAR Optimize Stoichiometry, pH, Temp, Time Cause_DAR->Solution_DAR Problem_Agg Aggregation Cause_Agg Increased Hydrophobicity Problem_Agg->Cause_Agg Solution_Agg Optimize Formulation, Use Hydrophilic Linkers Cause_Agg->Solution_Agg Problem_Inst Premature Release Cause_Inst Linker Chemistry Problem_Inst->Cause_Inst Solution_Inst Select Stable Linker, Optimize Conjugation Site Cause_Inst->Solution_Inst

Caption: A logical diagram for troubleshooting common side reactions in ADC synthesis.

References

Methods for removing unconjugated linker from final ADC product

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on methods for removing unconjugated small molecule linkers from the final Antibody-Drug Conjugate (ADC) product.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unconjugated linkers from the final ADC product?

A1: Removal of unconjugated linkers and other small molecule impurities is a critical step in ADC manufacturing. These impurities can compete with the ADC for binding to the target antigen, potentially reducing the therapeutic efficacy. Furthermore, unconjugated cytotoxic payloads can lead to off-target toxicity and pose a safety risk. Regulatory agencies have stringent requirements for the purity of ADC products.

Q2: What are the primary methods for removing unconjugated linkers from ADCs?

A2: The most common methods for removing unconjugated linkers and other small molecule impurities from the final ADC product are Tangential Flow Filtration (TFF), Size Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC), and Ion Exchange Chromatography (IEX). Each method has its own advantages and is chosen based on the specific properties of the ADC and the scale of the process.

Q3: How do I choose the most suitable purification method for my ADC?

A3: The choice of purification method depends on several factors, including the physicochemical properties of your ADC (e.g., hydrophobicity, charge), the scale of your production, the required purity level, and cost considerations. TFF is highly scalable and often used for initial cleanup and buffer exchange. Chromatographic methods like SEC, HIC, and IEX are used for polishing steps to achieve high purity. A combination of these methods is often employed in a multi-step purification process.

Q4: What analytical methods are used to detect and quantify residual unconjugated linkers?

A4: Several analytical techniques are used to detect and quantify residual unconjugated linkers. High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is a widely used method.[1] For higher sensitivity and specificity, Liquid Chromatography-Mass Spectrometry (LC-MS) or tandem Mass Spectrometry (LC-MS/MS) are employed.[2] These methods can achieve very low limits of quantification (LLOQ), often in the low ng/mL range.

Comparison of Purification Methods

The following table summarizes the key quantitative parameters of the most common methods for removing unconjugated linkers from ADCs.

ParameterTangential Flow Filtration (TFF)Size Exclusion Chromatography (SEC)Hydrophobic Interaction Chromatography (HIC)Ion Exchange Chromatography (IEX)
Removal Efficiency >99.8% for small molecules[3]High, can achieve >99.8% removal of small molecules[3]Effective for removing unconjugated linkers and DAR variantsEffective for removing charged impurities and process-related contaminants[4]
Typical Product Yield >90%[5]Typically >90%Variable, can be lower due to protein precipitationGenerally high, >90%
Processing Time Relatively fast, especially at large scaleSlower due to column loading and elution timesCan be time-consuming due to gradient elutionModerate, dependent on gradient complexity
Scalability Highly scalableLimited by column size and flow ratesScalable, but can be challengingHighly scalable
Relative Cost Lower operating costs at large scaleHigher cost due to resin and column expensesHigher cost due to resin and buffer requirementsModerate cost
Primary Application Buffer exchange, concentration, initial impurity removalPolishing, aggregate and fragment removalPolishing, separation of DAR species, removal of hydrophobic impuritiesPolishing, removal of charged variants and process-related impurities

Experimental Protocols

Tangential Flow Filtration (TFF) for Unconjugated Linker Removal

This protocol provides a general procedure for using TFF to remove unconjugated linkers and other small molecules from an ADC solution.

Materials:

  • TFF system with a suitable pump and reservoir

  • Pellicon® Cassette or similar TFF membrane with a molecular weight cutoff (MWCO) of 30 kDa

  • Diafiltration buffer (e.g., phosphate-buffered saline, pH 7.4)

  • ADC solution containing unconjugated linker

Procedure:

  • System Setup and Equilibration:

    • Install the TFF cassette into the holder according to the manufacturer's instructions.

    • Equilibrate the system by flushing with diafiltration buffer until the pH and conductivity of the permeate match the buffer.

  • Concentration (Optional):

    • If necessary, concentrate the ADC solution to a target concentration (e.g., 10-20 mg/mL) by controlling the transmembrane pressure (TMP) and cross-flow rate.

  • Diafiltration:

    • Perform diafiltration by adding diafiltration buffer to the retentate at the same rate as the permeate is being removed.

    • Typically, 5-10 diavolumes are required to achieve sufficient removal of small molecules.

  • Final Concentration:

    • After diafiltration, concentrate the ADC solution to the desired final concentration.

  • Product Recovery:

    • Recover the purified ADC from the system.

Workflow for TFF Purification

TFF_Workflow cluster_prep Preparation cluster_process Processing cluster_final Final Product System_Setup System Setup & Equilibration Concentration1 Initial Concentration (Optional) System_Setup->Concentration1 Load ADC Solution Diafiltration Diafiltration (5-10 Diavolumes) Concentration1->Diafiltration Concentration2 Final Concentration Diafiltration->Concentration2 Recovery Product Recovery Concentration2->Recovery

TFF Purification Workflow
Size Exclusion Chromatography (SEC) for Polishing

This protocol outlines a general method for using SEC to remove unconjugated linkers and aggregates.

Materials:

  • HPLC or FPLC system

  • SEC column (e.g., Superdex 200, Sephacryl S-300)

  • Mobile phase (e.g., PBS, pH 7.4)

  • Concentrated ADC solution

Procedure:

  • Column Equilibration:

    • Equilibrate the SEC column with at least 2 column volumes of mobile phase at the desired flow rate.

  • Sample Loading:

    • Inject the ADC sample onto the column. The sample volume should typically be less than 5% of the column volume for optimal resolution.

  • Elution:

    • Elute the sample with the mobile phase at a constant flow rate.

  • Fraction Collection:

    • Collect fractions corresponding to the ADC monomer peak, which will elute first, while the smaller unconjugated linker molecules are retained longer and elute later.

  • Analysis:

    • Analyze the collected fractions for purity and concentration.

Workflow for SEC Purification

SEC_Workflow cluster_prep Preparation cluster_process Chromatography cluster_final Purified Product Column_Equilibration Column Equilibration Sample_Loading Sample Loading Column_Equilibration->Sample_Loading Elution Isocratic Elution Sample_Loading->Elution Fraction_Collection Fraction Collection (ADC Peak) Elution->Fraction_Collection

SEC Purification Workflow
Hydrophobic Interaction Chromatography (HIC) for DAR Species and Linker Removal

This protocol describes a general procedure for using HIC to separate different Drug-to-Antibody Ratio (DAR) species and remove unconjugated linkers.

Materials:

Procedure:

  • Column Equilibration:

    • Equilibrate the HIC column with binding buffer.

  • Sample Preparation and Loading:

    • Adjust the salt concentration of the ADC sample to match the binding buffer.

    • Load the sample onto the column.

  • Wash:

    • Wash the column with binding buffer to remove any unbound material.

  • Elution:

    • Elute the bound species using a decreasing salt gradient (from binding buffer to elution buffer). Unconjugated linker, being highly hydrophobic, will bind strongly and may require a very low salt concentration or an organic modifier to elute. The ADC species will elute based on their hydrophobicity, which is influenced by the DAR.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze for DAR and purity.

Workflow for HIC Purification

HIC_Workflow cluster_prep Preparation cluster_process Chromatography cluster_final Purified Product Column_Equilibration Column Equilibration (High Salt) Sample_Loading Sample Loading Column_Equilibration->Sample_Loading Sample_Prep Sample Preparation (High Salt) Sample_Prep->Sample_Loading Wash Wash (High Salt) Sample_Loading->Wash Elution Gradient Elution (Decreasing Salt) Wash->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection

HIC Purification Workflow
Ion Exchange Chromatography (IEX) for Polishing

This protocol provides a general method for using IEX to remove charged impurities.

Materials:

  • HPLC or FPLC system

  • IEX column (e.g., Q Sepharose for anion exchange, SP Sepharose for cation exchange)

  • Binding Buffer (low salt, specific pH)

  • Elution Buffer (high salt or different pH)

  • ADC solution

Procedure:

  • Column Equilibration:

    • Equilibrate the IEX column with binding buffer.

  • Sample Preparation and Loading:

    • Adjust the pH and conductivity of the ADC sample to match the binding buffer.

    • Load the sample onto the column.

  • Wash:

    • Wash the column with binding buffer to remove unbound impurities.

  • Elution:

    • Elute the bound ADC using an increasing salt gradient or a pH gradient.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze for purity.

Workflow for IEX Purification

IEX_Workflow cluster_prep Preparation cluster_process Chromatography cluster_final Purified Product Column_Equilibration Column Equilibration (Low Salt) Sample_Loading Sample Loading Column_Equilibration->Sample_Loading Sample_Prep Sample Preparation (Low Salt, specific pH) Sample_Prep->Sample_Loading Wash Wash (Low Salt) Sample_Loading->Wash Elution Gradient Elution (Increasing Salt or pH shift) Wash->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection

IEX Purification Workflow

Troubleshooting Guides

Tangential Flow Filtration (TFF) Troubleshooting
IssuePotential CauseRecommended Solution
Low Flux Membrane foulingClean the membrane according to the manufacturer's protocol. Optimize TMP and cross-flow rate.
High protein concentrationDilute the feed stream or perform diafiltration at a lower concentration.
Low Product Yield Product loss in the permeateUse a membrane with a lower MWCO.
Incomplete product recovery from the systemOptimize the recovery step by flushing the system with buffer.
Incomplete Removal of Unconjugated Linker Insufficient diafiltration volumesIncrease the number of diavolumes (typically 5-10).
Linker self-association or interaction with the membraneConsider adding a small amount of organic solvent to the diafiltration buffer if compatible with the ADC and membrane.

Troubleshooting Logic for TFF

TFF_Troubleshooting Start TFF Issue Identified Low_Flux Low Flux Start->Low_Flux Low_Yield Low Product Yield Start->Low_Yield Incomplete_Removal Incomplete Linker Removal Start->Incomplete_Removal Fouling Membrane Fouling? Low_Flux->Fouling MWCO_Issue Incorrect MWCO? Low_Yield->MWCO_Issue Diafiltration_Issue Insufficient Diafiltration? Incomplete_Removal->Diafiltration_Issue High_Conc High Protein Concentration? Fouling->High_Conc No Clean_Membrane Clean Membrane Optimize TMP/Cross-flow Fouling->Clean_Membrane Yes Dilute_Feed Dilute Feed or Diafilter at Lower Concentration High_Conc->Dilute_Feed Yes Recovery_Issue Incomplete Recovery? MWCO_Issue->Recovery_Issue No Lower_MWCO Use Lower MWCO Membrane MWCO_Issue->Lower_MWCO Yes Optimize_Recovery Optimize Recovery Protocol Recovery_Issue->Optimize_Recovery Yes Linker_Interaction Linker Interaction? Diafiltration_Issue->Linker_Interaction No Increase_Diavolumes Increase Diavolumes Diafiltration_Issue->Increase_Diavolumes Yes Modify_Buffer Modify Diafiltration Buffer (e.g., add organic solvent) Linker_Interaction->Modify_Buffer Yes

TFF Troubleshooting Logic
Chromatography (SEC, HIC, IEX) Troubleshooting

IssuePotential CauseRecommended Solution
Poor Resolution/Peak Tailing Inappropriate column choiceSelect a column with the appropriate chemistry and particle size for the ADC.
Suboptimal mobile phase compositionOptimize buffer pH, ionic strength, and organic modifier content (for HIC).
Column overloadingReduce the sample load.
Low Product Recovery Protein precipitation on the columnAdjust buffer conditions (pH, salt concentration) to improve protein solubility.
Strong, irreversible binding to the resinModify the elution conditions (e.g., stronger eluent, different gradient).
Presence of Impurities in the Final Product Co-elution of impurities with the ADCOptimize the gradient slope and mobile phase composition to improve separation.
Incomplete removal in a previous stepConsider adding an orthogonal purification step.

General Chromatography Troubleshooting Logic

Chrom_Troubleshooting Start Chromatography Issue Poor_Resolution Poor Resolution/ Peak Tailing Start->Poor_Resolution Low_Recovery Low Product Recovery Start->Low_Recovery Impurities_Present Impurities in Product Start->Impurities_Present Column_Choice Inappropriate Column? Poor_Resolution->Column_Choice Precipitation Protein Precipitation? Low_Recovery->Precipitation Coelution Impurity Co-elution? Impurities_Present->Coelution Mobile_Phase Suboptimal Mobile Phase? Column_Choice->Mobile_Phase No Select_New_Column Select Appropriate Column Column_Choice->Select_New_Column Yes Overloading Column Overloading? Mobile_Phase->Overloading No Optimize_Buffer Optimize Mobile Phase Mobile_Phase->Optimize_Buffer Yes Reduce_Load Reduce Sample Load Overloading->Reduce_Load Yes Binding_Issue Irreversible Binding? Precipitation->Binding_Issue No Adjust_Buffer_Solubility Adjust Buffer for Solubility Precipitation->Adjust_Buffer_Solubility Yes Modify_Elution Modify Elution Conditions Binding_Issue->Modify_Elution Yes Incomplete_Previous_Step Incomplete Prior Step? Coelution->Incomplete_Previous_Step No Optimize_Gradient Optimize Gradient Coelution->Optimize_Gradient Yes Add_Step Add Orthogonal Step Incomplete_Previous_Step->Add_Step Yes

Chromatography Troubleshooting Logic

References

Addressing challenges in scaling up Mal-amido-PEG8-val-gly-PAB-OH conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the scaling up of conjugations using the Mal-amido-PEG8-val-gly-PAB-OH linker.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the maleimide-thiol conjugation reaction?

A1: The optimal pH range for the maleimide-thiol conjugation is between 6.5 and 7.5.[1] Within this range, the reaction is highly selective for thiol groups over amine groups. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1] Reaction rates slow down at pH values below 6.5, while side reactions with amines and hydrolysis of the maleimide (B117702) group become more prevalent at pH values above 7.5.[1]

Q2: What are the common causes of low conjugation efficiency?

A2: Low conjugation efficiency can stem from several factors:

  • Maleimide Hydrolysis: The maleimide group is susceptible to hydrolysis, especially at pH values above 7.5.[2] Once hydrolyzed, it can no longer react with thiol groups. It is recommended to prepare aqueous solutions of the maleimide linker immediately before use.

  • Thiol Oxidation: The thiol groups on the protein can oxidize to form disulfide bonds, which are unreactive towards maleimides. This can be mitigated by using fresh buffers, degassing solutions, and adding a non-thiol-based reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[1]

  • Incorrect Stoichiometry: An inappropriate molar ratio of linker to protein can lead to incomplete conjugation. Optimization of this ratio is crucial for achieving the desired drug-to-antibody ratio (DAR).[1]

  • Steric Hindrance: The PEG8 spacer is designed to improve solubility and provide distance between the antibody and the payload, but steric hindrance can still be a factor, particularly with high drug loading.[3][4]

Q3: How does the Val-Gly-PAB component of the linker work?

A3: The Val-Gly dipeptide is a substrate for lysosomal proteases, such as Cathepsin B, which are often upregulated in tumor cells.[5][] Upon internalization of the antibody-drug conjugate (ADC) into the target cell, Cathepsin B cleaves the peptide bond between glycine (B1666218) and the p-aminobenzyl (PAB) group.[] This initiates a self-immolative cascade, where the PAB spacer spontaneously decomposes to release the active drug payload inside the cell.[7][8]

Q4: My ADC is showing aggregation. What can I do to prevent this?

A4: Aggregation of ADCs is a common issue, often driven by the hydrophobicity of the payload.[4][9] The PEG8 linker in this compound is intended to increase the hydrophilicity of the overall conjugate and reduce aggregation.[3] However, if aggregation persists, consider the following:

  • Optimize the Drug-to-Antibody Ratio (DAR): Higher DARs can lead to increased aggregation.[9] Aim for an optimal DAR that balances potency and biophysical properties.

  • Formulation Buffers: Screen different buffer conditions (pH, ionic strength, excipients) to find a formulation that enhances the stability of your ADC.

  • Analytical Characterization: Use techniques like Size Exclusion Chromatography (SEC) to quantify the extent of aggregation.[10][11]

Q5: How stable is the thiosuccinimide bond formed after conjugation?

A5: The thiosuccinimide linkage formed from the maleimide-thiol reaction can be susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione (B108866) in the plasma. This can lead to premature drug release.[4][12] The stability of this linkage can be influenced by the local chemical environment. Ring-opening hydrolysis of the succinimide (B58015) ring leads to a more stable thioether bond.[4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Conjugation Maleimide linker has hydrolyzed before conjugation.Prepare fresh solutions of the maleimide linker in an appropriate anhydrous solvent (e.g., DMSO) immediately before adding to the reaction mixture. Avoid storing the linker in aqueous buffers.[1]
Thiol groups on the protein are oxidized.Pre-treat the protein with a reducing agent like TCEP to reduce disulfide bonds. Use degassed buffers and consider adding a chelating agent like EDTA to prevent metal-catalyzed oxidation.[1]
Incorrect pH of the reaction buffer.Ensure the pH of the conjugation buffer is maintained between 6.5 and 7.5 for optimal and selective reaction.[1]
Inconsistent Drug-to-Antibody Ratio (DAR) Inaccurate quantification of protein or linker concentration.Use accurate methods to determine the concentrations of your protein (e.g., A280) and linker stock solution.
Variation in the number of available thiols per antibody.Ensure complete and consistent reduction of interchain disulfide bonds if that is the conjugation strategy. Analyze the number of free thiols before conjugation.
Steric hindrance at higher linker-to-protein ratios.Perform conjugation at different molar ratios of linker to antibody to determine the optimal ratio for achieving the target DAR.[1]
ADC Aggregation High hydrophobicity of the payload leading to insolubility.Optimize to a lower DAR. The PEG8 linker helps mitigate this, but high drug loading can still be problematic.[3][9]
Suboptimal buffer conditions during conjugation or storage.Screen different formulation buffers with varying pH and excipients to improve ADC solubility and stability.
Premature Drug Release in Plasma Retro-Michael reaction of the thiosuccinimide linkage.While the linker design aims for intracellular cleavage, some degree of instability in plasma can occur. Characterize the stability of your ADC in plasma using immunoaffinity capture followed by LC-MS.[4] Consider strategies to promote the stabilizing hydrolysis of the succinimide ring post-conjugation, such as a brief incubation at a slightly higher pH if the antibody and payload can tolerate it.[4]

Quantitative Data Summary

Table 1: Influence of pH on Maleimide Hydrolysis

pHTemperature (°C)Approximate Half-life of MaleimideReference
7.437Hours to Days (rate increases with pH)[13]
8.5 - 1030Minutes to Hours[14][15][16]
> 1030Rapid Hydrolysis[14][15][16]

Table 2: Stability of Thiosuccinimide Linkage

ConditionObservationNoteReference
In human plasmaCan be unstable, with potential payload loss of 50-75% over 7-14 days for some ADCs.Stability is dependent on the specific ADC and linker chemistry.[12]
Post-hydrolysis of succinimide ringForms a stable thioether, preventing the retro-Michael reaction.Hydrolysis can be intentionally promoted post-conjugation to increase stability.[4][17]

Experimental Protocols

Protocol 1: General Procedure for Conjugation of this compound to a Thiol-Containing Protein
  • Protein Preparation:

    • If conjugating to cysteines from reduced interchain disulfides, treat the antibody with a 10-50 fold molar excess of TCEP in a suitable buffer (e.g., PBS with EDTA) for 1-2 hours at room temperature to reduce the disulfide bonds.

    • Remove excess TCEP using a desalting column or buffer exchange into a conjugation buffer (e.g., PBS, pH 7.2, with 1 mM EDTA). Ensure the final protein concentration is between 1-10 mg/mL.

  • Linker Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add the desired molar excess of the dissolved linker to the prepared protein solution. A common starting point is a 5-10 fold molar excess of linker per thiol.

    • Incubate the reaction at room temperature for 2 hours or at 4°C overnight with gentle mixing.

  • Quenching and Purification:

    • Quench any unreacted maleimide by adding a small molecule thiol like N-acetylcysteine or cysteine to a final concentration of 1 mM and incubating for 20 minutes.

    • Purify the ADC conjugate from unreacted linker, payload, and quenching agent using a suitable method such as Size Exclusion Chromatography (SEC) or tangential flow filtration (TFF).

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC-HPLC)
  • Instrumentation and Column:

    • HPLC system with a UV detector.

    • HIC column (e.g., TSKgel Butyl-NPR).

  • Mobile Phases:

    • Mobile Phase A: 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0.

    • Mobile Phase B: 20 mM sodium phosphate, pH 7.0.

  • Chromatographic Conditions:

    • Flow rate: 0.5-1.0 mL/min.

    • Detection: 280 nm.

    • Gradient: A linear gradient from high salt (e.g., 100% A) to low salt (e.g., 100% B) over 20-30 minutes.

  • Sample Preparation and Analysis:

    • Dilute the purified ADC to approximately 1 mg/mL in Mobile Phase A.

    • Inject 10-20 µL of the sample.

    • Peaks corresponding to different drug-loaded species (DAR 0, 2, 4, 6, 8) will be separated based on hydrophobicity.

  • DAR Calculation:

    • Integrate the peak areas for each species.

    • Calculate the weighted average DAR using the following formula: DAR = Σ (% Peak Area of species * DAR of species) / 100

Visualizations

experimental_workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification_analysis Purification & Analysis antibody Antibody Solution reduction Disulfide Bond Reduction (TCEP) antibody->reduction purification1 Buffer Exchange (Desalting Column) reduction->purification1 conjugation Thiol-Maleimide Conjugation (pH 6.5-7.5) purification1->conjugation linker_prep Prepare Linker Solution (Mal-amido-PEG8-vg-PAB-OH in DMSO) linker_prep->conjugation quench Quench Reaction (N-acetylcysteine) conjugation->quench purification2 Purification (SEC / TFF) quench->purification2 final_adc Purified ADC purification2->final_adc analysis Characterization (HIC, SEC, MS) final_adc->analysis

Caption: General experimental workflow for ADC conjugation.

signaling_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space adc ADC (Antibody-Linker-Drug) receptor Target Antigen on Cancer Cell adc->receptor Binding endosome Endosome receptor->endosome Internalization lysosome Lysosome endosome->lysosome Fusion cleavage Cathepsin B Cleavage of Val-Gly lysosome->cleavage release Self-Immolation of PAB Spacer cleavage->release drug Active Drug Payload release->drug target Intracellular Target (e.g., DNA, Tubulin) drug->target apoptosis Cell Death target->apoptosis

Caption: Mechanism of action for a cleavable ADC.

References

Confirming Site-Specific Antibody Conjugation: A Technical Resource

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the characterization of site-specific antibody-drug conjugates (ADCs). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in confirming successful and precise conjugation.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes (CQAs) I need to assess to confirm site-specific conjugation?

A1: To confirm site-specific conjugation, you need to assess several critical quality attributes (CQAs). The primary CQAs include the drug-to-antibody ratio (DAR), the precise location of the drug-linker on the antibody, the homogeneity of the final ADC product, and the amount of unconjugated antibody.[1][2] Characterizing these attributes is essential for understanding the ADC's structure, potency, and stability.[3][4]

Q2: What are the main analytical techniques used to characterize site-specific ADCs?

A2: A suite of orthogonal analytical methods is typically employed for comprehensive characterization.[1] The most common techniques include Mass Spectrometry (MS) for mass determination and site confirmation, Hydrophobic Interaction Chromatography (HIC) for DAR analysis, and Capillary Electrophoresis (CE-SDS) for purity and heterogeneity assessment.[5][6][7]

Q3: How does site-specific conjugation improve upon traditional (random) conjugation methods?

A3: Site-specific conjugation overcomes the heterogeneity associated with traditional methods like lysine (B10760008) or inter-chain cysteine conjugation.[][9] Traditional methods result in a heterogeneous mixture of ADCs with varying DARs and conjugation sites, which can lead to variability in efficacy and pharmacokinetics.[9] Site-specific methods produce a more homogeneous product with a well-defined DAR, leading to improved stability, a wider therapeutic window, and more consistent manufacturing.[9][]

Q4: Can I use UV-Vis spectroscopy to determine the DAR?

A4: UV-Vis spectroscopy can be a straightforward method for determining the average DAR, provided the drug has a distinct absorbance maximum that doesn't overlap with the antibody's absorbance at 280 nm.[11] However, this method provides an average DAR for the entire sample and does not give information about the distribution of different drug-loaded species.[11]

Troubleshooting Guides

Mass Spectrometry (MS) Analysis

Problem: I am having trouble identifying the exact site of conjugation using peptide mapping.

  • Possible Cause 1: Inefficient Enzymatic Digestion. Proteins that are resistant to proteolysis may not be digested efficiently, making it difficult to identify all conjugated peptides.[12]

    • Troubleshooting Tip: Use a stronger denaturing buffer, such as 8 M urea, to ensure the protein is fully unfolded before digestion.[12] You can also consider using a combination of proteases to increase sequence coverage.

  • Possible Cause 2: Hydrophobic Peptides Not Detected. Drug-conjugated peptides are often more hydrophobic and may not be well-retained or eluted under standard reversed-phase liquid chromatography (RPLC) conditions.[12]

    • Troubleshooting Tip: Add a small percentage of an organic solvent, like 10% acetonitrile, to your sample before digestion to help keep hydrophobic peptides in solution.[12]

  • Possible Cause 3: Ambiguous MS/MS Fragmentation. The fragmentation pattern of the conjugated peptide may not be sufficient to pinpoint the exact amino acid residue where the drug is attached.

    • Troubleshooting Tip: Utilize MS/MS scan data to identify characteristic fragment ions of the drug-linker, which can help to selectively identify conjugated peptides.[13][14] High-resolution mass spectrometry is crucial for accurate mass assignment of fragment ions.

Problem: My native MS spectrum shows a broad peak, making it difficult to determine the DAR distribution.

  • Possible Cause: Heterogeneity from Glycosylation. The inherent glycosylation of the antibody can lead to multiple peaks that overlap with the drug-loaded species, complicating the spectrum.

    • Troubleshooting Tip: Native mass spectrometry, especially when coupled with ion mobility-mass spectrometry (IM-MS), can often resolve these superimposed heterogeneities within a single run.[1] High-resolution native MS is essential for distinguishing between different glycoforms and drug-loaded species.[1]

Hydrophobic Interaction Chromatography (HIC)

Problem: I am observing poor peak resolution in my HIC chromatogram for a cysteine-conjugated ADC.

  • Possible Cause 1: Inappropriate HIC Column. The hydrophobicity of the stationary phase may not be optimal for separating the different DAR species of your specific ADC.

    • Troubleshooting Tip: Screen different HIC columns with varying hydrophobicities (e.g., Butyl, Ether, Phenyl) to find the one that provides the best resolution.[5] For highly hydrophobic ADCs, a column with lower hydrophobicity, like a Butyl-NPR column, may be a good choice.[5]

  • Possible Cause 2: Mobile Phase Composition. The type and concentration of salt in the mobile phase can significantly impact the separation.

    • Troubleshooting Tip: Optimize the salt gradient. A gradual decrease in the concentration of a chaotropic salt is typically used for elution.[5] For HIC-MS applications, consider using a volatile salt like ammonium (B1175870) acetate (B1210297) or ammonium tartrate to ensure compatibility with mass spectrometry.[15][16]

Problem: I cannot identify the peaks in my HIC chromatogram.

  • Possible Cause: Lack of Peak Identification. HIC separates based on hydrophobicity, but it doesn't directly identify the species within each peak.

    • Troubleshooting Tip: Couple HIC with mass spectrometry (HIC-MS) for online peak identification.[15][17] This can be achieved by using an MS-compatible mobile phase and, if necessary, an online desalting step with size-exclusion chromatography (SEC) before the MS inlet.[17]

Capillary Electrophoresis (CE-SDS)

Problem: I am seeing unexpected peaks in my non-reducing CE-SDS electropherogram.

  • Possible Cause: Incomplete Conjugation or Fragmentation. The sample may contain unconjugated antibody, partially conjugated species, or fragments.

    • Troubleshooting Tip: Run both non-reducing and reducing CE-SDS.[6][18] Under non-reducing conditions, you can assess the intact ADC and its different drug-loaded forms.[18] Under reducing conditions, you can analyze the individual light and heavy chains, which can help identify which chains are conjugated.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from various analytical techniques used to characterize a site-specific ADC.

Analytical TechniqueParameter MeasuredTypical Value/ResultReference
Native Mass Spectrometry Average DAR3.9 - 4.1 (for a target DAR of 4)[1]
DAR DistributionPrimarily DAR4, with low levels of DAR3 and DAR5[1]
HIC-UV Relative Abundance of DAR SpeciesDAR0: <5%, DAR2: <10%, DAR4: >85%[5]
Peptide Mapping (LC-MS/MS) Sequence Coverage>95%[19]
Mass Accuracy of Conjugated Peptides< 5 ppm[14]
CE-SDS (Non-reducing) Purity of Main Peak (e.g., 2H2L)>95%[18]

Experimental Protocols & Workflows

Peptide Mapping for Conjugation Site Confirmation

This protocol outlines the steps for identifying the specific amino acid residues where the drug is conjugated using LC-MS/MS.

Protocol Steps:

  • Denaturation, Reduction, and Alkylation:

  • Enzymatic Digestion:

    • Perform a buffer exchange to a digestion-compatible buffer.

    • Add a protease, such as trypsin, at an appropriate enzyme-to-substrate ratio (e.g., 1:50).[12]

    • Incubate at 37°C for several hours or overnight.

  • LC-MS/MS Analysis:

    • Inject the digested peptide mixture onto a reversed-phase LC column.

    • Elute the peptides using a gradient of increasing organic solvent (e.g., acetonitrile) with a mobile phase containing an ion-pairing agent like formic acid.

    • Analyze the eluted peptides using a high-resolution mass spectrometer capable of MS/MS fragmentation.

  • Data Analysis:

    • Use specialized software to search the MS/MS data against the antibody sequence to identify peptides.

    • Manually inspect the MS/MS spectra of potential drug-conjugated peptides to confirm the sequence and the precise site of modification.[14] Look for characteristic fragment ions of the drug-linker molecule.[13]

Peptide_Mapping_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis ADC ADC Sample Denature Denaturation (8M Urea) ADC->Denature Reduce Reduction (DTT) Denature->Reduce Alkylate Alkylation (IAA) Reduce->Alkylate Digest Digestion (Trypsin) Alkylate->Digest LC LC Separation (RPLC) Digest->LC MS MS/MS Analysis (High-Resolution MS) LC->MS Data Data Analysis & Site Identification MS->Data HIC_Workflow ADC_Sample ADC Sample HIC_Column HIC Column Injection ADC_Sample->HIC_Column Gradient Salt Gradient Elution (High to Low Salt) HIC_Column->Gradient UV_Detector UV Detection (280 nm) Gradient->UV_Detector Chromatogram Generate Chromatogram UV_Detector->Chromatogram Peak_Integration Peak Integration & DAR Calculation Chromatogram->Peak_Integration CESDS_Logic cluster_non_reducing Non-Reducing CE-SDS cluster_reducing Reducing CE-SDS ADC_Sample ADC Sample NR_Prep Sample Prep (No Reducing Agent) ADC_Sample->NR_Prep R_Prep Sample Prep (with Reducing Agent, e.g., DTT) ADC_Sample->R_Prep NR_Analysis CE-SDS Analysis NR_Prep->NR_Analysis NR_Result Purity of Intact ADC (e.g., 2H2L) NR_Analysis->NR_Result R_Analysis CE-SDS Analysis R_Prep->R_Analysis R_Result Analysis of Light & Heavy Chains R_Analysis->R_Result

References

Technical Support Center: Optimizing Payload Release Kinetics for Dipeptide Cleavable Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing payload release from protease-cleavable linkers. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments with dipeptide linkers. While the focus is on the widely-used Val-Cit and Val-Ala linkers, the principles discussed are broadly applicable to other protease-sensitive linker chemistries.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of payload release from a Val-Cit or Val-Ala linker?

Valine-Citrulline (Val-Cit) and Valine-Alanine (Val-Ala) linkers are protease-sensitive linkers designed to be cleaved by enzymes, primarily proteases like cathepsins, which are abundant in the lysosomal compartments of tumor cells.[1][2] The general mechanism is as follows:

  • Internalization: The Antibody-Drug Conjugate (ADC) binds to its target antigen on the surface of a cancer cell and is internalized, typically through endocytosis.[3][4]

  • Trafficking: The ADC is trafficked to the lysosome, an acidic organelle containing a high concentration of proteases.[2][3]

  • Enzymatic Cleavage: Within the lysosome, cathepsin B and other lysosomal proteases recognize and cleave the dipeptide sequence of the linker.[2][3][5]

  • Self-Immolation and Payload Release: Cleavage of the dipeptide often initiates a self-immolation process of a spacer unit, such as p-aminobenzyl carbamate (B1207046) (PABC), which spontaneously releases the unmodified, active cytotoxic payload into the cell.[6]

G cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Target Cancer Cell ADC_circulating ADC in Circulation (Stable) ADC_bound ADC Binds to Target Antigen ADC_circulating->ADC_bound Endocytosis Endocytosis ADC_bound->Endocytosis Endosome Endosome (pH 5.5-6.2) Endocytosis->Endosome Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome Cleavage Cathepsin B Cleavage of Linker Lysosome->Cleavage Payload_release Payload Release Cleavage->Payload_release Cytotoxicity Cell Death Payload_release->Cytotoxicity

Figure 1: ADC internalization and payload release pathway.
Q2: My ADC shows excellent stability in human plasma but is rapidly cleaved in mouse plasma. What is the likely cause and how can I address this?

This is a common issue stemming from species-specific differences in plasma enzymes. The instability of Val-Cit and Val-Ala linkers in mouse plasma is primarily due to the enzyme carboxylesterase 1C (Ces1C), which is present in rodent plasma and can prematurely hydrolyze the linker.[6][7][8][9] This leads to off-target toxicity and reduced efficacy in preclinical mouse models.[6][8][9]

Troubleshooting Steps:

  • Confirm Ces1C Sensitivity: Conduct an in vitro plasma stability assay using both human and mouse plasma to confirm the discrepancy.[8]

  • Linker Modification: A highly effective strategy is to introduce a hydrophilic amino acid at the P3 position of the dipeptide linker. For instance, a glutamic acid residue to create a Glu-Val-Cit linker has been shown to significantly increase stability in mouse plasma by repelling the Ces1C enzyme, without compromising cleavage by cathepsin B.[6][9][10]

  • Alternative Linker Chemistries: Consider using linkers known to be stable in mouse plasma, such as triglycyl peptide linkers.[7]

Q3: I am observing off-target toxicity, particularly neutropenia, in my in vivo studies. Could this be related to the linker?

Yes, off-target toxicity, especially neutropenia, can be a consequence of premature payload release in circulation. For Val-Cit linkers, this has been linked to cleavage by human neutrophil elastase (NE), an enzyme secreted by neutrophils.[8][10][11]

Troubleshooting Steps:

  • Assess NE Sensitivity: Perform an in vitro assay by incubating your ADC with purified human neutrophil elastase and monitor for payload release.[8]

  • Linker Modification: Modify the dipeptide sequence to be less susceptible to NE cleavage. For example, replacing valine with glycine (B1666218) at the P2 position to create a glutamic acid-glycine-citrulline (EGCit) linker has been shown to increase resistance to neutrophil elastase.[10]

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action(s)
Low ADC efficacy in mouse models despite good in vitro potency. Premature cleavage of the Val-Cit/Val-Ala linker by mouse carboxylesterase 1C (Ces1C).[6][7][8]1. Confirm linker instability in an in vitro mouse plasma stability assay. 2. If available, test the ADC in Ces1C knockout mice.[6][8] 3. Re-engineer the linker by adding a hydrophilic residue at the P3 position (e.g., Glu-Val-Cit).[6][9]
High off-target toxicity (e.g., neutropenia) in preclinical or clinical studies. Premature payload release due to cleavage by human neutrophil elastase (NE).[8][11]1. Conduct an in vitro assay with purified human neutrophil elastase to confirm sensitivity.[8] 2. Modify the dipeptide sequence to reduce NE sensitivity (e.g., EGCit).[10]
ADC shows poor aqueous solubility and aggregation at high Drug-to-Antibody Ratios (DAR). The hydrophobic nature of the linker-payload combination, particularly with linkers like Val-Cit-PABC.[11]1. Incorporate hydrophilic moieties into the linker, such as polyethylene (B3416737) glycol (PEG) spacers or hydrophilic amino acids (e.g., glutamic acid).[11] 2. Explore alternative "exolinker" designs that can better mask the hydrophobicity of the payload.[11]
Slower than expected payload release in cell-based assays. The specific dipeptide sequence may be a suboptimal substrate for the cathepsins expressed by the cell line.1. Quantify the expression levels of cathepsin B and other relevant proteases in your target cells. 2. Compare the cleavage rates of different dipeptide linkers (e.g., Val-Ala is cleaved at about half the rate of Val-Cit by isolated cathepsin B).[6]

Quantitative Data Summary

The stability of dipeptide linkers can vary significantly depending on the specific sequence and the biological matrix. The following table summarizes stability data for different linker designs.

Linker SequenceMatrixStability MetricResultReference(s)
Val-CitMouse SerumHalf-life11.2 hours[6]
Val-AlaMouse SerumHalf-life23 hours[6]
Val-CitMouse Plasma% Stability after 4.5 days~5%[6]
Glu-Val-CitMouse Plasma% Stability after 4.5 days>95%[6]
Val-CitRat Plasma% Stability after 4.5 days~75%[6]
Glu-Val-CitRat Plasma% Stability after 4.5 days~97%[6]
Sulfatase-cleavable linkerMouse PlasmaStability>7 days[7]
Val-Cit ADCRat Serum% Payload Loss after 7 days~20%[12]
Tandem-cleavage linker (glucuronide-dipeptide)Rat Serum% Payload Loss after 7 daysNo loss detected[12]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

This protocol is used to assess the stability of an ADC and the rate of payload release in plasma from different species.

  • Preparation:

    • Thaw human and/or mouse plasma at 37°C.

    • Prepare a stock solution of your ADC in a suitable buffer (e.g., PBS).

  • Incubation:

    • Add the ADC to the plasma to a final concentration of, for example, 100 µg/mL.

    • Incubate the mixture at 37°C.

  • Time Points:

    • At various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), collect aliquots of the plasma-ADC mixture.

  • Sample Processing:

    • Immediately quench the reaction by adding an equal volume of cold acetonitrile (B52724) to precipitate plasma proteins.[8]

    • Centrifuge the samples to pellet the precipitated proteins.

  • Analysis:

    • Analyze the supernatant by LC-MS/MS to quantify the amount of released payload.[1][8]

    • Alternatively, to measure the amount of intact ADC, capture the ADC from the plasma sample using Protein A or Protein G affinity chromatography, elute, and analyze by LC-MS to determine the drug-to-antibody ratio (DAR).[1]

  • Data Interpretation:

    • Plot the concentration of released payload or the percentage of intact ADC over time to determine the stability and cleavage kinetics.

G Start Start ADC_Plasma Incubate ADC in Plasma at 37°C Start->ADC_Plasma Aliquots Collect Aliquots at Time Points ADC_Plasma->Aliquots Quench Quench with Cold Acetonitrile Aliquots->Quench Centrifuge Centrifuge to Pellet Proteins Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze End End Analyze->End

Figure 2: Workflow for in vitro plasma stability assay.
Protocol 2: Lysosomal Stability/Cleavage Assay

This protocol assesses the rate of linker cleavage in a simulated lysosomal environment.

  • Preparation:

    • Obtain purified lysosomal extracts or S9 fractions from a relevant cell or tissue source (e.g., human liver).[13]

    • Prepare a reaction buffer that mimics the lysosomal environment (e.g., pH 4.5-5.0).

  • Incubation:

    • Add the ADC to the lysosomal extract/buffer mixture.

    • Incubate at 37°C.

  • Time Points:

    • Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes, and 24 hours).[13]

  • Sample Processing:

    • Stop the reaction, for example, by heat inactivation at 95°C for 5 minutes.[13]

    • Remove precipitated proteins by centrifugation.

  • Analysis:

    • Analyze the samples by LC-MS to quantify the released payload and any remaining intact ADC-linker.[13]

  • Data Interpretation:

    • Plot the concentration of the released payload over time to determine the cleavage rate in a lysosomal environment.[13]

Protocol 3: Cell-Based Cytotoxicity Assay

This protocol determines the potency of the ADC on cancer cells.

  • Cell Culture:

    • Plate target cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with serial dilutions of the ADC, a non-targeting control ADC, the free payload, and a vehicle control.

  • Incubation:

    • Incubate the cells for a period that allows for ADC internalization, processing, and induction of cell death (typically 72-96 hours).

  • Viability Assessment:

    • Measure cell viability using a suitable assay (e.g., CellTiter-Glo®, MTS, or AlamarBlue).

  • Data Analysis:

    • Plot cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic regression to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

G cluster_troubleshooting Troubleshooting Logic Problem Unexpected Result (e.g., Low Efficacy) Hypothesis Formulate Hypothesis (e.g., Premature Cleavage) Problem->Hypothesis Experiment Design Experiment (e.g., Plasma Stability Assay) Hypothesis->Experiment Data Analyze Data Experiment->Data Conclusion Draw Conclusion Data->Conclusion Solution Implement Solution (e.g., Modify Linker) Conclusion->Solution

Figure 3: A logical approach to troubleshooting experiments.

References

Validation & Comparative

A Comparative Guide to Mal-amido-PEG8-val-gly-PAB-OH and Val-Cit-PAB Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of antibody-drug conjugates (ADCs), the linker connecting the antibody to the cytotoxic payload is a critical determinant of therapeutic efficacy and safety. This guide provides a detailed comparison of two prominent cleavable linkers: Mal-amido-PEG8-val-gly-PAB-OH and the more conventional Val-Cit-PAB linker. This objective analysis, supported by experimental data, is intended for researchers, scientists, and professionals in drug development to inform the selection of the most appropriate linker for their ADC candidates.

Executive Summary

Both this compound and Val-Cit-PAB are enzyme-cleavable linkers designed for selective payload release within the tumor microenvironment. The key distinction lies in the incorporation of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer in the former. This structural difference imparts significant advantages, including enhanced hydrophilicity, improved pharmacokinetics, and the potential for higher drug-to-antibody ratios (DARs) without inducing aggregation. While the Val-Cit-PAB linker is a well-established and effective linker used in FDA-approved ADCs, the PEGylated counterpart offers a solution to some of the challenges associated with hydrophobic payloads and ADC stability.

Structural and Functional Comparison

The fundamental components of both linkers include a maleimide (B117702) group for conjugation to the antibody, a peptide sequence for enzymatic cleavage, and a p-aminobenzylcarbamate (PAB) self-immolative spacer to release the payload.

Val-Cit-PAB Linker: This linker utilizes a valine-citrulline (Val-Cit) dipeptide as the cleavage site for cathepsin B, a lysosomal protease often overexpressed in tumor cells.[1][2] The Val-Cit sequence provides a balance of stability in systemic circulation and susceptibility to cleavage within the target cell's lysosome.[2][]

This compound Linker: This linker incorporates an 8-unit polyethylene glycol (PEG8) chain between the maleimide and the peptide sequence.[4][5] It employs a valine-glycine (Val-Gly) dipeptide, which is also a substrate for cathepsin B, facilitating payload release inside the lysosome.[5][6] The primary role of the PEG8 spacer is to increase the hydrophilicity of the ADC.[7][8]

The cleavage mechanism for both linkers is initiated by the enzymatic cleavage of the peptide sequence within the lysosome. This is followed by a self-immolative cascade of the PAB spacer, which ultimately liberates the active drug.[2]

Key Performance Parameters: A Comparative Analysis

The inclusion of a PEG spacer in the this compound linker introduces several performance advantages over the traditional Val-Cit-PAB linker.

FeatureThis compoundVal-Cit-PABReferences
Hydrophilicity High, due to the PEG8 spacer.Lower, can be hydrophobic depending on the payload.[7][8][9]
Solubility Enhanced, mitigating aggregation issues.Prone to aggregation with hydrophobic payloads and high DARs.[7][8]
Drug-to-Antibody Ratio (DAR) Enables higher DARs (potentially >4) without significant aggregation.Typically limited to 3-4 to avoid aggregation and rapid clearance.[7][8]
Pharmacokinetics Generally improved with a longer circulation half-life and reduced plasma clearance due to the hydrophilic PEG "shield".Can exhibit rapid clearance, especially with high DARs, due to hydrophobicity.[7][10]
Immunogenicity Potentially reduced as the PEG chain can shield the payload and linker from the immune system.The linker and payload may be more exposed, potentially leading to immune recognition.[7]
"Bystander" Effect Maintained, as the released payload can still permeate neighboring tumor cells.Well-established bystander effect.[11]
Cleavage Site Val-Gly, cleaved by Cathepsin B.Val-Cit, cleaved by Cathepsin B and other cathepsins.[2][6][12]
Stability High in systemic circulation.High in systemic circulation, comparable to non-cleavable linkers.[13][14]

Experimental Data and Methodologies

While direct head-to-head published studies comparing these two specific linkers are limited, the advantages of PEGylation in ADC linkers are well-documented. Studies on various PEGylated dipeptide linkers consistently demonstrate improved physicochemical and pharmacokinetic properties.[9][11]

Key Experiments for Linker Comparison:
  • In Vitro Stability Assay:

    • Protocol: The ADC is incubated in plasma from different species (e.g., human, mouse) at 37°C over a time course. Samples are analyzed at various time points by methods such as hydrophobic interaction chromatography (HIC) or reverse-phase high-performance liquid chromatography (RP-HPLC) to quantify the amount of intact ADC and detect any premature drug release.[15]

  • In Vitro Cytotoxicity Assay:

    • Protocol: Cancer cell lines with varying levels of target antigen expression are treated with a range of ADC concentrations. Cell viability is assessed after a set incubation period (e.g., 72-96 hours) using a colorimetric assay (e.g., MTS or MTT). The IC50 (half-maximal inhibitory concentration) is then calculated to determine the potency of the ADC.

  • Pharmacokinetic (PK) Analysis:

    • Protocol: The ADC is administered intravenously to animal models (e.g., mice or rats).[15] Blood samples are collected at predetermined time points, and the concentration of the total antibody and the intact ADC in the plasma is measured using an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS). Key PK parameters such as half-life (t1/2), clearance (CL), and area under the curve (AUC) are then determined.[8]

  • In Vivo Efficacy Study:

    • Protocol: Tumor-bearing animal models (e.g., xenograft or patient-derived xenograft models) are treated with the ADCs, a control antibody, and a vehicle control. Tumor volume and body weight are monitored over time to assess anti-tumor activity and toxicity.

Visualizing the Structures and Mechanisms

To further illustrate the differences between these linkers, the following diagrams depict their structures and the general workflow of ADC action.

G cluster_linker1 This compound Structure Maleimide1 Maleimide PEG8 PEG8 Spacer Maleimide1->PEG8 ValGly Val-Gly PEG8->ValGly PAB1 PAB Spacer ValGly->PAB1 OH1 OH PAB1->OH1 G cluster_linker2 Val-Cit-PAB Linker Structure Maleimide2 Maleimide ValCit Val-Cit Maleimide2->ValCit PAB2 PAB Spacer ValCit->PAB2 OH2 OH PAB2->OH2 G ADC ADC in Circulation TumorCell Target Tumor Cell ADC->TumorCell Binding to Antigen Internalization Internalization (Endocytosis) TumorCell->Internalization Lysosome Lysosome Internalization->Lysosome Cleavage Cathepsin B Cleavage Lysosome->Cleavage Release Payload Release Cleavage->Release Apoptosis Cell Death (Apoptosis) Release->Apoptosis

References

In Vivo Pharmacokinetic Profile of an Antibody-Drug Conjugate with a PEG8 Linker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker component of an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, directly influencing its stability, efficacy, and pharmacokinetic (PK) profile. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) linkers have garnered significant interest for their ability to enhance the hydrophilicity and in vivo performance of ADCs. This guide provides a comparative analysis of an ADC featuring a PEG8 linker against ADCs with other commonly used linker types, supported by experimental data.

Comparative In Vivo Pharmacokinetic Data

The following table summarizes key in vivo pharmacokinetic parameters of ADCs with different linkers from preclinical studies in rodents. It is important to note that these values are compiled from different studies and direct cross-comparison should be approached with caution due to variations in experimental conditions, including the specific antibody, payload, and animal model used.

Linker TypeADC ExampleAnimal ModelDose (mg/kg)Cmax (µg/mL)AUC (µg*h/mL)t1/2 (h)Clearance (mL/day/kg)Vd (mL/kg)Reference
PEG8 (Cleavable) Trastuzumab-PEG8-PayloadRat3N/AN/AN/A~5N/A[1]
Valine-Citrulline (Cleavable) Trastuzumab-vc-MMAEMouse10~200~15,000~70N/AN/A[2][3]
Non-cleavable (MCC) Trastuzumab-MCC-DM1 (Kadcyla®)Rat31396.50 ± 267.92 (ng/mL)N/A109.44 ± 26.6422.55N/A[4][5]

Note: N/A indicates that the data was not available in the cited source. The Cmax for Trastuzumab-MCC-DM1 is for the antibody-conjugated drug (acDrug).[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ADC pharmacokinetics. Below is a representative protocol for an in vivo pharmacokinetic study in mice.

In Vivo Pharmacokinetic Study in Mice

1. Animal Model:

  • Female BALB/c mice, 6-8 weeks of age, are used. Animals are allowed to acclimatize for at least one week before the experiment.

2. ADC Administration:

  • The ADC is formulated in a sterile, biocompatible buffer (e.g., phosphate-buffered saline, PBS).

  • A single intravenous (IV) dose of the ADC (e.g., 5 or 10 mg/kg) is administered to a cohort of mice via the tail vein.[2]

3. Blood Sampling:

  • Blood samples (approximately 50-100 µL) are collected at predetermined time points post-injection (e.g., 5 min, 1, 6, 24, 48, 72, 168, and 336 hours).[2]

  • Blood is collected via retro-orbital bleeding or from a tail vein into tubes containing an anticoagulant (e.g., heparin or EDTA).

  • Plasma is separated by centrifugation and stored at -80°C until analysis.

4. Bioanalytical Quantification:

  • The concentration of the total antibody, conjugated antibody (ADC), and/or released payload in plasma samples is quantified using validated analytical methods.

  • Enzyme-Linked Immunosorbent Assay (ELISA): This method is commonly used to quantify the total antibody and the conjugated antibody.[6]

    • For total antibody quantification, microtiter plates are coated with the target antigen. Plasma samples are added, and the captured antibody is detected with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • For ADC quantification, a capture antibody specific to the payload can be used, with detection via an anti-human antibody.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is employed for the sensitive and specific quantification of the small molecule payload after its release from the antibody.[3]

5. Pharmacokinetic Analysis:

  • The plasma concentration-time data are analyzed using non-compartmental analysis with software such as WinNonlin.

  • Key pharmacokinetic parameters, including maximum concentration (Cmax), area under the concentration-time curve (AUC), half-life (t1/2), clearance (CL), and volume of distribution (Vd), are calculated.

Visualizing the Mechanism of Action

The following diagrams illustrate the general experimental workflow for an in vivo pharmacokinetic study and the mechanism of action of a HER2-targeted ADC, from receptor binding to the induction of apoptosis by the released payload.

experimental_workflow cluster_preclinical Preclinical In Vivo Study cluster_bioanalysis Bioanalytical Quantification cluster_data_analysis Data Analysis animal_model Animal Model Selection (e.g., Mice, Rats) adc_admin ADC Administration (Intravenous Injection) animal_model->adc_admin blood_sampling Serial Blood Sampling adc_admin->blood_sampling sample_processing Plasma Separation blood_sampling->sample_processing elisa ELISA (Total Ab & ADC) sample_processing->elisa lcms LC-MS/MS (Free Payload) sample_processing->lcms pk_modeling Pharmacokinetic Modeling elisa->pk_modeling lcms->pk_modeling parameter_calc Calculation of PK Parameters (Cmax, AUC, t1/2, CL, Vd) pk_modeling->parameter_calc

Experimental workflow for an in vivo ADC pharmacokinetic study.

adc_mechanism_of_action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Tumor Cell) adc ADC (e.g., Trastuzumab-PEG8-MMAE) her2 HER2 Receptor adc->her2 Binding endocytosis Receptor-Mediated Endocytosis her2->endocytosis Internalization her2_inhibition Inhibition of Downstream Signaling (PI3K/AKT Pathway) her2->her2_inhibition endosome Endosome endocytosis->endosome lysosome Lysosome endosome->lysosome payload_release Payload Release (MMAE) lysosome->payload_release Linker Cleavage apoptosis Apoptosis payload_release->apoptosis Microtubule Disruption

Mechanism of action of a HER2-targeted ADC.

References

A Head-to-Head Comparison of Cleavable and Non-Cleavable ADC Linkers in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of an effective and safe Antibody-Drug Conjugate (ADC). This guide provides an objective comparison of cleavable and non-cleavable linkers, summarizing their performance characteristics with supporting data and detailed experimental methodologies.

The linker component of an ADC is pivotal, governing the stability of the conjugate in circulation and the efficiency of payload release at the tumor site.[1][] The selection between a cleavable and a non-cleavable linker strategy has profound implications for an ADC's therapeutic index, influencing its efficacy, safety profile, and mechanism of action.[3][4]

At a Glance: Key Differences Between Cleavable and Non-Cleavable Linkers

FeatureCleavable LinkersNon-Cleavable Linkers
Release Mechanism Triggered by specific conditions in the tumor microenvironment or intracellularly (e.g., enzymes, low pH, high glutathione (B108866) levels).[1][5]Relies on the complete proteolytic degradation of the antibody within the lysosome of the target cell.[1][5]
Payload Form Typically releases the unmodified, native cytotoxic drug.[6]Releases the payload with an attached amino acid residue from the antibody.[6]
Bystander Effect Capable of inducing a bystander effect, where the released payload can diffuse and kill neighboring antigen-negative tumor cells.[5][7]Generally exhibits a reduced or absent bystander effect.[4][8]
Plasma Stability Generally considered to have lower stability in plasma, with a potential for premature payload release.[3]Characterized by higher stability in circulation, leading to a longer half-life.[1][4]
Systemic Toxicity Premature payload release can contribute to off-target toxicity.[4]Higher plasma stability minimizes off-target toxicity, potentially leading to a wider therapeutic window.[3][9]
Dependence on Target Biology Less dependent on the specific internalization and degradation pathways of the target cell.[10]Highly dependent on the efficient internalization and lysosomal trafficking of the ADC.[9]

Mechanism of Action: A Visual Comparison

The fundamental difference in the mechanism of action between cleavable and non-cleavable linkers is visualized below.

Figure 1. ADC Processing Pathways cluster_cleavable Cleavable Linker Pathway cluster_non_cleavable Non-Cleavable Linker Pathway ADC_C ADC with Cleavable Linker Endocytosis_C Endocytosis ADC_C->Endocytosis_C Endosome_C Endosome Endocytosis_C->Endosome_C Lysosome_C Lysosome Endosome_C->Lysosome_C Cleavage_C Linker Cleavage (e.g., Cathepsin B, low pH) Lysosome_C->Cleavage_C Payload_Release_C Payload Release Cleavage_C->Payload_Release_C Bystander_Effect Bystander Killing of Neighboring Cells Payload_Release_C->Bystander_Effect Cell_Death_C Target Cell Death Payload_Release_C->Cell_Death_C ADC_NC ADC with Non-Cleavable Linker Endocytosis_NC Endocytosis ADC_NC->Endocytosis_NC Endosome_NC Endosome Endocytosis_NC->Endosome_NC Lysosome_NC Lysosome Endosome_NC->Lysosome_NC Degradation_NC Antibody Degradation Lysosome_NC->Degradation_NC Payload_Release_NC Payload-Linker-Amino Acid Release Degradation_NC->Payload_Release_NC Cell_Death_NC Target Cell Death Payload_Release_NC->Cell_Death_NC

Caption: Comparative intracellular processing of ADCs with cleavable versus non-cleavable linkers.

Performance Data: A Head-to-Head Look

While direct head-to-head clinical trial data is limited, preclinical studies provide valuable insights into the performance differences. A meta-analysis of commercially available ADCs suggested that those with cleavable linkers were associated with a higher incidence of grade ≥3 adverse events, including neutropenia and anemia, compared to ADCs with non-cleavable linkers.[11] This is potentially due to the systemic release of the payload.[11]

Conversely, the bystander effect mediated by cleavable linkers can be advantageous in treating heterogeneous tumors where not all cells express the target antigen.[7] For instance, studies comparing cleavable (valine-citrulline) and non-cleavable (SMCC) linkers demonstrated a significantly greater bystander killing effect with the cleavable linker.[12]

ParameterCleavable Linker ADC (e.g., Brentuximab Vedotin)Non-Cleavable Linker ADC (e.g., Trastuzumab Emtansine)Reference
Primary Release Mechanism Enzymatic (Cathepsin B) cleavage of valine-citrulline linkerLysosomal degradation of the antibody[5]
Key Advantage Potent bystander effectHigh plasma stability, improved therapeutic index[7][9]
Potential Limitation Higher risk of off-target toxicity due to premature payload releaseEfficacy is dependent on high antigen expression and efficient internalization[4][10]
Observed Grade ≥3 Adverse Events (Meta-analysis) 47%34%[11]
Grade ≥3 Neutropenia (Meta-analysis) Significantly higher incidenceLower incidence[11]

Experimental Protocols

To evaluate the performance of ADCs with different linker technologies, a series of in vitro and in vivo assays are employed.

In Vitro Cytotoxicity Assay

Objective: To determine the potency of the ADC against target antigen-expressing cancer cells.

Methodology:

  • Seed target cells (e.g., HER2-positive SK-BR-3 cells for an anti-HER2 ADC) in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC and a relevant isotype control ADC.

  • Treat the cells with the ADCs for a specified duration (e.g., 72-96 hours).

  • Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.

  • Calculate the IC50 (the concentration of ADC that inhibits cell growth by 50%) by fitting the dose-response data to a four-parameter logistic curve.

Bystander Effect Assay

Objective: To assess the ability of an ADC to kill neighboring antigen-negative cells.

Methodology:

  • Co-culture antigen-positive (e.g., HER2-positive) and antigen-negative (e.g., HER2-negative) cancer cells. The antigen-negative cells should be labeled with a fluorescent marker (e.g., GFP) for identification.

  • Treat the co-culture with the ADC at various concentrations.

  • After a defined incubation period, analyze the viability of both the antigen-positive and the fluorescently labeled antigen-negative cell populations using flow cytometry or high-content imaging.

  • Quantify the reduction in the viability of the antigen-negative cells to determine the extent of the bystander effect.[12]

Figure 2. Bystander Effect Experimental Workflow Start Co-culture Antigen-Positive and Labeled Antigen-Negative Cells Treatment Treat with ADC Start->Treatment Incubation Incubate for 72-96h Treatment->Incubation Analysis Analyze Viability of Both Cell Populations (Flow Cytometry) Incubation->Analysis Quantification Quantify Bystander Killing Analysis->Quantification

Caption: A simplified workflow for assessing the in vitro bystander effect of an ADC.

Plasma Stability Assay

Objective: To evaluate the stability of the ADC and the extent of premature payload release in plasma.

Methodology:

  • Incubate the ADC in plasma (human, mouse, or rat) at 37°C over a time course (e.g., 0, 24, 48, 72, 168 hours).

  • At each time point, analyze the ADC integrity and the concentration of released payload using methods such as:

    • ELISA: To quantify the amount of intact ADC.

    • LC-MS/MS: To detect and quantify the free payload.

  • Determine the half-life of the ADC in plasma.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of the ADC in a living organism.

Methodology:

  • Implant human tumor cells (e.g., NCI-N87 gastric cancer cells) subcutaneously into immunodeficient mice.

  • Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, isotype control ADC, cleavable ADC, non-cleavable ADC).

  • Administer the ADCs intravenously at specified doses and schedules.

  • Monitor tumor volume and body weight regularly.

  • At the end of the study, tumors and major organs may be harvested for further analysis (e.g., histology, payload concentration).

Conclusion: Selecting the Optimal Linker

The decision between a cleavable and a non-cleavable linker is not straightforward and depends on multiple factors, including the target antigen, the tumor type, and the properties of the payload.[1]

  • Cleavable linkers may be advantageous for treating heterogeneous tumors due to their ability to induce a bystander effect.[4][7] However, this can come at the cost of increased systemic toxicity.[11]

  • Non-cleavable linkers offer enhanced stability and a potentially better safety profile, making them suitable for highly expressed and efficiently internalized targets.[4][9]

Ultimately, a thorough preclinical evaluation, including the assays described above, is crucial for selecting the most appropriate linker technology to maximize therapeutic efficacy while minimizing toxicity for a given ADC candidate. The continuous development of novel linker technologies aims to strike an optimal balance between stability in circulation and efficient payload release within the tumor.[13]

References

Validating Cathepsin B-Mediated Cleavage of Val-Gly Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals engaged in the design of antibody-drug conjugates (ADCs), the linker connecting the antibody to the cytotoxic payload is a critical determinant of efficacy and safety. Protease-cleavable linkers, designed to be stable in systemic circulation and selectively processed within the lysosomal compartment of target cells, are a cornerstone of modern ADC technology. Among these, dipeptide linkers recognized by the lysosomal cysteine protease Cathepsin B are of significant interest. This guide provides a comparative overview of the Val-Gly linker, methodologies for validating its cleavage by Cathepsin B, and a comparison with other commonly employed dipeptide linkers.

Comparative Analysis of Cathepsin B-Cleavable Dipeptide Linkers

The efficiency of linker cleavage by Cathepsin B can significantly impact the rate of payload release and, consequently, the therapeutic window of an ADC. While the Val-Cit linker is the most extensively studied and utilized in approved ADCs, other dipeptide sequences, including Val-Ala and Val-Gly, are also explored to modulate properties such as hydrophobicity and cleavage kinetics.[] The following table summarizes the relative cleavage rates of various dipeptide linkers by Cathepsin B, with Val-Cit serving as the benchmark.[2] It is important to note that direct, quantitative head-to-head cleavage data for Val-Gly is not extensively published; therefore, its relative cleavage rate is presented here as a parameter to be experimentally determined.

Dipeptide LinkerRelative Cleavage Rate (vs. Val-Cit)Key Characteristics
Val-Cit BaselineThe industry standard for efficient and reliable cleavage by Cathepsin B and other lysosomal proteases.[2][]
Val-Ala ~50% of Val-CitOffers reduced hydrophobicity compared to Val-Cit, which can help mitigate potential aggregation issues with high drug-to-antibody ratio (DAR) ADCs.[2][]
Phe-Lys ~30-fold faster than Val-Cit (with isolated Cathepsin B)Demonstrates very rapid cleavage with the purified enzyme, though this difference is less pronounced in complex lysosomal extracts, suggesting the involvement of multiple proteases.[2][5]
Val-Gly To Be Determined (TBD)Potentially offers a distinct cleavage profile and physicochemical properties that warrant experimental investigation.

Experimental Protocols for Validation of Cathepsin B-Mediated Cleavage

Accurate and reproducible methods are essential for validating the cleavage of a Val-Gly linker by Cathepsin B. Below are detailed protocols for both an in vitro enzymatic assay and a subsequent analysis using liquid chromatography-mass spectrometry (LC-MS) to quantify payload release.

Protocol 1: In Vitro Cathepsin B Cleavage Assay (Fluorometric or HPLC-Based)

This protocol describes a generalized procedure to assess the cleavage of a peptide linker by recombinant human Cathepsin B. The readout can be the detection of a released fluorophore or the quantification of the cleaved payload by HPLC.

Materials:

  • ADC or model substrate containing the Val-Gly linker

  • Recombinant Human Cathepsin B

  • Assay Buffer (e.g., 25 mM MES, pH 5.0, containing 5 mM DTT)[]

  • Activation Buffer (Assay Buffer with DTT added fresh)[]

  • Quenching Solution (e.g., 2% formic acid)[6]

  • 96-well black microplate (for fluorometric assay)

  • Fluorescence microplate reader or HPLC system

Procedure:

  • Reagent Preparation:

    • Prepare the Assay Buffer and adjust the pH to 5.0.

    • On the day of the experiment, prepare the Activation Buffer by adding DTT to the Assay Buffer.

    • Reconstitute the recombinant Cathepsin B in the Activation Buffer to a stock concentration (e.g., 10 µg/mL) and incubate at room temperature for 15 minutes to activate the enzyme.[]

    • Dilute the ADC or model substrate to the desired concentration in the Assay Buffer.

  • Reaction Setup:

    • In a 96-well plate or microcentrifuge tubes, add the diluted, activated Cathepsin B solution.

    • To initiate the reaction, add the ADC or model substrate solution to the wells containing the enzyme. A typical final concentration might be 1 µM for the ADC and 20 nM for Cathepsin B.[2]

    • Include control wells:

      • Substrate blank (substrate in Assay Buffer without enzyme).

      • Enzyme blank (enzyme in Assay Buffer without substrate).

  • Incubation:

    • Incubate the reaction mixture at 37°C.

    • For an endpoint assay, incubate for a predetermined time (e.g., 0, 1, 4, 8, 24 hours).[2]

    • For a kinetic assay, immediately place the plate in the reader and take measurements at regular intervals.

  • Reaction Quenching and Analysis:

    • At each time point, stop the reaction by adding an equal volume of Quenching Solution.[6]

    • Fluorometric Analysis: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the released fluorophore.

    • HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC to separate and quantify the released payload from the intact ADC.

Protocol 2: LC-MS Analysis of Payload Release

This protocol provides a general workflow for the sensitive and specific quantification of the cleaved payload using LC-MS.

Materials:

  • Quenched samples from the in vitro cleavage assay

  • LC-MS/MS system (e.g., SCIEX X500B or equivalent)[7]

  • C18 reverse-phase HPLC column (e.g., Kinetex C18, 1.7 µm, 50x2.1 mm)[7]

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile (B52724)

  • Standard of the pure payload for calibration curve

Procedure:

  • Sample Preparation:

    • Centrifuge the quenched samples to pellet any precipitated protein.

    • Transfer the supernatant to HPLC vials for analysis.

    • Prepare a standard curve of the pure payload in the same buffer matrix.

  • LC-MS Method:

    • Equilibrate the C18 column with the initial mobile phase conditions.

    • Inject the sample onto the column.

    • Apply a gradient of Mobile Phase B to elute the analytes. A typical gradient might run from 5% to 95% acetonitrile over several minutes.

    • The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode for quantitative analysis, using specific precursor-product ion transitions for the payload.

  • Data Analysis:

    • Integrate the peak area of the payload in each sample.

    • Construct a calibration curve using the standards of the pure payload.

    • Quantify the concentration of the released payload in the experimental samples by interpolating their peak areas from the calibration curve.

    • Plot the concentration of the released payload over time to determine the cleavage rate.[6]

Visualizing the Process: Workflows and Comparisons

To further clarify the experimental and conceptual frameworks, the following diagrams have been generated using the Graphviz DOT language.

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Cleavage Reaction cluster_analysis Analysis ADC ADC (Val-Gly linker) Incubation Incubate at 37°C (Time course: 0-24h) ADC->Incubation Enzyme Recombinant Cathepsin B Enzyme->Incubation Buffer Activation Buffer (pH 5.0, DTT) Buffer->Incubation Quench Quench Reaction (Formic Acid) Incubation->Quench Aliquots at time points LCMS LC-MS/MS Analysis Quench->LCMS Quant Quantify Released Payload LCMS->Quant

Cathepsin B Cleavage Assay Workflow

linker_comparison cluster_stable Stable Linkers (Lysosomal Environment) cluster_cleavable Cathepsin B-Cleavable Linkers NonCleavable Non-Cleavable Linker (e.g., SMCC) Degradation Antibody Degradation NonCleavable->Degradation Requires full ValCit Val-Cit Payload Payload Release ValCit->Payload Cleavage ValAla Val-Ala ValAla->Payload Cleavage ValGly Val-Gly ValGly->Payload Cleavage PheLys Phe-Lys PheLys->Payload Cleavage ADC Antibody-Drug Conjugate (Internalized in Lysosome) ADC->NonCleavable Processing ADC->ValCit Processing ADC->ValAla Processing ADC->ValGly Processing ADC->PheLys Processing Degradation->Payload

Comparison of Linker Cleavage Mechanisms

References

The Pivotal Role of PEG Spacer Length in a Nutshell: A Comparative Guide for Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the linker technology in Antibody-Drug Conjugates (ADCs) is a critical determinant of therapeutic success. Among the various strategies, the use of polyethylene (B3416737) glycol (PEG) spacers has become a cornerstone for optimizing ADC performance. This guide provides a comparative analysis of different PEG spacer lengths, supported by experimental data, to illuminate the trade-offs and aid in the rational design of next-generation ADCs.

The length of the PEG spacer connecting the antibody to the cytotoxic payload profoundly influences the physicochemical and pharmacological properties of an ADC. Key advantages conferred by PEGylation include enhanced hydrophilicity, which mitigates the aggregation often caused by hydrophobic payloads, and improved pharmacokinetics (PK), leading to a longer plasma half-life.[1][2] However, the optimal PEG length is not a one-size-fits-all solution and requires careful consideration of the antibody, payload, and target indication.

Comparative Performance Data of ADCs with Varying PEG Spacer Lengths

The following tables summarize quantitative data from preclinical studies, illustrating the impact of PEG spacer length on critical ADC parameters such as in vitro cytotoxicity, pharmacokinetics, and in vivo efficacy. It is important to note that these data are compiled from various studies and the results can be influenced by the specific antibody, payload, and experimental models used.[1]

PEG Spacer LengthIn Vitro Cytotoxicity (IC50, ng/mL)Key Observations
No PEG Potentially higher (more potent)May suffer from aggregation and poor pharmacokinetics with hydrophobic payloads.[2]
PEG4 Lower than longer PEG chainsBalances hydrophilicity and steric hindrance.
PEG8 Generally lower than PEG12/24A threshold for optimal slower clearance may be reached around this length.[1][3]
PEG12 Generally higher (less potent)Increased hydrophilicity and longer half-life.[1]
PEG18 Higher than shorter PEG chainsOften provides a good balance of properties.[1][4]
PEG24 Highest (least potent in vitro)Maximizes hydrophilicity and circulation time.[1][5]

Table 1: Comparative In Vitro Cytotoxicity of ADCs with Different PEG Spacer Lengths. A general trend observed is that increasing PEG length can sometimes lead to a decrease in in vitro potency, potentially due to steric hindrance affecting antigen binding or payload release.

PEG Spacer LengthPlasma Half-life (t1/2)Clearance RateKey Observations
No PEG ShorterHigherProne to rapid clearance, especially with hydrophobic payloads.[3]
PEG4 Longer than no PEGLower than no PEGImproved PK profile compared to non-PEGylated ADCs.[3]
PEG8 Significantly longerSignificantly lowerStudies suggest a significant reduction in clearance is achieved at PEG8 and longer.[1][3]
PEG12 LongLowContinues the trend of improved PK.[1]
PEG18 LongLowOffers extended circulation time.[1]
PEG24 LongestLowestProvides the most significant impact on extending half-life.[1][5]

Table 2: Impact of PEG Spacer Length on ADC Pharmacokinetics. Longer PEG chains increase the hydrodynamic radius of the ADC, leading to reduced renal clearance and a longer plasma half-life.[1][6]

PEG Spacer LengthIn Vivo Efficacy (Tumor Growth Inhibition)Key Observations
No PEG VariableCan be limited by poor PK and tolerability.[3]
PEG4 ImprovedEnhanced tumor accumulation due to better PK.
PEG8 Often enhancedThe improved PK often translates to better in vivo efficacy.[1]
PEG12 Generally highProlonged exposure can lead to greater tumor growth inhibition.[1]
PEG18 Potentially optimalBalances improved PK with sufficient payload delivery.[1]
PEG24 Can be very highThe extended half-life can maximize tumor exposure and efficacy.[1][5]

Table 3: Influence of PEG Spacer Length on In Vivo Efficacy. The enhanced pharmacokinetic properties conferred by longer PEG linkers often translate to improved in vivo efficacy due to greater accumulation of the ADC in the tumor tissue.[2]

Visualizing Experimental Workflows and Signaling Pathways

To provide a clearer understanding of the methodologies and mechanisms discussed, the following diagrams illustrate a typical experimental workflow for evaluating ADCs and the signaling pathways of common ADC payloads.

ADC_Evaluation_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation in_vitro_cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT) pk_study Pharmacokinetic Study in Rodents in_vitro_cytotoxicity->pk_study bystander_assay Bystander Effect Assay bystander_assay->pk_study efficacy_study In Vivo Efficacy Study (Tumor Xenograft Model) pk_study->efficacy_study tolerability_study Tolerability Study efficacy_study->tolerability_study data_analysis Data Analysis and Comparison tolerability_study->data_analysis adc_synthesis ADC Synthesis with Different PEG Spacers characterization ADC Characterization (DAR, Purity) adc_synthesis->characterization characterization->in_vitro_cytotoxicity characterization->bystander_assay lead_optimization Lead Candidate Optimization data_analysis->lead_optimization

Caption: General workflow for the synthesis, characterization, and evaluation of ADCs with varying PEG spacer lengths.

MMAE_Signaling_Pathway ADC ADC Targeting Tumor Antigen Internalization Internalization via Endocytosis ADC->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Cleavage Linker Cleavage Lysosome->Cleavage MMAE_release MMAE Release Cleavage->MMAE_release Tubulin Tubulin Polymerization Inhibition MMAE_release->Tubulin Microtubule_disruption Microtubule Disruption Tubulin->Microtubule_disruption G2M_arrest G2/M Cell Cycle Arrest Microtubule_disruption->G2M_arrest Apoptosis Apoptosis G2M_arrest->Apoptosis

Caption: Simplified signaling pathway for an MMAE-based ADC, leading to apoptosis through microtubule disruption.

Doxorubicin_Signaling_Pathway ADC ADC Targeting Tumor Antigen Internalization Internalization via Endocytosis ADC->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Cleavage Linker Cleavage Lysosome->Cleavage Dox_release Doxorubicin Release Cleavage->Dox_release DNA_intercalation DNA Intercalation Dox_release->DNA_intercalation Topo_II Topoisomerase II Inhibition Dox_release->Topo_II DNA_damage DNA Damage & Double-Strand Breaks DNA_intercalation->DNA_damage Topo_II->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis

Caption: Simplified signaling pathway for a Doxorubicin-based ADC, inducing apoptosis via DNA damage.

Detailed Experimental Protocols

For the successful design and evaluation of ADCs with discrete PEG linkers, detailed and reproducible methodologies are crucial. Below are representative protocols for key experiments.

In Vitro Cytotoxicity Assay (MTT-based)

This assay determines the concentration of ADC required to inhibit the growth of a cancer cell line by 50% (IC50).

  • Cell Culture: Culture target cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[1]

  • ADC Treatment: Prepare serial dilutions of the ADCs with different PEG linker lengths in cell culture media. Add the diluted ADCs to the cells and incubate for a specified period (e.g., 72-96 hours).[1]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.[7]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot against the logarithm of the ADC concentration. Fit the data to a dose-response curve to determine the IC50 value.[7]

Pharmacokinetic Study in Rodents

This study evaluates how the ADC is absorbed, distributed, metabolized, and excreted over time.

  • Animal Model: Use healthy rodents (e.g., Sprague-Dawley rats or BALB/c mice).[3]

  • ADC Administration: Administer a single intravenous (IV) dose of the ADCs with different PEG linker lengths to the animals.[1][3]

  • Blood Sampling: Collect blood samples from the animals at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24, 48, 72, 96, and 168 hours) post-injection.[1]

  • Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.[1]

  • Quantification of ADC: Measure the concentration of the total antibody or the ADC in the plasma samples using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA).[1]

  • Data Analysis: Use pharmacokinetic software to analyze the plasma concentration-time data and determine key parameters such as half-life (t1/2), clearance (CL), and area under the curve (AUC).

In Vivo Efficacy Study in Tumor-Bearing Mice

This study assesses the anti-tumor activity of the ADCs in a living organism.

  • Tumor Model: Implant human cancer cells subcutaneously into immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).[1]

  • Randomization and Treatment: Randomize the mice into different treatment groups (vehicle control and ADCs with different PEG linker lengths). Administer the treatments according to the planned dosing schedule (e.g., once or twice a week via IV injection).[1]

  • Efficacy Evaluation: Monitor tumor volume and body weight of the mice throughout the study.[1]

  • Endpoint: The study can be terminated when tumors in the control group reach a specific size, or at a predetermined time point. Tumor growth inhibition is calculated to compare the efficacy of the different ADCs.[1]

Conclusion

The length of the PEG spacer is a critical design parameter in the development of ADCs, with a direct impact on their therapeutic index. While longer PEG chains generally improve pharmacokinetics and can lead to enhanced in vivo efficacy, this may come at the cost of reduced in vitro potency. The optimal PEG spacer length is therefore a delicate balance that must be empirically determined for each specific ADC, taking into account the properties of the antibody, the hydrophobicity of the payload, and the characteristics of the target antigen. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of ADCs with optimized PEG spacer lengths, ultimately contributing to the development of more effective and safer cancer therapeutics.

References

A Researcher's Guide to the NMR Characterization of Mal-amido-PEG8-val-gly-PAB-OH: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development, particularly in the design of Antibody-Drug Conjugates (ADCs), the precise characterization of linker molecules is paramount. This guide provides a comparative analysis of the synthesis and Nuclear Magnetic Resonance (NMR) characterization of a key cleavable linker, Mal-amido-PEG8-val-gly-PAB-OH. This linker is designed with a maleimide (B117702) group for conjugation to antibodies, a hydrophilic PEG8 spacer to enhance solubility, a cathepsin B-cleavable valine-glycine dipeptide, and a self-immolative p-aminobenzyl alcohol (PAB) spacer for efficient drug release.

This guide will delve into the expected NMR spectral data for this compound, comparing it with a closely related and widely used alternative, Mal-amido-PEG-val-cit-PAB-OH, and a non-cleavable linker to provide a broader context for linker selection and characterization.

Comparative NMR Data Analysis

The structural integrity and purity of synthetic linkers are primarily established using ¹H and ¹³C NMR spectroscopy. The following tables summarize the expected chemical shifts for this compound and its common alternative, Mal-amido-PEG-val-cit-PAB-OH. These values are compiled from spectral data of the constituent fragments and closely related analogs.

Table 1: Expected ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Functional GroupThis compoundMal-amido-PEG-val-cit-PAB-OHKey Differences & Rationale
Maleimide ~6.7 (s, 2H)~6.7 (s, 2H)Identical maleimide protons.
PEG Spacer 3.5-3.7 (m)3.5-3.7 (m)Overlapping methylene (B1212753) protons of the PEG chain.
Valine α-CH ~4.2 (m, 1H)~4.3 (m, 1H)Similar chemical environment.
Valine β-CH ~2.1 (m, 1H)~2.2 (m, 1H)Minor shift due to adjacent residue.
Valine γ-CH₃ ~0.9 (d, 6H)~0.9 (d, 6H)Characteristic doublet for isopropyl group.
Glycine (B1666218) α-CH₂ ~3.9 (d, 2H)-Present in Val-Gly linker.
Citrulline α-CH -~4.4 (m, 1H)Present in Val-Cit linker.
Citrulline β,γ-CH₂ -1.5-1.9 (m)Characteristic methylene protons of citrulline side chain.
PAB Aromatic ~7.3 (d, 2H), ~7.2 (d, 2H)~7.3 (d, 2H), ~7.2 (d, 2H)Similar aromatic protons on the PAB moiety.
PAB CH₂OH ~4.6 (s, 2H)~4.6 (s, 2H)Benzylic protons of the self-immolative spacer.

Table 2: Expected ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Functional GroupThis compoundMal-amido-PEG-val-cit-PAB-OHKey Differences & Rationale
Maleimide C=O ~170~170Identical carbonyl carbons.
Maleimide C=C ~134~134Identical olefinic carbons.
PEG Spacer ~70~70Characteristic repeating unit of PEG.
Valine C=O ~172~172Similar amide carbonyl environment.
Valine Cα ~59~58Minor shift due to adjacent residue.
Glycine C=O ~171-Present in Val-Gly linker.
Glycine Cα ~42-Present in Val-Gly linker.
Citrulline C=O -~173Present in Val-Cit linker.
Citrulline Cα -~54Present in Val-Cit linker.
PAB Aromatic 125-140125-140Similar aromatic carbon signals.
PAB CH₂OH ~64~64Benzylic carbon of the PAB moiety.

Experimental Protocols

The synthesis of this compound involves a multi-step process, beginning with the synthesis of the peptide-PAB conjugate, followed by PEGylation and introduction of the maleimide group.

Synthesis of Fmoc-val-gly-PAB-OH
  • Coupling of Glycine to PAB-OH: To a solution of p-aminobenzyl alcohol in a suitable solvent (e.g., DMF), an N-terminally protected glycine (e.g., Fmoc-glycine) is added, along with a coupling agent such as HATU and a base like DIPEA. The reaction is stirred at room temperature until completion, monitored by TLC or LC-MS.

  • Fmoc Deprotection: The Fmoc protecting group is removed from the glycine-PAB conjugate using a solution of piperidine (B6355638) in DMF.

  • Coupling of Valine: The deprotected glycine-PAB is then coupled with Fmoc-valine using similar coupling conditions as in step 1. The product, Fmoc-val-gly-PAB-OH, is purified by column chromatography.

Synthesis of this compound
  • Fmoc Deprotection: The Fmoc group is removed from Fmoc-val-gly-PAB-OH using piperidine in DMF.

  • PEGylation: The deprotected dipeptide-PAB is reacted with a heterobifunctional PEG linker possessing an NHS ester at one end and a protected maleimide or a group that can be converted to a maleimide at the other (e.g., NHS-PEG8-maleimide). The reaction is carried out in a suitable buffer at room temperature.

  • Purification: The final product, this compound, is purified by preparative HPLC to ensure high purity.

NMR Sample Preparation and Analysis
  • Sample Preparation: Approximately 5-10 mg of the purified linker is dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 400 MHz or higher field spectrometer. Key parameters to be observed are chemical shifts (δ), integration values, and coupling constants (J).

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument, often requiring a longer acquisition time due to the low natural abundance of ¹³C.

Visualizing the Synthesis and Comparison

To better illustrate the synthetic pathway and the structural comparison, the following diagrams are provided.

Synthesis_Workflow A Fmoc-glycine + PAB-OH B Fmoc-gly-PAB-OH A->B Coupling (HATU, DIPEA) C H₂N-gly-PAB-OH B->C Deprotection (Piperidine) E Fmoc-val-gly-PAB-OH C->E Coupling (HATU, DIPEA) D Fmoc-valine D->E F H₂N-val-gly-PAB-OH E->F Deprotection (Piperidine) H This compound F->H PEGylation G NHS-PEG8-Maleimide G->H

Caption: Synthetic pathway for this compound.

Cleavable_vs_NonCleavable cluster_0 Cleavable Linkers cluster_1 Non-Cleavable Linker Example A This compound B Enzymatic Cleavage (Cathepsin B) A->B C Drug Release B->C D SMCC-based Linker E Antibody Degradation in Lysosome D->E F Drug-Linker-Amino Acid Release E->F

Caption: Mechanism of drug release: cleavable vs. non-cleavable linkers.

Signaling_Pathway ADC ADC binds to Antigen on Cancer Cell Internalization Internalization via Endocytosis ADC->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome Cleavage Linker Cleavage (e.g., by Cathepsin B) Lysosome->Cleavage Release Payload Release Cleavage->Release Apoptosis Cell Death (Apoptosis) Release->Apoptosis

Caption: Cellular pathway of ADC action with a cleavable linker.

This guide provides a foundational understanding of the NMR characterization of this compound, offering a comparative perspective that is essential for the rational design and development of next-generation antibody-drug conjugates. The detailed protocols and visual diagrams serve as practical tools for researchers in this dynamic field.

Assessing the Immunogenicity of PEGylated ADC Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polyethylene (B3416737) glycol (PEG) to antibody-drug conjugates (ADCs), known as PEGylation, is a widely adopted strategy to enhance their therapeutic index. By increasing the hydrophilicity and steric hindrance of the linker-payload, PEGylation aims to improve an ADC's pharmacokinetic profile, reduce aggregation, and ultimately lower its immunogenic potential. However, the immune system can recognize both the ADC components and the PEG moiety itself as foreign, leading to the formation of anti-drug antibodies (ADAs). This guide provides an objective comparison of the immunogenicity of PEGylated ADC linkers with non-PEGylated alternatives, supported by experimental data, detailed methodologies for key immunogenicity assays, and visualizations of the underlying biological and experimental processes.

The Double-Edged Sword of PEGylation and Immunogenicity

The rationale for using PEG linkers in ADCs is to mask potential immunogenic epitopes on the payload and the antibody, thereby reducing the likelihood of an ADA response. This "shielding" effect can also prevent non-specific interactions and aggregation, which are known to enhance immunogenicity. However, PEG itself is not immunologically inert and can elicit the production of anti-PEG antibodies. The presence of pre-existing anti-PEG antibodies in a significant portion of the population, likely due to exposure to PEG in cosmetics and pharmaceuticals, further complicates the immunogenicity assessment of PEGylated ADCs.

An ADA response can have significant clinical consequences, including altered pharmacokinetics (leading to accelerated clearance), reduced efficacy, and in some cases, hypersensitivity reactions. Therefore, a thorough immunogenicity risk assessment is a critical component of ADC development.

Comparative Analysis of PEGylated vs. Non-PEGylated ADC Linkers

Direct head-to-head clinical data comparing the immunogenicity of an ADC with a PEGylated linker versus a non-PEGylated version is limited in publicly available literature. However, preclinical studies provide valuable insights into the impact of PEGylation on ADC performance and properties that are closely linked to immunogenicity.

One such study investigated the effects of PEGylation on a miniaturized ADC platform using an affibody molecule for targeting. The study compared a non-PEGylated conjugate with two versions containing PEG linkers of different lengths (4 kDa and 10 kDa).

Table 1: In Vitro Cytotoxicity of Non-PEGylated vs. PEGylated Affibody-Drug Conjugates [1][2][3]

ConjugateLinker TypePEG Molecular WeightIC50 (nM)Fold Change in Cytotoxicity vs. Non-PEGylated
ZHER2-SMCC-MMAE (HM)Non-PEGylated (SMCC)N/A1.2-
ZHER2-PEG4K-MMAE (HP4KM)PEGylated4 kDa5.44.5-fold decrease
ZHER2-PEG10K-MMAE (HP10KM)PEGylated10 kDa27.022.5-fold decrease

Table 2: In Vivo Pharmacokinetics of Non-PEGylated vs. PEGylated Affibody-Drug Conjugates [1][2][3]

ConjugateLinker TypePEG Molecular WeightPlasma Half-life (hours)Fold Change in Half-life vs. Non-PEGylated
ZHER2-SMCC-MMAE (HM)Non-PEGylated (SMCC)N/A0.25-
ZHER2-PEG4K-MMAE (HP4KM)PEGylated4 kDa0.622.5-fold increase
ZHER2-PEG10K-MMAE (HP10KM)PEGylated10 kDa2.811.2-fold increase

These preclinical findings suggest that while PEGylation can significantly extend the plasma half-life of an ADC, it may also reduce its in vitro potency. The increased half-life is a desirable feature that can lead to greater tumor accumulation and efficacy, and is often associated with reduced immunogenicity due to decreased clearance and fewer opportunities for immune cell interaction. However, the trade-off in in vitro cytotoxicity highlights the need to optimize the length and structure of the PEG linker for each specific ADC.

Experimental Protocols for Immunogenicity Assessment

A tiered approach is the standard for assessing the immunogenicity of biotherapeutics, including ADCs. This involves screening for binding antibodies, confirming their specificity, and then characterizing their properties, such as their neutralizing potential.

Screening Assay: Anti-Drug Antibody (ADA) Bridging ELISA

This assay is designed to detect all antibodies that can bind to the ADC.

Protocol:

  • Coating: Coat a 96-well microtiter plate with the ADC at a concentration of 1 µg/mL in a suitable coating buffer (e.g., PBS) and incubate overnight at 4°C.

  • Washing: Wash the plate three to five times with a wash buffer (e.g., PBST).

  • Blocking: Block the plate with a blocking buffer (e.g., 5% BSA in PBST) for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the washing step.

  • Sample Incubation: Add diluted patient serum or plasma samples and positive/negative controls to the wells and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add biotinylated ADC (for capture) and HRP-conjugated ADC (for detection) to the wells and incubate for 1-2 hours at room temperature. In this format, the ADA acts as a bridge between the coated and the detection ADC.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a suitable HRP substrate (e.g., TMB) and incubate until color develops.

  • Stopping the Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm).

Confirmatory Assay: Competitive Inhibition Assay

This assay confirms that the antibodies detected in the screening assay are specific to the ADC.

Protocol:

  • Follow the same procedure as the screening ADA bridging ELISA.

  • Prior to adding the samples to the ADC-coated plate, pre-incubate the positive patient samples with an excess of the unlabeled ADC for at least one hour.

  • A significant reduction in the signal (typically >50%) in the presence of the unlabeled ADC confirms the presence of specific ADAs.

Characterization Assay: Anti-PEG Antibody ELISA

This assay specifically detects antibodies directed against the PEG moiety of the linker.

Protocol:

  • Coating: Coat a 96-well microtiter plate with a PEGylated control protein (e.g., PEG-BSA) and incubate overnight at 4°C.

  • Washing and Blocking: Perform washing and blocking steps as described for the ADA screening assay.

  • Sample Incubation: Add diluted patient serum or plasma samples and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add an HRP-conjugated anti-human IgG or IgM secondary antibody and incubate for 1 hour at room temperature.

  • Substrate Addition, Stopping, and Reading: Proceed as described for the ADA screening assay.

Neutralizing Antibody (NAb) Assay: Cell-Based Assay

This assay determines if the detected ADAs can inhibit the biological activity of the ADC.

Protocol:

  • Cell Plating: Plate a target cancer cell line that is sensitive to the ADC's cytotoxic payload in a 96-well plate and allow the cells to adhere overnight.

  • Sample Pre-incubation: Pre-incubate the ADC at a fixed concentration with serially diluted patient serum samples (heat-inactivated to remove complement) for 1-2 hours at 37°C.

  • Treatment: Add the ADC-serum mixture to the cells.

  • Incubation: Incubate the cells for a period sufficient to induce cell death (e.g., 72-96 hours).

  • Viability Assessment: Measure cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).

  • Analysis: Neutralizing antibodies will result in an increase in cell viability compared to control samples without ADAs.

Visualizing the Pathways

To better understand the processes involved in ADC immunogenicity, the following diagrams illustrate the key signaling and experimental workflows.

experimental_workflow cluster_tier1 Tier 1: Screening cluster_tier2 Tier 2: Confirmation cluster_tier3 Tier 3: Characterization Screening ADA Bridging ELISA Confirmation Competitive Inhibition Assay Screening->Confirmation Screen Positive Negative Negative for ADA Screening->Negative Screen Negative Confirmation->Screening Not Confirmed Characterization Anti-PEG ELISA & Neutralizing Assay Confirmation->Characterization Confirmed Specific Characterized Characterized ADA Response Characterization->Characterized PatientSample Patient Sample PatientSample->Screening Positive Confirmed Positive for ADA

Caption: Tiered approach for ADC immunogenicity testing.

signaling_pathway cluster_apc Antigen Presenting Cell (APC) cluster_tcell T-Helper Cell cluster_bcell B-Cell ADC_uptake ADC Uptake & Processing MHCII Peptide Presentation on MHC-II ADC_uptake->MHCII TCR T-Cell Receptor (TCR) MHCII->TCR TCR recognizes peptide-MHC complex T_activation T-Cell Activation & Proliferation TCR->T_activation B_activation B-Cell Activation T_activation->B_activation T-Cell Help (CD40L-CD40) BCR B-Cell Receptor (BCR) binds ADC BCR->B_activation Plasma_cell Differentiation to Plasma Cell B_activation->Plasma_cell ADA Anti-Drug Antibody (ADA) Production Plasma_cell->ADA

References

Stability Showdown: A Comparative Analysis of Mal-amido-PEG8-val-gly-PAB-OH and Alternative ADC Linkers in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of an antibody-drug conjugate (ADC) in systemic circulation is a critical parameter influencing its therapeutic index. Premature payload release can lead to off-target toxicity and diminished efficacy. This guide provides a comprehensive comparison of the plasma stability of the Mal-amido-PEG8-val-gly-PAB-OH linker and other prevalent cleavable and non-cleavable linker technologies, supported by experimental data and detailed methodologies.

The this compound linker is a cleavable linker system designed for targeted drug delivery. Its core components include a maleimide (B117702) group for conjugation to the antibody, a hydrophilic PEG8 spacer to improve solubility, a valine-glycine (Val-Gly) dipeptide as the cleavage site for lysosomal proteases, and a self-immolative para-aminobenzyl alcohol (PAB) spacer that facilitates the release of the unmodified payload. The Val-Gly dipeptide is specifically designed to be cleaved by proteases like Cathepsin B, which are abundant in the lysosomal compartment of tumor cells but have low activity in the bloodstream.

Comparative Plasma Stability of ADC Linkers

The stability of an ADC linker in human plasma is a key determinant of its clinical success. The ideal linker remains intact in circulation and releases its cytotoxic payload only upon internalization into the target cancer cell. The following tables summarize the plasma stability of various linker types.

Table 1: Stability of Dipeptide and Polypeptide-Based Cleavable Linkers in Human Plasma

Linker TypeSpecific Linker ExampleStability in Human PlasmaReference
DipeptideVal-Cit-PABCHighly stable; no significant degradation observed after 28 days.[1][1]
DipeptideVal-AlaSimilar stability to Val-Cit linkers.[2][]
TetrapeptideGly-Gly-Phe-GlyStable, with only 1-2% payload release over 21 days.[][]

Table 2: Stability of Other Cleavable and Non-Cleavable Linkers in Human Plasma

Linker ClassSpecific Linker ExampleStability in Human Plasma (Half-life, t½)Reference
HydrazonePhenylketone-derived~2 days[]
HydrazoneCarbonate linker36 hours[][4]
Silyl EtherMMAE conjugate>7 days[4]
DisulfideDM1 conjugate>50% of payload remains conjugated after 7 days.[]
Non-cleavableThioether (e.g., SMCC-DM1)Generally high stability, payload released upon antibody catabolism.[4]

Note: Direct comparison of half-life data across different studies should be done with caution due to variations in experimental conditions, including the specific antibody, payload, and analytical methods used.

Experimental Protocols

In Vitro Human Plasma Stability Assay

A generalized protocol for assessing the in vitro plasma stability of an ADC is as follows:

Objective: To determine the rate of payload deconjugation from an ADC in human plasma over time.

Materials:

  • Test ADC (e.g., conjugated with this compound)

  • Control ADC (with a known stable linker, if available)

  • Pooled human plasma (from a commercial source)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., acetonitrile (B52724) with 1% trifluoroacetic acid)

  • Analytical instruments: LC-MS/MS (Liquid Chromatography with tandem mass spectrometry)

Procedure:

  • Prepare a stock solution of the test ADC in PBS.

  • Spike the test ADC into pre-warmed (37°C) human plasma to a final concentration relevant for therapeutic use.

  • Incubate the plasma samples at 37°C.

  • At predetermined time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot of the plasma sample.

  • Immediately quench the reaction by adding the aliquot to a 3-fold excess of cold quenching solution to precipitate plasma proteins.

  • Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.

  • Carefully collect the supernatant for analysis.

  • Analyze the supernatant by LC-MS/MS to quantify the amount of intact ADC remaining and/or the amount of released payload.

Data Analysis:

  • Plot the percentage of intact ADC or the concentration of released payload against time.

  • Calculate the half-life (t½) of the ADC in plasma.

Visualizing ADC Mechanism and Experimental Workflow

To better understand the processes involved in ADC therapy and its evaluation, the following diagrams illustrate the general mechanism of action and a typical experimental workflow.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation (Plasma) cluster_cell Target Cancer Cell ADC Intact ADC Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Apoptosis Payload->Apoptosis 5. Cytotoxic Effect

Caption: General mechanism of action of a cleavable linker ADC.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis ADC_stock ADC Stock Solution in PBS Incubation Spike ADC into Plasma & Incubate at 37°C ADC_stock->Incubation Plasma Human Plasma Plasma->Incubation Sampling Aliquots taken at various time points Incubation->Sampling Quenching Quench with Acetonitrile & Centrifuge Sampling->Quenching Supernatant Collect Supernatant Quenching->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Quantify Intact ADC & Released Payload LCMS->Data

Caption: Experimental workflow for in vitro plasma stability assessment.

Discussion and Conclusion

The this compound linker belongs to the dipeptide class of cleavable linkers, which are designed for high stability in plasma and efficient cleavage within the lysosomal environment of target cells. While specific quantitative data for the Val-Gly variant in human plasma is not extensively published, data from the closely related and widely used Val-Cit linker demonstrates excellent stability, with minimal payload release even after extended incubation periods.[1] This high stability is crucial for minimizing off-target toxicity and maximizing the amount of payload delivered to the tumor.

In comparison, older technologies like hydrazone linkers exhibit significantly lower plasma stability, with half-lives in the range of days.[] This can lead to premature release of the cytotoxic drug in circulation, potentially causing systemic side effects. Disulfide linkers offer another alternative, with stability dependent on the steric hindrance around the disulfide bond.

The choice of linker is a critical decision in the design of an ADC. For applications requiring high plasma stability to ensure targeted delivery and minimize systemic toxicity, dipeptide linkers such as this compound and its Val-Cit analog represent a robust and well-validated technology. The experimental protocols outlined in this guide provide a framework for the direct comparison of different linker technologies, enabling researchers to make informed decisions for the development of next-generation ADCs.

References

Safety Operating Guide

Proper Disposal of Mal-amido-PEG8-val-gly-PAB-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of Mal-amido-PEG8-val-gly-PAB-OH, a cleavable 8-unit PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs).[1] Adherence to these procedures is critical for ensuring personnel safety and environmental compliance in research and drug development settings.

I. Immediate Safety and Handling Precautions

Before handling or disposing of this compound, it is crucial to be aware of its potential hazards. While some safety data sheets (SDS) may indicate no known hazards, others suggest the potential for skin, eye, and respiratory irritation.[2] Therefore, treating the compound with appropriate caution is paramount.

Personal Protective Equipment (PPE): The use of appropriate PPE is the primary defense against accidental exposure and is mandatory when handling this research chemical.[3]

  • Gloves: Wear chemical-resistant disposable gloves, such as nitrile.[3] If gloves become contaminated, change them immediately.[3]

  • Eye Protection: Safety glasses or goggles are required to protect against splashes, particularly when handling the lyophilized powder form.[3]

  • Lab Coat: A lab coat or protective gown must be worn over personal clothing to protect the skin.[3]

  • Respiratory Protection: When handling the powdered form, which can become airborne, work within a fume hood or biosafety cabinet to prevent inhalation.[3]

General Hygiene and Handling:

  • Avoid eating, drinking, or smoking in areas where the chemical is handled.[2]

  • Wash hands thoroughly after handling the material.[2][4]

  • Handle the compound in a designated, clean, and organized laboratory area to prevent cross-contamination.[3]

  • Ensure access to a safety shower and eye wash station.[4]

II. Quantitative and Physical Data Summary

The following table summarizes key data for this compound. It is important to note that detailed toxicological and environmental hazard data are not consistently available in public sources, and researchers should consult the supplier-specific Safety Data Sheet (SDS) for comprehensive information.[5][6]

ParameterValue/InformationSource
Molecular Formula C40H63N5O15BroadPharm[5]
Molecular Weight ~854 g/mol BroadPharm[5]
Purity >90% - 98%RuixiBiotech, BroadPharm[4][5]
Appearance Not determined (often a solid/powder)RuixiBiotech[4]
Storage Temperature -20°C, protected from light and moistureRuixiBiotech, BroadPharm[4][5][7]
Solubility Not determined; use anhydrous solvents (e.g., DMF, DMSO) for handling to preserve reactivity.RuixiBiotech, AxisPharm[4][7]
Flash Point Not determinedRuixiBiotech[4]
Health Hazards Conflicting data; may cause skin, eye, and respiratory irritation. One source lists no particular hazard.Benchchem, RuixiBiotech[2][4]

III. Step-by-Step Disposal Protocol

The disposal of this compound must be managed as special waste in accordance with local, national, and institutional regulations.[2][8] Never dispose of this chemical in regular trash or down the drain.[3][8]

Step 1: Spill Containment and Cleanup

  • In case of a minor spill, immediately contain the material.[2]

  • For liquid spills, use an inert absorbent material such as sand, earth, or vermiculite.[2]

  • For solid spills, gently sweep or vacuum the material.[2][4] Alternatively, a wet cloth can be used to collect the material.[4]

  • Place all contaminated materials (absorbent, cloths, etc.) into a suitable, clearly labeled container for waste disposal.[2][4]

Step 2: Waste Collection and Labeling

  • Collect all waste containing this compound, including used vials and contaminated PPE, in a designated hazardous waste container.[3]

  • Clearly label the container with the full chemical name: "this compound".[2]

  • Ensure the container is properly sealed.

Step 3: Storage of Waste

  • Store the sealed waste container in a well-ventilated, designated area.[2]

  • Keep the waste container away from incompatible materials.

Step 4: Final Disposal

  • The disposal of this chemical waste must be handled by a licensed disposal company.[2]

  • Contact your institution's Environmental Health and Safety (EH&S) department to arrange for pickup and ensure compliance with all relevant regulations.[3]

  • Dispose of any contaminated packaging in the same manner as the unused product.[2]

IV. Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_prep Preparation & Safety cluster_waste_handling Waste Handling & Collection cluster_disposal Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) WorkArea Work in Designated Area (Fume Hood for Powders) Collect Collect Waste Material (Chemical, Contaminated PPE, etc.) Spill Spill Occurs Contain Contain Spill (Inert Absorbent/Sweep) Spill->Contain Contain->Collect Container Place in Labeled, Sealed Hazardous Waste Container Collect->Container Store Store Waste Container in Ventilated Area Container->Store Contact Contact EH&S or Licensed Disposal Company Store->Contact Dispose Compliant Disposal Contact->Dispose

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for Mal-amido-PEG8-val-gly-PAB-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of Mal-amido-PEG8-val-gly-PAB-OH. The following procedural guidance is designed to answer specific operational questions, ensuring the safe and effective use of this compound in a laboratory setting. By adhering to these protocols, you can minimize risks and maintain a safe research environment.

Hazard Identification and Risk Assessment

While the supplier's Safety Data Sheet (SDS) for this compound may indicate no particular hazards, a thorough risk assessment should be conducted based on the individual components of the molecule.[1] It is prudent to treat this compound as potentially hazardous.

The key components and their potential hazards are:

  • Maleimide (B117702): This functional group is reactive towards thiols (-SH) and can cause skin irritation.[2]

  • Polyethylene Glycol (PEG): Generally considered to have low toxicity, PEGs can be contaminated with harmful substances, and in rare cases, may cause allergic reactions.[3][4][5]

  • p-Aminobenzyl alcohol (PAB-OH): This component is a known irritant to the skin, eyes, and respiratory tract.[6][7][8][9] It may be harmful if swallowed or inhaled and can cause methemoglobinemia.[6][7]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial for minimizing exposure. The following table summarizes the recommended PPE for various laboratory procedures involving this compound.

Procedure Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Handling Solid Safety glasses with side shields or goggles.[10]Nitrile gloves.[10]Laboratory coat.[10]Recommended to use a dust mask or work in a fume hood.[10][11]
Preparing Solutions Safety glasses with side shields or goggles.[10]Nitrile gloves.[10]Laboratory coat.[10]Work in a certified chemical fume hood.[11]
Conjugation Reactions Safety glasses with side shields or goggles.[10]Nitrile gloves.[10]Laboratory coat.[10]Work in a well-ventilated area or a chemical fume hood.[11]
Handling Waste Safety glasses with side shields or goggles.[10]Nitrile gloves.[10]Laboratory coat.[10]Not generally required if waste is properly contained.
Spill Cleanup Goggles and a face shield.[10]Heavy-duty nitrile or butyl rubber gloves.Chemical-resistant apron or coveralls.Air-purifying respirator with appropriate cartridges.
Operational Plan: Step-by-Step Handling Procedures

3.1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage. If compromised, do not open and follow your institution's hazardous material spill protocol.[11]

  • Store the compound at -20°C, protected from light and moisture, as recommended.[1][12]

3.2. Weighing and Solution Preparation:

  • Preparation: Before handling, ensure you are wearing the appropriate PPE as outlined in the table above.

  • Location: Conduct all weighing and solution preparation of the solid compound in a certified chemical fume hood to prevent inhalation of any fine powders.[11]

  • Weighing: Use anti-static weigh paper or a microbalance enclosure to minimize dispersal of the solid.[11]

  • Dissolving: Prepare solutions in a chemical fume hood.[11] This compound is soluble in polar organic solvents like DMF and DMSO.[11]

  • Labeling: Clearly label all containers with the compound name, concentration, solvent, and date of preparation.

3.3. Conjugation Reactions:

  • Thiol Reactivity: The maleimide group specifically reacts with thiol (-SH) groups on proteins and other biomolecules.[11]

  • pH Control: Maintain the reaction buffer between pH 7 and 7.5 for optimal conjugation.

  • Inert Atmosphere: As thiols can be sensitive to oxygen, consider degassing solutions and flushing vials with an inert gas like nitrogen or argon.

  • Incubation: Protect the reaction mixture from light and incubate at room temperature for 2 hours or overnight at 2-8°C.

Disposal Plan

Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.[11]

4.1. Waste Segregation:

  • Segregate waste at the source to avoid accidental mixing with incompatible materials.[2]

4.2. Solid Waste:

  • Dispose of contaminated solid waste, such as pipette tips, microfuge tubes, and gloves, in a designated hazardous waste container.[11]

4.3. Liquid Waste:

  • Collect all liquid waste containing this compound in a clearly labeled, sealed, and chemically compatible hazardous waste container.[2][11]

  • Do not pour solutions down the drain.[2][11]

4.4. Decontamination:

  • Decontaminate all glassware and surfaces that have come into contact with the compound using a suitable laboratory detergent followed by thorough rinsing.[11]

4.5. Waste Pickup:

  • Follow your institution's established procedures for the pickup and disposal of chemical waste.[11]

Emergency Procedures
Situation Immediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][6]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[1][6]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][6]
Ingestion Do not induce vomiting. Rinse mouth with water. Seek medical attention immediately.[1][6]
Spill Evacuate the area. For small spills, absorb with an inert material and place in a suitable container for disposal. For large spills, contact your institution's emergency response team.[2]

Experimental Workflow and Safety Precautions

The following diagram illustrates the key steps and safety precautions for a typical workflow involving this compound.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_end Completion start Start: Review SDS and Protocols ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood weigh Weigh Solid Compound fume_hood->weigh dissolve Prepare Solution (e.g., in DMF or DMSO) weigh->dissolve conjugate Perform Conjugation Reaction (pH 7-7.5) dissolve->conjugate segregate Segregate Waste (Solid and Liquid) conjugate->segregate dispose Dispose in Labeled Hazardous Waste Containers segregate->dispose decontaminate Decontaminate Glassware and Work Surfaces dispose->decontaminate end End: Follow Institutional Waste Pickup Procedures decontaminate->end

Caption: A flowchart outlining the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.